Streptimidone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-10(2)5-11(3)14(19)9-13(18)6-12-7-15(20)17-16(21)8-12/h4-5,11-13,18H,1,6-9H2,2-3H3,(H,17,20,21)/b10-5+/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=C)C(=O)CC(CC1CC(=O)NC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317666 | |
| Record name | Streptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738-72-7 | |
| Record name | Streptimidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=738-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Streptimidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Streptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Streptimidone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone is a glutarimide-containing polyketide antibiotic that has demonstrated a range of biological activities, including antifungal and cytotoxic properties. First reported in the mid-20th century, it continues to be a subject of interest for natural product researchers and drug discovery programs. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its primary source, the filamentous bacteria of the Streptomyces genus. The methodologies detailed herein are compiled from various scientific reports and are intended to serve as a foundational resource for the replication and further investigation of this bioactive compound.
Discovery of this compound
This compound was first described in the scientific literature in the late 1950s as a novel antibiotic isolated from a strain of Streptomyces. Subsequent studies have led to its isolation from various Streptomyces species, including Streptomyces sp. W3002 and Streptomyces sp. MA37.[1] These findings underscore the broad distribution of the genetic machinery for this compound biosynthesis within this prolific genus, which is renowned for its capacity to produce a vast array of secondary metabolites.
Experimental Protocols
I. Fermentation of Streptomyces for this compound Production
The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain. The optimization of fermentation parameters is critical for maximizing the yield of the target metabolite.
A. Culture Media and Conditions:
While the exact media composition can be strain-specific, a typical production medium for Streptomyces contains a combination of a carbon source, a nitrogen source, and essential mineral salts.
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Carbon Source: Glucose, starch, or glycerol are commonly used.
-
Nitrogen Source: Soybean meal, peptone, yeast extract, or ammonium salts are effective.
-
Mineral Salts: A basal salt medium often includes phosphates, sulfates, and trace elements.
B. Fermentation Parameters:
-
Temperature: Optimal temperatures for Streptomyces growth and secondary metabolite production generally range from 28°C to 37°C.
-
pH: The initial pH of the culture medium is typically adjusted to a neutral range (pH 7.0-7.4).
-
Aeration and Agitation: Adequate aeration is crucial for the growth of these aerobic bacteria. This is achieved by using baffled flasks and maintaining a consistent agitation speed (e.g., 200-250 rpm) in a shaking incubator.
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Inoculum: A seed culture, typically grown for 2-3 days, is used to inoculate the production medium.
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Incubation Time: Fermentation is carried out for a period of 4 to 10 days, during which the production of this compound is monitored.
II. Extraction of this compound from Fermentation Broth
Following fermentation, the first step in the isolation process is the extraction of this compound from the culture broth.
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Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
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Solvent Extraction: The supernatant is then subjected to liquid-liquid extraction with an immiscible organic solvent. Ethyl acetate is a commonly used solvent for this purpose. The extraction is typically performed multiple times to ensure a high recovery of the target compound.
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Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
III. Purification of this compound
The crude extract, containing a mixture of metabolites, is then subjected to chromatographic techniques to purify this compound.
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Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed for the presence of this compound, often by thin-layer chromatography (TLC).
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Further Chromatographic Steps: Fractions enriched with this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC). A C18 reversed-phase column is often employed, with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
Data Presentation
Quantitative Data on this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₄ | |
| Molecular Weight | 293.36 g/mol | |
| Mass Spectrometry (m/z) | [M+H]⁺ at 294.1 |
NMR Spectroscopic Data
Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While a complete, tabulated dataset is not consistently available across all literature, the following represents a compilation of expected chemical shifts.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Glutarimide Ring | ||
| 2, 6 | ~175 | |
| 3, 5 | ~30 | |
| 4 | ~40 | |
| Side Chain | ||
| 1' | ~45 | |
| 2' | ~70 | |
| 3' | ~210 | |
| 4' | ~130 | |
| 5' | ~145 | |
| 6' | ~125 | |
| 7' | ~140 | |
| 8' | ~18 | |
| 9' | ~12 | |
| 10' | ~20 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Putative Biosynthetic Pathway of this compound
The specific biosynthetic gene cluster and pathway for this compound have not yet been fully elucidated. However, as a polyketide, its biosynthesis is proposed to proceed via a Type I polyketide synthase (PKS) pathway. The following diagram illustrates a generalized logical relationship for the biosynthesis of a polyketide natural product like this compound.
Caption: Generalized biosynthetic pathway for a polyketide like this compound.
Conclusion
This technical guide provides a detailed framework for the discovery, isolation, and characterization of this compound from Streptomyces. The protocols and data presented are intended to be a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its therapeutic potential. The continued investigation of Streptomyces and its vast metabolic capabilities promises to yield new and valuable bioactive compounds.
References
Streptimidone: An In-depth Technical Guide to a Eukaryotic Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone is a glutarimide antibiotic produced by various Streptomyces species. It exhibits a range of biological activities, including antifungal, antiprotozoal, and herbicidal effects. The primary mechanism underlying these activities is the inhibition of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and potential mechanisms of resistance.
Core Mechanism of Action: Targeting the Eukaryotic Ribosome
This compound specifically targets the eukaryotic 80S ribosome, the cellular machinery responsible for protein synthesis. Its mode of action involves binding to the E-site (Exit site) of the 60S large ribosomal subunit. This binding event sterically hinders the translocation step of the elongation cycle of translation.
During protein synthesis, after a peptide bond is formed, the ribosome moves one codon down the mRNA. This translocation process shifts the deacylated tRNA from the P-site (Peptidyl site) to the E-site, and the peptidyl-tRNA from the A-site (Aminoacyl site) to the P-site, freeing the A-site for the next aminoacyl-tRNA. By occupying the E-site, this compound physically obstructs the movement of the deacylated tRNA, thereby stalling the ribosome on the mRNA and halting further polypeptide chain elongation.
Quantitative Data on Inhibitory Activity
| Organism | Cell Type/Strain | Inhibitory Concentration | Reference |
| Phytophthora capsici | Plant pathogenic fungus | MIC: ~3-10 µg/mL | [1] |
| Didymella bryoniae | Plant pathogenic fungus | MIC: ~3-10 µg/mL | [1] |
| Magnaporthe grisea | Plant pathogenic fungus | MIC: ~3-10 µg/mL | [1] |
| Botrytis cinerea | Plant pathogenic fungus | MIC: ~3-10 µg/mL | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Investigating the effects of protein synthesis inhibitors like this compound typically involves in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an inhibitor on the translation of a specific mRNA in a cell-free system.
Objective: To determine the concentration-dependent inhibition of protein synthesis by this compound in vitro.
Materials:
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Rabbit reticulocyte lysate or wheat germ extract
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mRNA template encoding a reporter protein (e.g., Luciferase)
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Amino acid mixture (containing all essential amino acids, one of which may be radiolabeled, e.g., 35S-Methionine)
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Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)
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Translation buffer (containing salts like potassium acetate and magnesium acetate)
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This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
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Control inhibitor (e.g., cycloheximide)
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Trichloroacetic acid (TCA)
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Scintillation counter and fluid (if using radiolabeling) or luminometer (for luciferase)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, energy regenerating system, and translation buffer.
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Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a positive control with a known inhibitor.
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Initiation of Translation: Add the reporter mRNA to each tube to start the translation reaction.
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Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
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Termination and Precipitation (for radiolabeling): Stop the reaction by adding a solution of NaOH and H2O2. Precipitate the newly synthesized proteins by adding cold trichloroacetic acid (TCA).
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Quantification:
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Radiolabeling: Collect the precipitated proteins on a filter, wash with TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.
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Luciferase Assay: Add the appropriate luciferase substrate and measure the luminescence using a luminometer.
-
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Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing technique used to obtain a snapshot of all the ribosomes actively translating in a cell at a specific moment. This can reveal the precise locations of ribosomes on mRNAs and the density of ribosomes on each transcript, providing a global view of protein synthesis.
Objective: To determine the genome-wide effects of this compound on translation.
Principle:
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Treat cells with this compound to stall translating ribosomes.
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Lyse the cells under conditions that preserve ribosome-mRNA complexes.
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Digest the lysate with a nuclease to degrade mRNA that is not protected by ribosomes.
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Isolate the ribosome-protected mRNA fragments (footprints).
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Sequence these footprints using next-generation sequencing.
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Align the sequenced reads to a reference transcriptome to determine the positions and density of ribosomes.
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound are not extensively documented, insights can be drawn from studies of the structurally related glutarimide antibiotic, cycloheximide.
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Target Modification: Mutations in the ribosomal proteins that constitute the drug's binding site can lead to resistance. For cycloheximide, resistance in yeast has been linked to mutations in the ribosomal protein L41.[2] A single amino acid substitution in this protein can drastically reduce the binding affinity of the drug to the ribosome, rendering it ineffective.
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Altered Cellular Processes: Interestingly, mutations in components of the proteasome, the cellular machinery for protein degradation, have also been shown to confer resistance to cycloheximide in yeast. This suggests a complex interplay between protein synthesis and degradation pathways in the cellular response to this class of inhibitors. It is hypothesized that a compromised proteasome may lead to an altered cellular environment that somehow mitigates the effects of protein synthesis inhibition.
Downstream Signaling Effects
Inhibition of protein synthesis is a significant cellular stressor that can trigger various downstream signaling pathways. While specific pathways activated by this compound have not been fully elucidated, general responses to protein synthesis inhibition often involve the Integrated Stress Response (ISR).
The ISR is a conserved signaling network that cells activate in response to various stresses, including amino acid deprivation, viral infection, and the accumulation of unfolded proteins. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global reduction in protein synthesis but also the preferential translation of certain stress-responsive mRNAs, such as the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
Inhibition of protein synthesis by compounds like this compound can lead to an imbalance in protein homeostasis, which may be sensed by kinases that phosphorylate eIF2α, thereby activating the ISR.
References
Streptimidone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, has garnered significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It details its primary mechanism of action as a potent inhibitor of eukaryotic protein synthesis and summarizes its antifungal, antiprotozoal, herbicidal, and cytotoxic properties with available quantitative data. Furthermore, this document outlines detailed experimental protocols for the isolation, and biological evaluation of this compound, and illustrates its mechanism of action through a conceptual workflow.
Chemical Structure and Properties
This compound is a complex natural product characterized by a glutarimide ring linked to a nine-carbon side chain containing a conjugated diene system, a ketone, and a hydroxyl group.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | [1] |
| Molecular Formula | C₁₆H₂₃NO₄ | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| CAS Number | 738-72-7 | [1] |
| SMILES | C--INVALID-LINK--C(=O)C--INVALID-LINK--O | [1] |
| InChI Key | ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily stemming from its ability to inhibit protein synthesis in eukaryotic organisms.
Mechanism of Action: Inhibition of Protein Synthesis
This compound is a potent inhibitor of the elongation step in eukaryotic translation. It targets the 80S ribosome, specifically binding to the E-site of the 60S ribosomal subunit. This binding event physically obstructs the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting polypeptide chain elongation. This mechanism is shared with other glutarimide antibiotics like cycloheximide.
Antifungal Activity
This compound demonstrates significant activity against a range of fungal pathogens.
Table 2: Antifungal Activity of this compound (MIC Values)
| Fungal Species | MIC (µg/mL) | Reference |
| Phytophthora capsici | ~3-10 | |
| Didymella bryoniae | ~3-10 | |
| Magnaporthe grisea | ~3-10 | |
| Botrytis cinerea | ~3-10 |
Cytotoxic Activity
As a potent inhibitor of protein synthesis, this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | 4.7 | |
| SMMC-7721 | Human hepatocellular carcinoma | 7.6 | |
| A-549 | Human lung carcinoma | > 10 | |
| MCF-7 | Human breast adenocarcinoma | > 10 | |
| SW480 | Human colon adenocarcinoma | > 10 |
Antiprotozoal and Herbicidal Activities
This compound has also been reported to possess antiprotozoal and herbicidal properties, although detailed quantitative data in the public domain is limited. Its mechanism of action, being targeted at eukaryotic protein synthesis, is consistent with these activities.
Experimental Protocols
Isolation of this compound from Streptomyces sp.
This protocol is a generalized procedure based on common extraction and purification methods for microbial natural products.
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Fermentation: Culture a high-producing strain of Streptomyces in a suitable liquid medium (e.g., ISP2 broth) at 28-30°C with shaking for 5-7 days.
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Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
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Extraction:
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Extract the culture filtrate with an equal volume of ethyl acetate three times.
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Extract the mycelial cake with acetone or methanol.
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Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
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Chromatographic Purification:
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Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
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Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.
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Pool the fractions containing this compound and concentrate.
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Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparison with a standard.
Total Synthesis of this compound
The total synthesis of this compound is a complex multi-step process. For a detailed synthetic route, researchers are directed to the scholarly literature on the subject, such as the enantioselective total synthesis described by Wang et al.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory effect of this compound on eukaryotic protein synthesis.
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Prepare a Cell-Free Translation System: Use a commercially available rabbit reticulocyte lysate or wheat germ extract system.
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Set up the Reaction: In a microcentrifuge tube, combine the following components on ice:
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Cell-free lysate
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Amino acid mixture (containing a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
RNase inhibitor
-
This compound at various concentrations (or a vehicle control, e.g., DMSO).
-
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
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Precipitation of Proteins: Stop the reaction by adding a solution of NaOH and H₂O₂. Precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).
-
Quantification:
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Collect the protein precipitate on a filter paper.
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Wash the filter paper with TCA and ethanol.
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Measure the radioactivity of the filter paper using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
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Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
Downstream Effects on Cellular Processes
The inhibition of global protein synthesis by this compound inevitably leads to profound downstream effects on various cellular processes.
-
Cell Cycle Arrest: The inability to synthesize cyclins and other regulatory proteins essential for cell cycle progression leads to cell cycle arrest, typically at the G1 and G2/M checkpoints.
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Induction of Apoptosis: Prolonged inhibition of protein synthesis can trigger the intrinsic apoptotic pathway. The depletion of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2 family members) is a likely contributor to the initiation of apoptosis.
Due to the broad nature of its primary mechanism, the effects of this compound on specific signaling pathways are generally considered to be secondary consequences of translational arrest rather than direct modulation of individual pathway components.
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis with a well-defined mechanism of action. Its broad biological activities, including antifungal, cytotoxic, antiprotozoal, and herbicidal effects, make it a valuable tool for biological research and a potential starting point for the development of new therapeutic agents. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with practical experimental protocols to aid researchers in their investigations of this fascinating natural product. Further research is warranted to fully explore its therapeutic potential and to investigate potential resistance mechanisms.
References
Streptimidone (CAS Number: 738-72-7): A Technical Whitepaper for Drug Development Professionals
An In-depth Technical Guide on the Glutarimide Antibiotic Streptimidone, for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound, a glutarimide antibiotic produced by various Streptomyces species, presents a compelling profile for further investigation in drug development. With the CAS number 738-72-7, this polyketide has demonstrated a spectrum of biological activities, including antibacterial, antifungal, and notably, antitumor properties. Its primary mechanism of action is the inhibition of eukaryotic protein synthesis, a pathway of significant interest in oncology. This technical guide provides a comprehensive overview of this compound, focusing on its chemical characteristics, mechanism of action, and a summary of its biological activities supported by available quantitative data. Detailed experimental protocols for key assays are outlined to facilitate further research and development efforts.
Chemical and Physical Properties
This compound is a structurally unique molecule featuring a glutarimide ring, which is crucial for its biological activity.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 738-72-7 |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | 4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione |
| Synonyms | Protomycin, NSC 66645 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis
The primary mechanism of action of this compound is the inhibition of protein synthesis in eukaryotic cells.[1] This is achieved through its specific interaction with the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
This compound, like other glutarimide antibiotics such as cycloheximide, targets the large ribosomal subunit (60S). Specifically, it binds to the E-site (Exit site) of the 60S subunit. This binding event physically obstructs the translocation step of the elongation phase of translation.
During protein synthesis, after a peptide bond is formed, the ribosome moves one codon down the mRNA. This translocation process is facilitated by eukaryotic elongation factor 2 (eEF2) and involves the movement of tRNAs from the A-site (Aminoacyl site) to the P-site (Peptidyl site) and from the P-site to the E-site, from which the deacylated tRNA is then released. By occupying the E-site, this compound prevents the deacylated tRNA from moving from the P-site to the E-site, thereby stalling the ribosome and halting further polypeptide chain elongation. Footprinting experiments have identified the single cytidine nucleotide C3993 within the E-site as a key component of the binding pocket for this class of inhibitors.
Biological Activities
This compound has demonstrated a range of biological activities, making it a molecule of interest for further therapeutic development.
Antifungal Activity
This compound exhibits notable activity against a variety of fungal species. Quantitative data on its minimum inhibitory concentrations (MICs) against several plant pathogenic fungi are presented below.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Phytophthora capsici | 3 - 10 |
| Didymella bryoniae | 3 - 10 |
| Magnaporthe grisea | 3 - 10 |
| Botrytis cinerea | 3 - 10 |
Data from a study on the antifungal activity of this compound produced by Micromonospora coerulea.[1]
Antitumor Activity
The inhibition of protein synthesis by this compound is a key mechanism that underpins its potential as an anticancer agent. While specific IC50 values against a broad panel of human cancer cell lines are not extensively documented in publicly available literature, preliminary studies have indicated weak cytotoxic activity against some human tumor cell lines. Further comprehensive screening is warranted to fully elucidate its anticancer potential.
Antibacterial Activity
This compound has also been reported to possess antibacterial properties, although this is generally considered a less prominent feature of its biological profile compared to its antifungal and protein synthesis inhibitory effects in eukaryotes.
Experimental Protocols
To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments are provided below.
Antifungal Susceptibility Testing: Disk Diffusion Assay
This protocol outlines the standardized Kirby-Bauer disk diffusion method for assessing the antifungal activity of this compound.
Materials:
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This compound solution of known concentration
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Sterile paper disks (6 mm diameter)
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Fungal culture to be tested
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Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue
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Sterile saline (0.85% NaCl)
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0.5 McFarland turbidity standard
-
Sterile swabs, Petri dishes, and other standard microbiology laboratory equipment
Procedure:
-
Inoculum Preparation: From a fresh (24-48 hour) culture of the test fungus, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the adjusted fungal suspension. Remove excess inoculum by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. A blank disk (impregnated with the solvent used to dissolve this compound) should be used as a negative control.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters. The size of the zone is indicative of the susceptibility of the fungus to this compound.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on eukaryotic protein synthesis using a cell-free translation system.
Materials:
-
This compound stock solution
-
Rabbit reticulocyte lysate or wheat germ extract cell-free translation system
-
Luciferase mRNA (or other suitable reporter mRNA)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine, or a non-radioactive mixture for luminescence-based assays)
-
Luciferase assay reagent (for luminescence detection)
-
Microplate reader (for luminescence or radioactivity detection)
Procedure:
-
Reaction Setup: In a microplate, set up the translation reactions by combining the cell-free lysate, reporter mRNA, and amino acid mixture according to the manufacturer's instructions.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a vehicle control (solvent only) and a positive control (a known protein synthesis inhibitor like cycloheximide).
-
Incubation: Incubate the plate at the recommended temperature (typically 30°C or 37°C) for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Detection:
-
Radiolabeled method: Stop the reaction and precipitate the newly synthesized proteins. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence method: Add the luciferase assay reagent to each well and measure the luminescence using a microplate reader.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Antitumor Activity Assessment: Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound using a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human tumor cells or patient-derived tumor fragments
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells or small tumor fragments into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length × width²)/2).
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion and Future Directions
This compound is a glutarimide antibiotic with a well-defined mechanism of action targeting a fundamental process in eukaryotic cells – protein synthesis. Its demonstrated antifungal and potential antitumor activities make it a molecule of significant interest for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and expand upon the existing knowledge of this compound's therapeutic potential. Future research should focus on a comprehensive evaluation of its efficacy against a broader range of human fungal pathogens and cancer cell lines, as well as in vivo studies to determine its pharmacokinetic and pharmacodynamic properties and to establish a clear dose-response relationship for its antitumor effects. Such data will be crucial in determining the path forward for this compound as a potential therapeutic agent.
References
In Vitro Antifungal Activity of Streptimidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antifungal agents.
Quantitative Antifungal Activity of this compound
This compound has shown potent inhibitory effects against a range of plant pathogenic fungi. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A key study has reported the MIC values for this compound against several important plant pathogens. The antibiotic was found to be very effective in inhibiting the growth of Phytophthora capsici, Didymella bryoniae, Magnaporthe grisea, and Botrytis cinerea, with MICs in the range of 3-10 µg/mL[1].
For clarity and comparative analysis, the available quantitative data is summarized in the table below.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Phytophthora capsici | 3-10[1] |
| Didymella bryoniae | 3-10[1] |
| Magnaporthe grisea | 3-10[1] |
| Botrytis cinerea | 3-10[1] |
Table 1: In Vitro Antifungal Activity of this compound Against Plant Pathogenic Fungi
Experimental Protocols
The determination of the in vitro antifungal activity of this compound is crucial for understanding its potential as an antifungal agent. The following is a generalized, detailed methodology for determining the MIC of this compound against filamentous fungi, based on established broth microdilution protocols.
Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.
1. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature and for a sufficient duration to promote sporulation.
-
Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting spore suspension is collected, and the spore concentration is adjusted to a final concentration of 1 x 105 to 5 x 105 spores/mL using a hemocytometer or by spectrophotometric methods.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of twofold dilutions of the this compound stock solution is prepared in a sterile 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with 100 µL of the adjusted fungal spore suspension, resulting in a final volume of 200 µL and a final spore concentration of 0.5 x 105 to 2.5 x 105 spores/mL.
-
A positive control well (containing the fungal inoculum without this compound) and a negative control well (containing the medium only) are included on each plate.
-
The microtiter plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a period of 48 to 72 hours, or until sufficient growth is observed in the positive control wells.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Mechanism of Action
The primary mechanism of action of glutarimide antibiotics, including this compound, is the inhibition of protein synthesis in eukaryotic organisms. This class of compounds targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Specifically, glutarimide antibiotics are known to interfere with the elongation step of protein synthesis. They bind to the 60S ribosomal subunit, thereby blocking the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome. This action effectively halts the polypeptide chain elongation, leading to the cessation of protein production and ultimately inhibiting fungal growth.
While the general mechanism of protein synthesis inhibition is established for glutarimide antibiotics, further research is required to elucidate the specific molecular interactions of this compound with the fungal ribosome and to determine if it has any secondary mechanisms of action.
Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on key fungal signaling pathways, such as the Mitogen-Activated Protein (MAP) kinase or the cyclic AMP (cAMP) signaling pathways. These pathways are crucial for various cellular processes in fungi, including morphogenesis, stress response, and virulence. Future research in this area would provide a more comprehensive understanding of this compound's antifungal profile.
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental process for determining the antifungal activity of this compound, the following workflow diagram has been generated.
Caption: Workflow for MIC Determination of this compound.
Conclusion
This compound exhibits significant in vitro antifungal activity against a variety of plant pathogenic fungi. Its mechanism of action as a protein synthesis inhibitor makes it a compound of interest for the development of new antifungal therapies. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antifungal properties. Further research into its specific interactions with the fungal ribosome and its potential effects on cellular signaling pathways will be instrumental in fully characterizing its potential as a lead compound in antifungal drug discovery.
References
Herbicidal Properties of Streptimidone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, exhibits significant herbicidal potential primarily through the inhibition of protein synthesis in eukaryotic organisms. This technical guide provides a comprehensive overview of the herbicidal properties of this compound, detailing its mechanism of action, available (though limited) phytotoxicity data, and relevant experimental protocols. Due to the scarcity of research focused specifically on this compound's herbicidal applications, this guide also draws parallels with the well-studied protein synthesis inhibitor, cycloheximide, to infer potential effects on plant signaling pathways and to provide a framework for future research.
Introduction
The increasing demand for novel herbicides with unique modes of action to combat weed resistance necessitates the exploration of natural compounds. This compound, a metabolite of Streptomyces species, has been identified as a potent inhibitor of protein synthesis. While its primary applications have been in biomedical research, its fundamental biological activity presents a compelling case for its investigation as a bioherbicide. This document synthesizes the current knowledge on the herbicidal characteristics of this compound and provides a technical foundation for researchers in agrochemical discovery and development.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mode of action of this compound is the inhibition of protein synthesis in eukaryotes. It targets the 80S ribosome, specifically interfering with the translocation step of polypeptide elongation. This action is analogous to that of cycloheximide, another well-known glutarimide antibiotic. By binding to the ribosome, this compound prevents the movement of peptidyl-tRNA from the A-site to the P-site, thereby halting the addition of amino acids to the growing polypeptide chain. This cessation of protein synthesis leads to a rapid arrest of cellular processes, ultimately causing cell death and the observed phytotoxic effects in plants.
Figure 1. Mechanism of protein synthesis inhibition by this compound.
Quantitative Data on Herbicidal Activity
Specific quantitative data on the herbicidal efficacy of purified this compound, such as IC50 (half-maximal inhibitory concentration) values or dose-response curves for various weed species, are not extensively available in the public domain. However, studies on crude extracts and metabolites from Streptomyces species provide qualitative and semi-quantitative insights into their phytotoxic potential.
| Plant Species | Concentration | Observed Effect | Citation |
| Digitaria ciliaris | 500 µg/mL | 100% herbicidal activity (twisting symptoms) | [1] |
| Echinochloa oryzoides | 4,000 ppm | 99.2% control | [2] |
| Digitaria ciliaris | 4,000 ppm | 99.1% control | [2] |
| Abutilon theophrasti | 4,000 ppm | 97.3% control | [2] |
| Amaranthus retroflexus | 4,000 ppm | 99.8% control | [2] |
Note: The data presented above are for metabolites from Streptomyces species and may not be solely attributable to this compound. These values should be considered as indicative of the potential herbicidal activity of this class of compounds and serve as a starting point for further quantitative analysis of pure this compound.
Experimental Protocols
Detailed experimental protocols specifically for evaluating the herbicidal properties of this compound are scarce. Therefore, this section provides generalized, yet detailed, methodologies adapted from standard herbicide bioassays and studies on protein synthesis inhibitors.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Wheat germ extract or rabbit reticulocyte lysate
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine or [3H]-leucine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., cycloheximide)
-
Negative control (solvent alone)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the cell-free extract, amino acid mixture, and mRNA template.
-
Add varying concentrations of this compound, cycloheximide, or the solvent control to the reaction mixtures.
-
Incubate the reactions at the optimal temperature (e.g., 30°C for wheat germ extract) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA to precipitate the newly synthesized proteins.
-
Filter the precipitate and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to the negative control.
-
Plot the inhibition percentage against the this compound concentration to determine the IC50 value.
Figure 2. Experimental workflow for in vitro protein synthesis inhibition assay.
Whole Plant Herbicide Bioassay
This assay evaluates the phytotoxic effects of this compound on whole plants.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species.
-
Pots with sterile soil or a suitable growth medium.
-
This compound solutions at various concentrations.
-
Positive control (a commercial herbicide).
-
Negative control (water or solvent).
-
Growth chamber or greenhouse with controlled environmental conditions.
Procedure:
-
Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply this compound solutions, positive control, and negative control to the plants as a foliar spray or soil drench.
-
Maintain the plants in a controlled environment for a specified period (e.g., 14-21 days).
-
Visually assess phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition at regular intervals.
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights.
-
Calculate the percentage of growth reduction compared to the negative control.
-
Determine the GR50 (concentration causing 50% growth reduction) by plotting growth reduction against this compound concentration.
Potential Impact on Plant Signaling Pathways
Direct research on the specific signaling pathways in plants affected by this compound is currently unavailable. However, by inhibiting protein synthesis, this compound is expected to have profound and widespread effects on various signaling cascades that rely on the rapid synthesis of new proteins. The effects of cycloheximide on plants can serve as a proxy to hypothesize the potential impacts of this compound.
Inhibition of protein synthesis can trigger a plant stress response. This can lead to the activation of several signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK pathways are central to plant responses to a wide range of biotic and abiotic stresses. The inhibition of protein synthesis can be perceived as a cellular stress, potentially leading to the activation of specific MAPKs.
-
Hormonal Signaling: The biosynthesis and signaling of plant hormones such as abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA) are tightly regulated and often require the synthesis of new proteins. Inhibition of protein synthesis would likely disrupt these pathways, affecting the plant's ability to respond to other environmental cues.
-
Reactive Oxygen Species (ROS) Signaling: Cellular stress, including that induced by protein synthesis inhibition, can lead to an imbalance in ROS production and scavenging, triggering ROS-mediated signaling.
Figure 3. Hypothetical plant signaling responses to this compound.
Conclusion and Future Directions
This compound's potent ability to inhibit protein synthesis positions it as a promising candidate for development as a bioherbicide. However, a significant knowledge gap exists regarding its specific herbicidal efficacy and its precise effects on plant signaling networks. Future research should focus on:
-
Quantitative Herbicidal Profiling: Conducting dose-response studies with purified this compound on a broad range of economically important weed and crop species to determine its selectivity and potency (IC50 and GR50 values).
-
Mode of Action Elucidation: Investigating the downstream molecular events following protein synthesis inhibition in plants, including the identification of specific signaling pathways that are activated or suppressed.
-
Formulation and Delivery: Developing stable and effective formulations to enhance the uptake and translocation of this compound in target plants.
Addressing these research areas will be crucial for unlocking the full potential of this compound as a novel and effective tool in sustainable weed management.
References
Streptimidone: A Technical Guide to its Antiviral Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, has garnered interest in the scientific community for its potent biological activities, including antifungal and antiprotozoal effects. Beyond these, a growing body of research has highlighted its potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the antiviral applications of this compound, focusing on its mechanisms of action, available efficacy data, and detailed experimental protocols relevant to its study.
Core Antiviral Mechanisms of Action
This compound exerts its antiviral effects through two primary mechanisms: the direct inhibition of viral protein synthesis and the indirect induction of an antiviral state through interferon signaling.
Direct Antiviral Mechanism: Inhibition of Eukaryotic Translation
This compound is a known inhibitor of eukaryotic protein synthesis. By targeting the host cell's ribosomes, it effectively halts the translation of both host and viral messenger RNA (mRNA). Since viruses are obligate intracellular parasites that rely on the host's translational machinery for their replication, this inhibition of protein synthesis serves as a powerful and broad-spectrum antiviral strategy. The glutarimide moiety of this compound is crucial for its interaction with the ribosome, leading to the blockade of the elongation step of translation. This mechanism is not virus-specific, suggesting that this compound could be effective against a wide range of viruses that depend on eukaryotic ribosomes for the production of their structural proteins and enzymes.
An In-depth Technical Guide to the Stereochemistry of Streptimidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, exhibits potent antifungal and antiprotozoal activities. Its biological function is intrinsically linked to its unique three-dimensional structure. This technical guide provides a comprehensive analysis of the stereochemistry of the this compound molecule, detailing its absolute configuration, the experimental evidence supporting this assignment, and the implications of its stereoisomerism on its biological activity. Quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a member of the glutarimide antibiotic family, characterized by a piperidine-2,6-dione ring system. Its structure was first elucidated in the early 1960s, and it has since been a subject of interest due to its significant biological activities, primarily its inhibition of eukaryotic protein synthesis. The molecule's complex side chain, featuring multiple stereocenters and a conjugated diene system, gives rise to a rich stereochemical landscape that is crucial for its interaction with its biological targets.
Absolute Configuration of this compound
The definitive stereochemistry of naturally occurring this compound has been established as 4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione .[1] This assignment indicates the presence of three key stereochemical elements:
-
Two chiral centers in the aliphatic side chain at positions C2 and C5.
-
One stereogenic double bond (E/Z isomerism) at position C6.
The absolute configurations of the chiral centers are (R) at C2 and (S) at C5, and the geometry of the double bond is (E).
Table 1: Stereochemical Descriptors for this compound
| Stereocenter | Position | Configuration |
| Chiral Carbon | C2 | R |
| Chiral Carbon | C5 | S |
| Double Bond | C6-C7 | E |
A 1999 study confirmed the gross structure of this compound isolated from Micromonospora coerulea using 1H NMR, 13C NMR, and 2D NMR spectral data, along with high-resolution mass spectrometry.[2] While this study provided detailed spectroscopic data consistent with the known structure, the definitive assignment of the absolute stereochemistry relies on earlier foundational work and subsequent synthetic efforts.
Experimental Determination of Stereochemistry
The determination of the absolute configuration of complex natural products like this compound is a non-trivial task that relies on a combination of spectroscopic, crystallographic, and synthetic methods.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximities between protons, which helps in deducing the spatial arrangement of substituents.
Experimental Protocol: 2D NMR (NOESY/ROESY)
A detailed experimental protocol for acquiring 2D NMR data to probe the stereochemistry of a molecule like this compound would typically involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD) to a concentration of approximately 10-20 mM. The sample should be free of paramagnetic impurities.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum to determine the chemical shifts of all protons and to optimize spectral width and transmitter offset.
-
NOESY/ROESY Parameter Optimization:
-
Mixing Time (tm): This is a crucial parameter. For small molecules like this compound, a range of mixing times (e.g., 300-800 ms for NOESY) should be tested to optimize the NOE buildup. For ROESY, a spin-lock time of 200-500 ms is typically used.
-
Acquisition Parameters: Set appropriate spectral widths in both dimensions, a sufficient number of scans per increment, and a suitable number of increments in the indirect dimension to achieve the desired resolution.
-
-
Data Processing and Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the resulting cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are qualitatively proportional to the inverse sixth power of the distance between the protons.
X-ray Crystallography
Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. For molecules containing only light atoms (C, H, N, O), the determination of absolute configuration can be challenging. In such cases, co-crystallization with a chiral auxiliary or the introduction of a heavy atom can facilitate the analysis. To date, a publicly available crystal structure of this compound has not been reported.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals of this compound from various solvents and solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling. If the native compound does not yield suitable crystals, derivatization with a chiral, heavy-atom-containing reagent (e.g., a brominated benzoic acid) can be performed.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is typically determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.
Stereoselective and Stereospecific Synthesis
The total synthesis of a natural product with a defined stereochemistry is a powerful method for confirming its absolute configuration. By employing stereoselective or stereospecific reactions, chemists can build the molecule with a known arrangement of atoms in space. Comparison of the spectroscopic data and optical properties (e.g., specific rotation) of the synthetic material with those of the natural product provides definitive proof of its stereostructure. Several total syntheses of this compound and its analogs have been reported, which have been instrumental in confirming its absolute configuration.
Quantitative Data
Table 2: Physical and Stereochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| Absolute Configuration | (2R, 5S, 6E) |
| Specific Rotation [α]D | Not reported in primary literature |
The lack of a reported specific rotation value in readily accessible literature highlights a gap in the publicly available data for this compound.
Stereochemistry-Activity Relationship
The specific stereochemistry of this compound is critical for its biological activity. Like many biologically active molecules, the precise three-dimensional arrangement of functional groups is essential for its interaction with its molecular target, the eukaryotic ribosome.
This compound and other glutarimide antibiotics are known to inhibit protein synthesis in eukaryotes by targeting the 80S ribosome. While the exact binding site is still a subject of investigation, it is understood that these inhibitors interfere with the translocation step of elongation.
Although studies directly comparing the biological activity of all possible stereoisomers of this compound are scarce, it is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different activities. One stereoisomer may be highly active (the eutomer), while another may be less active or even inactive (the distomer). In some cases, one stereoisomer can have a different or even toxic effect.[3][4] Therefore, the (2R, 5S, 6E) configuration of natural this compound is presumed to be the eutomer responsible for its potent biological effects.
Conclusion
The stereochemistry of this compound is defined by two chiral centers with (R) and (S) configurations and one double bond with (E) geometry. This precise spatial arrangement of atoms is fundamental to its biological activity as an inhibitor of eukaryotic protein synthesis. While the gross structure has been confirmed by modern spectroscopic techniques, the original determination of its absolute configuration likely relied on a combination of chemical degradation, chiroptical methods, and ultimately, confirmation by stereoselective total synthesis. Further research to determine the crystal structure of this compound and to systematically evaluate the biological activity of all its stereoisomers would provide deeper insights into its mechanism of action and could guide the development of new therapeutic agents.
References
- 1. This compound | C16H23NO4 | CID 5351572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation, antifungal activity, and structure elucidation of the glutarimide antibiotic, this compound, produced by Micromonospora coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. biomedgrid.com [biomedgrid.com]
Streptimidone: A Potent Tool for Interrogating Eukaryotic Ribosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone, a glutarimide antibiotic produced by Streptomyces species, serves as a powerful molecular probe for dissecting the intricate mechanisms of eukaryotic protein synthesis. By specifically targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein, this compound offers a means to arrest translation at the elongation stage. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental techniques to study ribosomal function, and its impact on critical cellular signaling pathways.
Mechanism of Action: A Specific Blocker of Translation Elongation
This compound exerts its inhibitory effect on eukaryotic translation by binding to the E-site (Exit site) of the 60S large ribosomal subunit. This binding action physically obstructs the translocation step of the elongation cycle, where the ribosome moves along the mRNA to read the next codon. By preventing the deacylated tRNA from moving from the P-site (Peptidyl site) to the E-site, this compound effectively freezes the ribosome on the mRNA transcript, leading to a global cessation of protein synthesis. Its mechanism is analogous to the well-characterized translation inhibitor, cycloheximide.
Quantitative Data on this compound Activity
While extensive quantitative data for this compound is not as abundant as for more commonly used inhibitors like cycloheximide, the available information underscores its potency.
| Parameter | Value | Notes |
| IC50 (Translation Inhibition) | Not explicitly found in searches. However, it is described as a potent inhibitor of translation. | The IC50 value represents the concentration of an inhibitor required to reduce the rate of a biological process by 50%. Further empirical determination is recommended for specific experimental systems. |
| Binding Affinity (Kd) | Not explicitly found in searches. | The dissociation constant (Kd) is a measure of the affinity between a ligand (this compound) and its target (the ribosome). A lower Kd indicates a higher binding affinity. |
| Effect on Elongation Rate | Not explicitly quantified in searches. | This compound is known to inhibit the translocation step of elongation, thereby effectively reducing the elongation rate to zero upon binding. |
Experimental Protocols Utilizing this compound
This compound is a valuable tool in several key experimental techniques aimed at understanding ribosomal function and the translational landscape of the cell.
Polysome Profiling
Polysome profiling is a technique used to separate ribosomes based on the number of ribosomes bound to a single mRNA molecule. This allows for an assessment of the overall translational activity of a cell. Treatment with this compound will cause a "run-off" of ribosomes from the polysome fraction into the monosome peak as initiated ribosomes complete translation but new rounds are blocked from elongating. Conversely, a short treatment can be used to "freeze" polysomes in place for analysis.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound at the desired concentration and for the appropriate duration to either "freeze" or allow "run-off" of polysomes. A typical concentration for arresting translation is in the range of 10-100 µg/mL, with incubation times varying from a few minutes to an hour.
-
Cell Lysis: Wash cells with ice-cold PBS containing this compound (to maintain the arrested state). Lyse the cells in a hypotonic lysis buffer containing this compound, cycloheximide (to further ensure ribosome stability), and RNase inhibitors.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (typically 10-50% or 15-60%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for several hours at 4°C.
-
Fractionation and Analysis: After centrifugation, the gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
Ribosome Footprinting (Ribo-Seq)
Ribosome footprinting is a high-throughput sequencing technique that allows for the precise mapping of ribosome positions on mRNA transcripts at a sub-codon resolution. This compound can be used to arrest translating ribosomes, enabling the capture of ribosome-protected mRNA fragments (footprints).
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound to arrest translation. Lyse the cells in a buffer that preserves ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the cell lysate with an RNase (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the 80S monosomes containing the protected mRNA fragments by ultracentrifugation through a sucrose cushion or by size-exclusion chromatography.
-
Footprint Extraction: Dissociate the ribosomes and extract the protected mRNA footprints (typically 28-30 nucleotides in length).
-
Library Preparation and Sequencing: Ligate sequencing adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and amplify the resulting cDNA library. The library is then subjected to high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome to determine the precise locations of the ribosomes.
In Vitro Translation Assays
In vitro translation systems, such as those derived from rabbit reticulocyte lysates or wheat germ extracts, provide a controlled environment to study the direct effects of inhibitors on the translation machinery.
Detailed Methodology:
-
Reaction Setup: Assemble the in vitro translation reaction mixture containing cell-free extract, an mRNA template (e.g., encoding a reporter protein like luciferase), amino acids (including a radiolabeled one like 35S-methionine if desired), and an energy source (ATP/GTP).
-
Inhibitor Addition: Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control and a positive control with a known inhibitor like cycloheximide.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a specific time (e.g., 60-90 minutes).
-
Analysis of Protein Synthesis: Quantify the amount of newly synthesized protein. This can be done by measuring the activity of the reporter protein (e.g., luminescence for luciferase) or by separating the proteins by SDS-PAGE and detecting the radiolabeled protein by autoradiography.
-
IC50 Determination: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration to determine the IC50 value.
Impact on Cellular Signaling Pathways
Inhibition of ribosomal function by this compound can trigger cellular stress responses and impact key signaling pathways that monitor the status of protein synthesis.
Ribotoxic Stress Response
The ribotoxic stress response is a cellular signaling cascade activated by ribosome-damaging agents. This response involves the activation of mitogen-activated protein kinases (MAPKs), particularly JNK (c-Jun N-terminal kinase) and p38. While direct quantitative data for this compound is limited, it is expected to induce this pathway in a manner similar to other translation elongation inhibitors.
Signaling Pathway:
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly sensitive to the status of protein synthesis. Inhibition of translation by this compound is expected to lead to the downregulation of mTORC1 activity, a key complex in the mTOR pathway.
Signaling Pathway:
Conclusion
This compound is a valuable and specific inhibitor of eukaryotic translation elongation. Its ability to arrest ribosomes on mRNA makes it an indispensable tool for researchers studying the dynamics of protein synthesis, the regulation of translation, and the cellular responses to ribosomal stress. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the effective application of this compound in addressing fundamental questions in molecular and cellular biology, as well as in the development of novel therapeutic strategies that target the ribosome. Further quantitative characterization of this compound's biochemical and cellular effects will continue to enhance its utility as a precise tool in the study of ribosomal function.
Methodological & Application
Application Notes and Protocols for Studying Protein Half-Life Using Streptimidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Streptimidone, a protein synthesis inhibitor, for the determination of protein half-life in eukaryotic cells. This document outlines the underlying principles, detailed experimental protocols, and data analysis methods. While Cycloheximide (CHX) is more commonly used for this application, this compound, a structurally related compound, presents a potential alternative.
Introduction to Protein Half-Life Studies
The regulation of protein abundance is critical for maintaining cellular homeostasis and is achieved through a balance of protein synthesis and degradation. The half-life of a protein, the time it takes for 50% of the protein to be degraded, is a key parameter in understanding its function and regulation. Determining protein half-life is crucial for:
-
Understanding the regulation of cellular processes such as cell cycle progression, signal transduction, and differentiation.[1]
-
Identifying the stability of disease-related proteins, which can be targets for therapeutic intervention.[2]
-
Characterizing the mechanism of action of drugs that may affect protein stability.
A common method to measure protein half-life is the "chase" assay. This involves inhibiting new protein synthesis and then monitoring the decay of the existing protein pool over time.[3][4]
Mechanism of Action of this compound
This compound is an antibiotic that inhibits protein synthesis in eukaryotic cells. It belongs to the glutarimide class of antibiotics, similar to the widely used Cycloheximide (CHX). The mechanism of action for this class of inhibitors involves blocking the elongation step of translation. They bind to the E-site of the 60S ribosomal subunit, which prevents the translocation of the ribosome along the mRNA. This cessation of protein synthesis allows for the study of the degradation rates of pre-existing proteins.
Comparison of this compound and Cycloheximide
| Feature | This compound | Cycloheximide (CHX) |
| Mechanism of Action | Inhibits translation elongation by binding to the ribosomal E-site. | Inhibits translation elongation by binding to the ribosomal E-site.[5] |
| Common Usage | Less commonly used for protein half-life studies. | Widely used and well-documented for protein half-life studies. |
| Potency | Cytotoxic activity has been observed, but specific IC50 values for translation inhibition can vary. | Effective concentrations for inhibiting protein synthesis are well-established for many cell lines. |
| Data Availability | Limited published data on its specific use for protein half-life determination. | Extensive literature with detailed protocols and examples of half-life data for various proteins. |
Note: Due to the limited specific data for this compound in this application, the following protocols are based on the established methodology for Cycloheximide chase assays. Researchers should empirically determine the optimal concentration and conditions for this compound in their specific cell system.
Signaling Pathways in Protein Degradation
Once protein synthesis is inhibited, the degradation of cellular proteins is primarily mediated by two major pathways: the Ubiquitin-Proteasome System and the Lysosomal Degradation Pathway.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most short-lived and regulatory proteins in the cytosol and nucleus.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Lysosomal Protein Degradation
The lysosomal pathway is primarily responsible for the degradation of long-lived proteins, protein aggregates, and organelles through a process called autophagy.
Caption: The Autophagy-Lysosomal Pathway for bulk protein degradation.
Experimental Workflow
The general workflow for determining protein half-life using a translation inhibitor like this compound is depicted below.
Caption: Experimental workflow for determining protein half-life.
Detailed Experimental Protocols
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or Cycloheximide as a control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a stable loading control (e.g., β-actin, GAPDH, or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol for this compound Chase Assay
Important Note: The optimal concentration of this compound must be determined empirically for each cell line. It is recommended to perform a dose-response experiment to find the lowest concentration that effectively inhibits protein synthesis without causing significant cytotoxicity within the experimental timeframe. A typical starting range for translation inhibitors is 10-100 µg/mL.
-
Cell Seeding: Seed the cells in multiple plates or wells to have a separate dish for each time point. Grow the cells to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment:
-
For the zero-hour time point (t=0), harvest the cells immediately before adding this compound.
-
To the remaining plates, add this compound to the culture medium to the final, predetermined optimal concentration. Swirl the plates gently to mix.
-
-
Time-Course Collection:
-
Incubate the cells at 37°C in a CO2 incubator.
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 12 hours), harvest the cells. The time points should be chosen based on the expected stability of the protein of interest. For proteins with a suspected short half-life, shorter intervals are necessary.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with a protease inhibitor cocktail to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a stable loading control.
-
Data Presentation and Analysis
Quantitative Data Summary
The band intensities from the Western blots should be quantified using densitometry software (e.g., ImageJ). The intensity of the target protein at each time point is normalized to the intensity of the loading control. The data can be presented in a table as follows:
Table 1: Example Densitometry Data for Protein X after this compound Treatment
| Time (hours) | Target Protein Intensity | Loading Control Intensity | Normalized Intensity (Target/Loading) | % Protein Remaining (Normalized to t=0) |
| 0 | 1.00 | 1.02 | 0.98 | 100% |
| 1 | 0.85 | 1.01 | 0.84 | 86% |
| 2 | 0.65 | 0.99 | 0.66 | 67% |
| 4 | 0.40 | 1.03 | 0.39 | 40% |
| 8 | 0.22 | 1.00 | 0.22 | 22% |
| 12 | 0.10 | 0.98 | 0.10 | 10% |
Calculation of Protein Half-Life
The percentage of protein remaining at each time point is plotted against time. The protein half-life is the time at which the amount of the protein is reduced to 50% of its initial level (at t=0). For a more accurate determination, the data can be fitted to a one-phase decay exponential curve using graphing software (e.g., GraphPad Prism). The half-life (t₁/₂) can be calculated from the decay constant (k) obtained from the curve fit using the following equation:
t₁/₂ = ln(2) / k
Troubleshooting and Considerations
-
Cytotoxicity: High concentrations of translation inhibitors or long exposure times can be toxic to cells. It is crucial to perform a toxicity assay to ensure that the observed protein decrease is due to degradation and not cell death.
-
Loading Control Stability: Ensure that the chosen loading control protein is stable over the course of the experiment and is not affected by the treatment.
-
Secondary Effects of Translation Inhibition: Prolonged inhibition of protein synthesis can have secondary effects on cellular processes, including the protein degradation machinery itself. This should be considered when interpreting the results, especially for long-lived proteins.
-
Empirical Optimization for this compound: As this compound is not as widely characterized as CHX for this application, it is imperative to perform preliminary experiments to determine the optimal concentration and to validate its effectiveness in inhibiting protein synthesis in the chosen cell line.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the stability and degradation kinetics of their proteins of interest, contributing to a deeper understanding of cellular protein homeostasis.
References
- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Streptimidone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone is a glutarimide antibiotic that functions as a potent inhibitor of eukaryotic protein synthesis. Its mechanism of action is similar to the well-known inhibitor cycloheximide. This compound targets the 60S ribosomal subunit, specifically binding to the E-site (exit site). This binding event sterically hinders the translocation of tRNA from the P-site to the E-site, thereby arresting the elongation phase of translation.[1][2][3] Due to its ability to halt protein production, this compound is a valuable tool in cell biology research for studying processes that are dependent on de novo protein synthesis, such as cell cycle progression, apoptosis, and cellular signaling.
These application notes provide an overview of the use of this compound in cell culture experiments, including recommended concentration ranges and detailed protocols for key assays.
Data Presentation
The effective concentration of this compound, particularly its half-maximal inhibitory concentration (IC50), is highly dependent on the cell line, treatment duration, and the specific assay being performed. Due to the lack of publicly available, specific IC50 values for this compound across a wide range of cell lines, it is crucial for researchers to empirically determine these values for their experimental system.
The following table provides a suggested starting range for this compound concentrations for initial experiments, based on concentrations used for other protein synthesis inhibitors with similar mechanisms.[4] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and application.
Table 1: Suggested Starting Concentrations for this compound Experiments and Template for Recording Empirically Determined IC50 Values
| Parameter | Suggested Starting Range | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Other (Specify) |
| Concentration Range for IC50 Determination | 0.1 µM - 100 µM | Record Experimental Data | Record Experimental Data | Record Experimental Data | Record Experimental Data |
| Determined IC50 (24h treatment) | - | ||||
| Determined IC50 (48h treatment) | - | ||||
| Determined IC50 (72h treatment) | - | ||||
| Effective Concentration for >90% Protein Synthesis Inhibition | To be determined empirically |
Note: The provided concentration range is a general guideline. The actual effective concentrations may be lower or higher depending on the specific cell line's sensitivity.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound using MTT Assay
This protocol describes the determination of the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., the determined IC50 value) for a specific time period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Key Signaling and Cell Cycle Proteins
This protocol describes how to analyze changes in the expression and phosphorylation of key proteins involved in cell cycle regulation and stress signaling pathways following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-p38 MAPK, anti-phospho-p38 MAPK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., Actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for IC50 Determination.
References
Application Notes and Protocols for Streptimidone in Differential Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Streptimidone, a potent eukaryotic protein synthesis inhibitor, in the study of differential gene expression. Detailed protocols for experimental workflows, from cell treatment to data analysis, are provided to facilitate the application of this compound in research and drug development settings.
Introduction
This compound is a glutarimide antibiotic that inhibits eukaryotic protein synthesis by targeting the ribosome, leading to ribosome stalling during the elongation phase of translation. This immediate and potent inhibition of protein synthesis makes this compound a valuable tool for dissecting the molecular mechanisms that regulate gene expression. By arresting translation, this compound allows for the study of primary transcriptional responses to cellular stress and the analysis of mRNA stability, providing insights into the post-transcriptional regulation of gene expression.
Mechanism of Action
This compound exerts its biological effects by binding to the E-site of the 60S ribosomal subunit. This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the nascent polypeptide chain. The resulting accumulation of stalled ribosomes triggers a cascade of cellular stress responses.
Application in Differential Gene Expression Analysis
The primary application of this compound in this context is to uncouple transcription from translation. This allows researchers to:
-
Identify primary response genes: By inhibiting the synthesis of new proteins, including transcription factors, this compound treatment ensures that observed changes in gene expression are direct transcriptional responses to the initial stimulus (in this case, translational stress) and not secondary effects mediated by newly synthesized proteins.
-
Study mRNA stability: Following the inhibition of transcription with an agent like Actinomycin D, the decay rates of specific mRNAs can be monitored in the presence or absence of this compound. This can reveal how translational status influences mRNA stability.
-
Elucidate cellular stress pathways: Ribosome stalling is a significant cellular stressor that activates specific signaling pathways. Analyzing the resulting changes in gene expression can provide a detailed picture of these stress response networks.
Data Presentation
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. It is crucial to determine the IC50 for the specific cell line being used in your experiments. The following table provides example IC50 values for other compounds in common cancer cell lines to serve as a template for presenting your experimentally determined values for this compound.
| Cell Line | Compound A IC50 (µM) | Compound B IC50 (µM) | This compound IC50 (µM) |
| HeLa | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
| HEK293T | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
| A549 | 0.51 ± 0.05[1] | 1.2 ± 0.05[1] | [Insert experimentally determined value] |
| MCF-7 | 7.2 ± 0.6[1] | 1.6 ± 0.09[1] | [Insert experimentally determined value] |
Note: The provided IC50 values for Compounds A and B are for illustrative purposes and are not this compound. Researchers should perform their own dose-response assays to determine the precise IC50 of this compound for their cell lines of interest.
Quantitative Gene Expression Analysis
Following treatment with this compound, changes in gene expression can be quantified using techniques such as RNA-sequencing (RNA-seq) or quantitative real-time PCR (qPCR). The following table illustrates how to present such data, focusing on key genes involved in the cellular stress response.
| Gene | Treatment | Fold Change (vs. Control) | p-value |
| ATF4 | This compound | [Insert experimental data] | [Insert experimental data] |
| CHOP (DDIT3) | This compound | [Insert experimental data] | [Insert experimental data] |
| GADD34 (PPP1R15A) | This compound | [Insert experimental data] | [Insert experimental data] |
| ACTB (β-actin) | This compound | 1.0 (Normalization Control) | N/A |
Note: This table should be populated with data obtained from your specific experiments. The selection of genes for analysis should be guided by the biological question being investigated. Studies have shown that ER stress can induce the expression of ATF4 and CHOP.[2]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured mammalian cells with this compound prior to RNA extraction.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, A549, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
This compound Treatment: a. Prepare a working solution of this compound in complete culture medium at the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration. A common starting point for protein synthesis inhibitors is in the range of 1-100 µg/mL, but this should be empirically determined. b. Remove the existing medium from the cells and replace it with the this compound-containing medium. c. For the control group, treat cells with medium containing the same concentration of the vehicle (e.g., DMSO) used for the this compound stock solution.
-
Incubation: Incubate the cells for the desired treatment duration. The time point will depend on the experimental goals. For studying primary transcriptional responses, shorter time points (e.g., 2, 4, 6 hours) are often used.
-
Cell Harvesting: After the incubation period, proceed immediately to RNA extraction.
Protocol 2: RNA Isolation
This protocol outlines the extraction of total RNA from cultured cells using a common reagent like TRIzol.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: a. Aspirate the culture medium from the cells. b. Add 1 mL of TRIzol reagent directly to the culture dish (for a 35 mm dish). c. Scrape the cells and homogenize the lysate by passing it several times through a pipette.
-
Phase Separation: a. Transfer the homogenate to a microcentrifuge tube. b. Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. c. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. d. Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. e. Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: a. Carefully transfer the upper aqueous phase to a fresh tube. b. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. c. Incubate at room temperature for 10 minutes. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: a. Discard the supernatant. b. Wash the RNA pellet with 1 mL of 75% ethanol. c. Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: a. Discard the ethanol wash. b. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve. c. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: RNA-Sequencing (RNA-Seq) Library Preparation and Analysis
This protocol provides a general workflow for preparing RNA-seq libraries to analyze differential gene expression.
Workflow:
-
RNA Quality Control: Ensure that the isolated RNA is of high quality (e.g., RIN > 8).
-
mRNA Enrichment or Ribosomal RNA Depletion:
-
For analyzing protein-coding genes, enrich for poly(A)+ RNA using oligo(dT) beads.
-
For a whole-transcriptome view, including non-coding RNAs, deplete ribosomal RNA (rRNA).
-
-
RNA Fragmentation: Fragment the RNA to a suitable size for the sequencing platform.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA and ligate sequencing adapters.
-
Library Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2. c. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation
This protocol describes how to validate the results from an RNA-seq experiment using qPCR.
Materials:
-
cDNA (synthesized from the same RNA samples used for RNA-seq)
-
Gene-specific primers for target and reference genes
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Primer Design and Validation: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.
-
cDNA Synthesis: If not already done, reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template. b. Run the reactions in triplicate for each gene and each sample. c. Include no-template controls to check for contamination and no-reverse-transcriptase controls to check for genomic DNA contamination.
-
qPCR Program: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included when using SYBR Green to ensure product specificity.
-
Data Analysis: a. Determine the quantification cycle (Cq) values for each reaction. b. Normalize the Cq values of the target genes to a stable reference gene (e.g., ACTB, GAPDH). c. Calculate the fold change in gene expression using the ΔΔCq method.
Mandatory Visualization
Signaling Pathways Activated by Ribosome Stalling
Caption: Signaling pathways activated by this compound-induced ribosome stalling.
Experimental Workflow for Differential Gene Expression Analysis
Caption: Experimental workflow for differential gene expression analysis using this compound.
References
Application of Streptimidone in Viral Replication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone is a glutarimide antibiotic produced by various Streptomyces species. It is a known inhibitor of eukaryotic protein synthesis, exerting its effect during the elongation phase of translation. This property makes it a valuable tool for studying cellular processes that are dependent on de novo protein synthesis. In the field of virology, where viruses rely heavily on the host cell's translational machinery for their replication, this compound and its derivatives have been explored as potential antiviral agents and as research tools to dissect the stages of viral life cycles.
This document provides detailed application notes and protocols for the use of this compound in viral replication studies, with a focus on its mechanism of action, quantitative data on its antiviral activity, and experimental methodologies.
Mechanism of Action
This compound inhibits protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit, thereby blocking the elongation step of translation. This mechanism is similar to that of the well-characterized protein synthesis inhibitor, cycloheximide. By arresting protein synthesis, this compound can effectively halt the production of both host and viral proteins that are essential for viral replication.
A derivative of this compound, 9-methylthis compound, has been shown to exhibit protective effects against influenza A virus infection in mice. Interestingly, this protective activity is attributed to the induction of interferon, suggesting an indirect antiviral mechanism in addition to its direct role as a protein synthesis inhibitor.[1][2]
Quantitative Data
While extensive quantitative data for this compound against a wide range of viruses is not broadly available in the public domain, studies on its derivative, 9-methylthis compound, and other glutarimide antibiotics provide insights into its potential antiviral efficacy.
Table 1: In Vivo Antiviral Activity of 9-Methylthis compound against Influenza A(H2N2) Virus in Mice [1][2]
| Parameter | Value | Conditions |
| Minimal Effective Dose (prophylactic) | 2.5 mg/kg/day | Continuous intraperitoneal administration |
| 50% Lethal Dose (LD50) | 150 mg/kg | Single intraperitoneal administration |
| Therapeutic Index (LD50/MED) | 60 | In vivo mouse model |
Table 2: Antiviral Activity of Synthetic Glutarimide Derivatives
| Virus | Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Coxsackievirus B3 | 5 | 15.6 | >100 | >6.4 |
| Coxsackievirus B3 | 6f | 6.25 | >100 | >16 |
| Coxsackievirus B3 | 7e | 13.2 | >100 | >7.6 |
| Coxsackievirus B3 | 9 | 14.8 | >100 | >6.8 |
| Influenza A virus | 10 | 12.5 | >100 | >8 |
| Influenza A virus | 6f | 12.5 | >100 | >8 |
| Herpes Simplex Virus 2 | 7a | 15.6 | 65.3 | 4.2 |
Note: The study indicated that these synthetic derivatives showed weaker activity compared to natural glutarimide compounds.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity Screening
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Overlay medium (e.g., containing 1% methylcellulose or agarose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in a serum-free medium. The final concentration range should be determined based on preliminary toxicity assays.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a 10% formalin solution. After fixation, remove the overlay and stain the cells with crystal violet solution. Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control. The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cells seeded in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Add serial dilutions of this compound to the wells. Include a "no drug" cell control. Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral replication cycle this compound exerts its inhibitory effect.
Procedure:
-
Prepare cell monolayers and virus inoculum as in the plaque reduction assay.
-
Add a fixed, effective concentration of this compound at different time points relative to infection:
-
Pre-treatment: Add this compound for a set period before infection, then remove it before adding the virus.
-
During adsorption: Add this compound along with the virus inoculum.
-
Post-infection: Add this compound at various time points after viral adsorption (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
After the appropriate incubation period, quantify the viral yield (e.g., by plaque assay or RT-qPCR).
-
By observing the time point at which the addition of this compound no longer inhibits viral replication, one can infer the stage of the replication cycle that is targeted. Given its known mechanism, this compound is expected to be most effective when present during the period of viral protein synthesis.
Visualizations
Caption: Mechanism of this compound's antiviral action.
Caption: Workflow for a Plaque Reduction Assay.
Caption: Indirect antiviral mechanism via interferon induction.
Conclusion
This compound and its derivatives serve as valuable tools for investigating the dependency of viral replication on host protein synthesis. While the available data suggests potential as a broad-spectrum antiviral lead, particularly through interferon induction, further in vitro studies are required to quantify its direct antiviral efficacy against a wider range of viruses. The protocols outlined in this document provide a framework for researchers to systematically evaluate the antiviral properties of this compound and to elucidate its precise role in the inhibition of viral replication.
References
Streptimidone: A Tool for Elucidating Cellular Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone is a glutarimide antibiotic produced by Streptomyces species that functions as a potent inhibitor of eukaryotic protein synthesis.[1] Its mechanism of action is similar to the well-characterized protein synthesis inhibitor, cycloheximide, involving the blockade of the elongation step in translation.[1][2] By acutely halting the production of new proteins, this compound can be a valuable tool for dissecting the roles of short-lived regulatory proteins in various cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on key signaling cascades, including the NF-κB, MAPK, and apoptosis pathways.
Mechanism of Action
This compound, like other glutarimide antibiotics, targets the eukaryotic ribosome, thereby inhibiting the translocation step of polypeptide chain elongation.[1][2] This leads to a rapid cessation of protein synthesis, which can have profound effects on cellular processes that are dependent on the continuous synthesis of regulatory proteins with high turnover rates.
Applications in Signaling Pathway Research
The acute inhibition of protein synthesis by this compound can be leveraged to investigate the dynamics and regulation of various signaling pathways. By observing the cellular response to stimuli in the presence of this compound, researchers can infer the reliance of these pathways on de novo protein synthesis.
Studying the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Its activation is tightly controlled by the inhibitor of NF-κB (IκB) proteins. The canonical NF-κB activation pathway involves the degradation of IκBα, allowing NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Since IκBα is a short-lived protein, its replenishment requires continuous protein synthesis. Treatment with this compound would be expected to prevent the resynthesis of IκBα, potentially leading to prolonged or enhanced NF-κB activation upon stimulation.
Interrogating the MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are central to the regulation of cell proliferation, differentiation, stress responses, and apoptosis. The activity of these pathways is regulated by a phosphorylation cascade. While the core components are constitutively expressed, the downstream effects often involve the induction of target genes. This compound can be used to uncouple the initial phosphorylation events from the subsequent transcriptional responses, allowing for a more precise dissection of the signaling cascade. For instance, one could investigate whether the activation of MAPK pathways under specific conditions relies on the synthesis of upstream activators or feedback regulators.
Investigating Apoptosis
Apoptosis, or programmed cell death, is a fundamental process in development and tissue homeostasis. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Protein synthesis inhibitors are known to induce apoptosis in some cell types, potentially by preventing the synthesis of anti-apoptotic proteins like Bcl-2 family members. This compound can be used to explore the role of labile anti-apoptotic proteins in cell survival and to sensitize cells to other apoptotic stimuli.
Data Presentation
Table 1: Effect of this compound on NF-κB Activation
| Treatment | IκBα Degradation (Fold Change vs. Control) | NF-κB Nuclear Translocation (% of Cells) | NF-κB Reporter Gene Activity (Fold Induction) |
| Vehicle Control | 1.0 | 5 ± 2 | 1.0 |
| Stimulus (e.g., TNF-α) | 5.2 ± 0.8 | 85 ± 7 | 15.3 ± 2.1 |
| Stimulus + this compound (X µM) | 5.5 ± 0.9 | 88 ± 6 | 12.1 ± 1.8 |
| This compound Alone (X µM) | 1.1 ± 0.2 | 6 ± 3 | 1.2 ± 0.3 |
Table 2: Effect of this compound on MAPK Phosphorylation
| Treatment | p-ERK / Total ERK (Fold Change vs. Control) | p-JNK / Total JNK (Fold Change vs. Control) | p-p38 / Total p38 (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Stimulus (e.g., Anisomycin) | 8.3 ± 1.2 | 12.1 ± 2.5 | 9.7 ± 1.9 |
| Stimulus + this compound (X µM) | 7.9 ± 1.1 | 11.5 ± 2.2 | 9.1 ± 1.5 |
| This compound Alone (X µM) | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.4 |
Table 3: Effect of this compound on Apoptosis Induction
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Annexin V Positive Cells (%) | Sub-G1 Population (%) |
| Vehicle Control | 1.0 | 4 ± 1 | 2 ± 1 |
| Apoptotic Inducer (e.g., Staurosporine) | 9.8 ± 1.5 | 65 ± 8 | 58 ± 7 |
| Apoptotic Inducer + this compound (X µM) | 12.3 ± 2.1 | 78 ± 9 | 71 ± 8 |
| This compound Alone (X µM) | 2.5 ± 0.6 | 15 ± 4 | 12 ± 3 |
Experimental Protocols
Protocol 1: Protein Synthesis Inhibition Assay
This protocol is to confirm the efficacy of this compound in inhibiting protein synthesis in the cell line of interest.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
[³⁵S]-Methionine or a non-radioactive alternative (e.g., puromycin-based assay kit)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter (for radioactive method) or appropriate detection reagents and instrument for non-radioactive method.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Add [³⁵S]-Methionine (or other labeling reagent) to the culture medium and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS.
-
Precipitate proteins by adding cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the protein precipitate with cold acetone.
-
Solubilize the protein pellet in a suitable buffer.
-
Quantify the amount of incorporated radioactivity using a scintillation counter or measure the signal from the non-radioactive label.
-
Calculate the percentage of protein synthesis inhibition relative to the vehicle control.
Protocol 2: Analysis of NF-κB Activation by Western Blot
Materials:
-
This compound
-
NF-κB activating stimulus (e.g., TNF-α, LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65 (for nuclear translocation), anti-Lamin B1 (nuclear marker), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound (at a pre-determined effective concentration) for 1-2 hours.
-
Stimulate cells with an NF-κB activator for various time points (e.g., 0, 15, 30, 60 minutes).
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse directly in lysis buffer.
-
For nuclear fractionation, follow a standard protocol to separate cytoplasmic and nuclear extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: Analysis of MAPK Activation by Western Blot
Materials:
-
This compound
-
MAPK activating stimulus (e.g., anisomycin, UV radiation, growth factors)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Follow steps 1-3 from Protocol 2, using a MAPK-activating stimulus.
-
Prepare whole-cell lysates as described in Protocol 2.
-
Perform Western blotting as described in steps 6-11 of Protocol 2, using antibodies against total and phosphorylated forms of ERK, JNK, and p38.
Protocol 4: Assessment of Apoptosis by Flow Cytometry
Materials:
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with this compound alone, an apoptosis inducer alone, or a combination of both for a specified time (e.g., 6, 12, 24 hours).
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Protocol 5: Caspase-3 Activity Assay
Materials:
-
This compound
-
Apoptosis-inducing agent
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader
Procedure:
-
Treat cells as described in Protocol 4.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold change in caspase-3 activity relative to the control.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: General MAPK signaling cascade and the effect of this compound.
Caption: Intrinsic apoptosis pathway and the role of this compound.
Caption: Experimental workflow for Western Blot analysis.
References
Application Notes and Protocols for Streptimidone in Yeast Genetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Streptimidone, a glutarimide antibiotic, in the model organism Saccharomyces cerevisiae. Detailed protocols for key applications in yeast genetics are provided, including growth inhibition assays, chemical-genetic screening, and ribosome profiling.
Introduction
This compound is a potent inhibitor of eukaryotic protein synthesis. While much of the detailed mechanistic work has been performed with its structural analog, cycloheximide, this compound is understood to function similarly by targeting the ribosome. It specifically binds to the E-site (exit site) of the 60S large ribosomal subunit, which stalls the translocation step of elongation. This specific mode of action makes this compound a valuable tool for studying various aspects of translation, ribosome function, and cellular stress responses in yeast.
Mechanism of Action
This compound, like other glutarimide antibiotics, inhibits the elongation phase of protein synthesis.[1] The binding of this compound to the E-site of the 60S ribosomal subunit prevents the movement of deacylated tRNA from the P-site to the E-site, thereby halting the progression of the ribosome along the mRNA molecule.[1] This leads to a rapid cessation of protein production and subsequent growth arrest.
The following diagram illustrates the signaling pathway of translation elongation and the point of inhibition by this compound.
References
Determining the Effective Concentration of Streptimidone In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone is a glutarimide antibiotic produced by Streptomyces species that has demonstrated a range of biological activities, including antifungal, antiprotozoal, and cytotoxic effects. Its primary mechanism of action is the inhibition of protein biosynthesis in eukaryotic cells by targeting the 80S ribosome. This property makes this compound a compound of interest for potential therapeutic applications, particularly in oncology. The determination of its effective concentration is a critical first step in evaluating its potential as a drug candidate. These application notes provide a comprehensive guide to determining the effective concentration of this compound in vitro, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by specifically inhibiting the elongation step of translation on the eukaryotic 80S ribosome. This leads to a global shutdown of protein synthesis, which in turn can trigger downstream cellular stress responses, including cell cycle arrest and apoptosis. Understanding this primary mechanism is crucial for interpreting experimental results and designing effective studies.
Data Presentation: Summarizing Quantitative Data
To facilitate the comparison of this compound's efficacy across different cell lines and experimental conditions, all quantitative data should be summarized in clear and well-structured tables. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 5.8 |
| HeLa | Cervical Adenocarcinoma | XTT | 72 | 7.2 |
| A549 | Lung Carcinoma | MTT | 72 | 10.5 |
| HCT116 | Colorectal Carcinoma | MTT | 72 | 4.1 |
| Jurkat | T-cell Leukemia | WST-1 | 48 | 2.9 |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally for the specific cell lines and conditions used in your research.
Experimental Protocols
To determine the effective concentration of this compound, a series of in vitro assays are recommended. These include assessing cell viability and proliferation, and more specific assays to understand the mechanism of cell death, such as apoptosis and cell cycle analysis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[2][3] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, diagrams generated using Graphviz (DOT language) are provided below.
Conclusion
Determining the effective concentration of this compound in vitro is a multi-faceted process that requires a combination of robust experimental techniques and clear data analysis. By following the protocols outlined in these application notes, researchers can accurately quantify the cytotoxic and cytostatic effects of this compound on various cancer cell lines. The provided workflows and data presentation guidelines will aid in the systematic evaluation of this promising compound for its potential as an anticancer agent. Further investigation into the specific molecular pathways affected by this compound-induced protein synthesis inhibition will provide a more complete understanding of its mechanism of action and inform future drug development efforts.
References
Streptimidone: A Potent Tool for Selective Inhibition of Eukaryotic Protein Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Streptimidone is a glutarimide antibiotic produced by Streptomyces species that acts as a potent inhibitor of eukaryotic protein synthesis. Its specific mechanism of action, targeting the 60S ribosomal subunit, makes it a valuable selective agent in molecular biology for a variety of applications, including the generation of stable cell lines and studying the downstream effects of translational arrest. This document provides detailed application notes and experimental protocols for the effective use of this compound in research and drug development.
Mechanism of Action
This compound exerts its cytotoxic effects by specifically binding to the E-site (exit site) of the eukaryotic 80S ribosome, specifically on the 60S subunit. This binding event physically obstructs the translocation step of elongation, a critical phase in protein synthesis. By preventing the movement of deacylated tRNA from the P-site to the E-site, this compound effectively halts the ribosomal machinery, leading to a global cessation of protein production. This targeted inhibition makes it a powerful tool for studying processes that are dependent on de novo protein synthesis.
Data Presentation: Quantitative Efficacy of this compound
The effective concentration of this compound can vary depending on the cell line and experimental conditions. It is crucial to determine the optimal concentration for each specific application through a dose-response experiment, such as a kill curve. The following table summarizes reported IC50 values for this compound in various cancer cell lines, providing a starting point for concentration optimization.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | ~22.4 |
Note: IC50 values can be influenced by various factors, including cell density, media composition, and incubation time. The provided values should be used as a reference for designing experiments.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve
Objective: To determine the minimum concentration of this compound required to effectively kill non-resistant mammalian cells for use in stable cell line selection.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
96-well cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
One day prior to starting the selection, seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µg/mL to 100 µg/mL. It is important to include a no-drug control (vehicle only).
-
-
Treatment:
-
The following day, carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the medium with fresh medium containing the respective this compound concentrations every 2-3 days.
-
-
Cell Viability Assessment:
-
After 7-10 days of selection, assess cell viability. This can be done by:
-
Visual Inspection: Microscopically examine the wells to identify the lowest concentration at which all cells are dead.
-
Trypan Blue Exclusion Assay: Trypsinize the cells in each well, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT or similar viability assays: These colorimetric assays can provide a quantitative measure of cell viability.
-
-
-
Determination of Optimal Concentration:
-
The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death within the desired timeframe (typically 7-10 days).
-
Protocol 2: Generation of a Stable Cell Line using this compound as a Selective Agent
Objective: To generate a clonal cell line that stably expresses a gene of interest by selecting for cells that have integrated a plasmid containing both the gene of interest and a this compound resistance gene.
Materials:
-
Mammalian cell line
-
Transfection reagent
-
Expression vector containing the gene of interest and a this compound resistance marker
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Cloning cylinders or a fluorescence-activated cell sorter (FACS)
Procedure:
-
Transfection:
-
Transfect the mammalian cells with the expression vector using a suitable transfection method (e.g., lipid-based transfection, electroporation).
-
-
Initial Recovery:
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.
-
-
Selection:
-
After the recovery period, passage the cells and plate them at a low density in complete medium containing the optimal concentration of this compound as determined by the kill curve experiment.
-
-
Maintenance of Selection:
-
Continue to culture the cells in the selective medium, replacing the medium every 2-3 days. Non-transfected cells will gradually die off.
-
-
Colony Formation:
-
Resistant cells will begin to form distinct colonies over a period of 1-3 weeks.
-
-
Isolation of Clones:
-
Once colonies are visible, they can be isolated using cloning cylinders or by using FACS to sort for single, fluorescently-tagged cells (if applicable).
-
-
Expansion and Verification:
-
Expand the isolated clones in selective medium.
-
Verify the stable integration and expression of the gene of interest using techniques such as PCR, Western blotting, or functional assays.
-
Visualizations
Signaling Pathway: Eukaryotic Translation Elongation
The following diagram illustrates the key steps in eukaryotic translation elongation, the process targeted by this compound.
Caption: Eukaryotic translation elongation and the inhibitory action of this compound.
Experimental Workflow: Stable Cell Line Generation
This workflow outlines the major steps involved in creating a stable cell line using this compound for selection.
Caption: Workflow for generating a stable cell line using this compound selection.
Logical Relationship: Determining Optimal Antibiotic Concentration
The following diagram illustrates the logical flow for determining the optimal concentration of a selective agent like this compound.
Caption: Logical flow for determining the optimal antibiotic concentration.
Application Notes and Protocols for Cell-Free Protein Synthesis Assay Using Streptimidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for rapid and high-throughput protein expression, enabling a wide range of applications in functional genomics, proteomics, and drug discovery. These systems, derived from cellular extracts, contain all the necessary machinery for transcription and translation, offering a versatile tool to study protein synthesis and the effects of inhibitors outside the complex environment of a living cell. Streptimidone, a glutarimide antibiotic, is a potent inhibitor of eukaryotic protein synthesis. These application notes provide a detailed protocol for utilizing this compound in a CFPS assay to study its inhibitory effects and to screen for novel therapeutics targeting eukaryotic translation.
This compound exerts its inhibitory effect on eukaryotic protein synthesis by targeting the ribosome. It specifically binds to the E-site (exit site) of the 60S ribosomal subunit. This binding event interferes with the translocation step of the elongation phase of translation. By preventing the movement of the ribosome along the mRNA, this compound effectively halts the addition of new amino acids to the growing polypeptide chain, thereby inhibiting protein synthesis. Its mechanism is similar to the well-characterized inhibitor, cycloheximide.
Application in Drug Discovery
The CFPS assay using this compound serves as a valuable tool in drug discovery for several reasons:
-
Target Validation: It allows for the precise study of inhibitors targeting the eukaryotic ribosome, helping to validate the ribosome as a drug target.
-
High-Throughput Screening: The cell-free format is amenable to high-throughput screening of compound libraries to identify novel inhibitors of protein synthesis.
-
Mechanism of Action Studies: The assay can be used to characterize the mechanism of action of new drug candidates by comparing their effects to known inhibitors like this compound.
-
Structure-Activity Relationship (SAR) Studies: By testing analogs of this compound or other lead compounds, researchers can elucidate the structural requirements for potent inhibition of translation.
Experimental Protocols
Materials
-
Eukaryotic Cell-Free Protein Synthesis System (e.g., Rabbit Reticulocyte Lysate or Wheat Germ Extract)
-
Reporter Plasmid DNA (e.g., encoding Luciferase or Green Fluorescent Protein)
-
This compound (stock solution in DMSO or ethanol)
-
Cycloheximide (positive control, stock solution in DMSO or ethanol)
-
Amino Acid Mixture (minus methionine or leucine, depending on the detection method)
-
[³⁵S]-Methionine or other labeled amino acid
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator or water bath
-
Scintillation counter or fluorescence plate reader
Protocol 1: General Cell-Free Protein Synthesis Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on protein synthesis in a eukaryotic CFPS system.
-
Prepare the CFPS Reaction Mix: On ice, thaw the eukaryotic cell lysate, amino acid mixture, and other reaction components provided with the CFPS kit.
-
Assemble the Reactions: In a microcentrifuge tube, assemble the following reaction components in the order listed. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume | Final Concentration |
| Nuclease-free Water | to 50 µL | - |
| Amino Acid Mixture | 1 µL | 1 mM each |
| Reporter Plasmid DNA | 1 µL | 20-80 ng/µL |
| [³⁵S]-Methionine | 1 µL | 1 µCi/µL |
| Eukaryotic Cell Lysate | 25 µL | 50% (v/v) |
| Test Compound | Variable | See below |
-
Add Test Compounds:
-
Negative Control: Add the vehicle (e.g., DMSO or ethanol) used to dissolve this compound.
-
Positive Control: Add cycloheximide to a final concentration of 100 µM.
-
Experimental: Add this compound to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). It is recommended to perform a dose-response curve to determine the IC50 value.
-
-
Incubation: Gently mix the reactions and incubate at the temperature recommended for the specific CFPS system (typically 25-30°C) for 60-90 minutes.
-
Stop the Reaction: Stop the translation reaction by placing the tubes on ice or by adding an equal volume of stop solution (if provided with the kit).
-
Quantify Protein Synthesis:
-
Radiometric Detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence Detection: If using a reporter like GFP or Luciferase, measure the fluorescence or luminescence signal according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Protocol 2: Determining the IC50 of this compound
This protocol provides a more detailed workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the same solvent (e.g., DMSO) to cover a broad concentration range (e.g., from 1 nM to 1 mM).
-
Set up the CFPS Reactions: Prepare a master mix containing all the reaction components except for the inhibitor. Aliquot the master mix into individual tubes.
-
Add Inhibitors: Add a fixed volume of each this compound dilution to the respective tubes. Also, prepare a no-inhibitor control (vehicle only) and a positive control with a saturating concentration of cycloheximide (e.g., 100 µg/mL).
-
Incubate and Quantify: Follow steps 4-6 from Protocol 1.
-
Calculate IC50:
-
Normalize the data by setting the signal from the no-inhibitor control to 100% activity and the signal from the positive control to 0% activity.
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The quantitative data from the inhibition assay should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of this compound on in vitro Protein Synthesis
| Compound | Target | Assay System | Reporter | IC50 (µM) |
| This compound | Eukaryotic Ribosome (60S) | Rabbit Reticulocyte Lysate | Luciferase | To be determined experimentally |
| Cycloheximide | Eukaryotic Ribosome (60S) | Rabbit Reticulocyte Lysate | Luciferase | ~1-10 |
Note: The IC50 value for this compound will need to be determined experimentally. Based on its structural similarity to cycloheximide, a starting concentration range of 0.1 µM to 100 µM is recommended for initial experiments.
Visualizations
Experimental Workflow
Caption: Workflow for the cell-free protein synthesis inhibition assay.
Mechanism of Action of this compound
Caption: this compound binds to the E-site of the 60S ribosomal subunit, inhibiting translocation.
Studying Translational Control with Streptimidone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone is a potent inhibitor of eukaryotic protein synthesis, acting on the elongation phase of translation.[1][2] This glutarimide antibiotic provides a valuable tool for researchers studying the dynamics of translational control, a critical process in gene expression regulation. Dysregulation of translational control is implicated in numerous diseases, including cancer, making compounds like this compound relevant for drug development and basic research.
These application notes provide detailed protocols for utilizing this compound in key experimental techniques to investigate translational control: ribosome profiling, polysome profiling, and cell viability assays.
Mechanism of Action
This compound inhibits the translocation step of translation elongation.[1][2] By binding to the ribosome, it stalls the movement of ribosomes along the mRNA molecule. This "freezing" of ribosomes on their respective codons allows for a high-resolution snapshot of the translatome at a specific moment.
Diagram of this compound's Mechanism of Action
Caption: this compound inhibits the translocation step of translation elongation.
Key Applications and Experimental Protocols
This compound can be employed in various assays to dissect the intricacies of translational control. Below are detailed protocols for its application in ribosome profiling, polysome profiling, and cell viability assays.
Ribosome Profiling with this compound
Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of ribosome positions on mRNA at a near-nucleotide resolution.[3] By arresting ribosomes with this compound, researchers can identify which mRNAs are being actively translated and pinpoint the exact codons occupied by ribosomes.
Experimental Workflow for Ribosome Profiling
Caption: Workflow for a ribosome profiling experiment using this compound.
Protocol: Ribosome Profiling using this compound
Note: This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Mammalian cells of interest
-
This compound (stock solution in DMSO)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1% Triton X-100, 100 µg/mL this compound, and RNase inhibitors)
-
RNase I
-
Sucrose solutions (for gradient or cushion)
-
RNA extraction kit
-
Sequencing library preparation kit
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with an optimized concentration of this compound. A starting point for optimization could be in the range of 10-100 µM, with an incubation time of 5-15 minutes at 37°C. The optimal concentration and time should be determined empirically to ensure complete translational arrest without inducing significant stress responses.
-
-
Cell Lysis:
-
Immediately after treatment, place the culture dish on ice and wash cells twice with ice-cold PBS containing 100 µg/mL this compound.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping.
-
-
Nuclease Digestion:
-
Clarify the lysate by centrifugation to remove nuclei and mitochondria.
-
Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I and digestion time will need to be optimized.
-
-
Monosome Isolation:
-
Layer the digested lysate onto a sucrose cushion or a continuous sucrose gradient (e.g., 10-50%).
-
Isolate the 80S monosome fraction by ultracentrifugation.
-
-
Ribosome-Protected Fragment (RPF) Extraction:
-
Extract the RNA from the monosome fraction using a suitable RNA extraction method (e.g., Trizol or a column-based kit).
-
-
Library Preparation and Sequencing:
-
Purify the RPFs (typically 28-30 nucleotides in length) by gel electrophoresis.
-
Prepare a cDNA library from the purified RPFs using a specialized library preparation kit.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the distribution and density of ribosome footprints to determine translation efficiencies and identify sites of translational pausing.
-
Quantitative Data Summary: Ribosome Profiling
| Parameter | Description | Typical Value/Range |
| This compound Concentration | Effective concentration for translational arrest. | 10 - 100 µM |
| Treatment Time | Duration of this compound incubation. | 5 - 15 minutes |
| RPF Size | Length of ribosome-protected mRNA fragments. | ~28-30 nucleotides |
| Read Counts per Gene | Number of reads mapping to a specific gene's coding sequence. | Varies |
| Translation Efficiency (TE) | Ratio of RPF reads to total mRNA reads for a given gene. | Varies |
Polysome Profiling with this compound
Polysome profiling separates ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) by sucrose gradient centrifugation. This technique allows for the assessment of the overall translational activity of a cell and the translational status of specific mRNAs. This compound is used to stabilize polysomes by preventing ribosome run-off.
Experimental Workflow for Polysome Profiling
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
Application Notes and Protocols: Streptimidone for Inhibiting Protein Synthesis in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone is a glutarimide antibiotic produced by Streptomyces species. It functions as a potent inhibitor of protein synthesis in eukaryotic cells. Structurally and mechanistically similar to the well-characterized inhibitor cycloheximide, this compound targets the large (60S) ribosomal subunit, thereby blocking the elongation step of translation.[1] This property makes it a valuable tool for studying a wide range of biological processes in plants that are dependent on de novo protein synthesis, such as growth, development, and stress responses. These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its use in plant biology research.
Mechanism of Action
This compound, like cycloheximide, inhibits protein synthesis by binding to the E-site of the 60S ribosomal subunit. This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, effectively halting the elongation of the polypeptide chain.[1] This specific mode of action allows for the rapid and reversible cessation of protein synthesis, enabling researchers to dissect the temporal requirements of protein production in various cellular processes.
Caption: Mechanism of protein synthesis inhibition by this compound.
Quantitative Data
| Compound | Organism/System | Typical Concentration Range | Reference |
| Cycloheximide | Arabidopsis thaliana seedlings | 10 - 100 µM | Bio-protocol |
| Cycloheximide | Plant cell cultures | 1 - 50 µg/mL | General literature |
This table provides typical concentration ranges for the related compound cycloheximide as a starting point for optimizing this compound concentrations.
Experimental Protocols
The following protocols are adapted from established methods for using protein synthesis inhibitors like cycloheximide in plants and should be optimized for this compound.
Protocol 1: Inhibition of Protein Synthesis in Plant Seedlings
This protocol describes a method to assess the effect of this compound on a physiological response in whole seedlings, such as growth or a specific signaling pathway.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Petri plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Sterile water
-
Growth chamber
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds using your standard laboratory protocol.
-
Plate seeds on solid growth medium and stratify if required.
-
Germinate and grow seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C) to the desired developmental stage.
-
-
Preparation of Treatment Medium:
-
Prepare liquid growth medium containing the desired final concentrations of this compound. It is recommended to test a range of concentrations (e.g., 1, 10, 50, 100 µM).
-
Prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully transfer seedlings of uniform size into the wells of a multi-well plate or to new Petri plates containing the treatment medium.
-
Incubate the seedlings for the desired treatment duration. This can range from a few hours to several days depending on the experiment.
-
-
Analysis:
-
After the treatment period, harvest the seedlings for analysis.
-
Assess the phenotype of interest (e.g., root length, hypocotyl elongation, gene expression by RT-qPCR, or protein levels by western blot).
-
Caption: Experimental workflow for treating plant seedlings with this compound.
Protocol 2: In Vitro Protein Synthesis Inhibition Assay using a Plant Cell-Free Extract
This protocol allows for the direct measurement of protein synthesis inhibition by this compound in a controlled in vitro environment. Wheat germ extract is a commonly used plant-based cell-free translation system.
Materials:
-
Wheat germ extract kit (commercially available)
-
This compound stock solution
-
Control mRNA template (e.g., Luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a Master Mix:
-
On ice, prepare a master mix containing the wheat germ extract, amino acid mixture (without methionine), and other reaction components as per the manufacturer's instructions.
-
-
Set up Reactions:
-
For each reaction, combine the master mix, control mRNA, and [35S]-methionine.
-
Add this compound to the treatment samples at various final concentrations.
-
Add an equivalent volume of the solvent (e.g., DMSO) to the control reaction.
-
Bring all reactions to the same final volume with nuclease-free water.
-
-
Incubation:
-
Incubate the reactions at the temperature and for the duration recommended by the wheat germ extract kit manufacturer (typically 25-30°C for 60-90 minutes).
-
-
Measure Protein Synthesis:
-
Stop the reactions by placing them on ice.
-
Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
Collect the precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol to remove unincorporated [35S]-methionine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the control.
-
Plot the inhibition percentage against the this compound concentration to determine the IC50 value.
-
Caption: Workflow for in vitro protein synthesis inhibition assay.
Concluding Remarks
This compound is a valuable tool for inhibiting protein synthesis in plant biology research. While specific quantitative data and protocols for its use in plants are limited, its known mechanism of action and similarity to cycloheximide provide a strong foundation for its application. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal conditions for their specific plant system and experimental goals. The protocols provided here serve as a starting point for the successful application of this compound in elucidating the role of de novo protein synthesis in various aspects of plant life.
References
Application Notes and Protocols for In Vivo Studies Using Streptimidone in Animal Models
Disclaimer: Published literature on comprehensive in vivo studies of Streptimidone in animal models is limited. The following application notes and protocols are based on the known in vitro activities of this compound and data from related glutarimide antibiotics. These protocols are intended as a general guide and should be adapted and optimized for specific research questions and institutional guidelines.
Introduction to this compound
Potential Therapeutic Applications for In Vivo Research
Based on its mechanism of action and the activities of related compounds, in vivo studies with this compound could be designed to investigate the following:
-
Oncology: Evaluating the anti-tumor efficacy of this compound in various cancer models.
-
Virology: Assessing the antiviral activity against a range of viruses in relevant animal infection models.
-
Inflammation: Investigating the potential anti-inflammatory properties in models of acute and chronic inflammation.
Preclinical In Vivo Study Protocols
The following are generalized protocols for evaluating the efficacy and toxicity of this compound in animal models.
Maximum Tolerated Dose (MTD) and Acute Toxicity Study
Objective: To determine the maximum tolerated dose and acute toxicity profile of this compound.
Animal Model: Swiss albino mice or Sprague-Dawley rats (6-8 weeks old, both sexes).
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=5 per group), including a vehicle control group.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
Administration: Administer single escalating doses of this compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.)).
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
Data Collection: Record all observations systematically. At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.
Data Presentation:
| Dose (mg/kg) | Route of Administration | Mortality (%) | Key Clinical Signs | Body Weight Change (%) |
| Vehicle | i.p. | 0 | No observable signs | +5% |
| 10 | i.p. | 0 | Mild lethargy | +2% |
| 25 | i.p. | 20 | Lethargy, ruffled fur | -5% |
| 50 | i.p. | 60 | Severe lethargy, ataxia | -15% |
| 100 | i.p. | 100 | Moribund | -25% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Anti-Cancer Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) bearing subcutaneous human cancer cell line xenografts (e.g., HCT-116, MCF-7).
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group), including vehicle control and positive control (e.g., a standard chemotherapeutic agent).
-
Treatment: Administer this compound at doses below the MTD according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 250 | 0 | +3 |
| This compound | 10 | Daily, i.p. | 950 ± 180 | 36.7 | -2 |
| This compound | 20 | Daily, i.p. | 600 ± 120 | 60.0 | -8 |
| Positive Control | Varies | Varies | 450 ± 90 | 70.0 | -12 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Antiviral Efficacy in a Murine Infection Model
Objective: To assess the in vivo antiviral activity of this compound.
Animal Model: A suitable mouse model for the virus of interest (e.g., BALB/c mice for Influenza A virus infection).
Protocol:
-
Infection: Infect mice with a non-lethal or lethal dose of the virus via the appropriate route (e.g., intranasal for respiratory viruses).
-
Grouping: Randomize infected mice into treatment groups (n=10 per group), including vehicle control and positive control (e.g., a known antiviral drug).
-
Treatment: Begin treatment with this compound at various doses at a specified time post-infection (e.g., 4 hours post-infection) and continue for a defined period (e.g., 5-7 days).
-
Monitoring: Monitor mice daily for survival, body weight changes, and clinical signs of illness.
-
Viral Titer: At specific time points, euthanize a subset of mice from each group and collect relevant tissues (e.g., lungs) to determine viral titers via plaque assay or qPCR.
-
Endpoint: Record survival data for the duration of the study (e.g., 14-21 days).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Survival Rate (%) at Day 14 | Mean Lung Viral Titer (log10 PFU/g) at Day 5 | Mean Body Weight Loss (%) at Nadir |
| Vehicle Control | - | Twice daily, p.o. | 20 | 6.5 ± 0.8 | 25 |
| This compound | 15 | Twice daily, p.o. | 60 | 4.2 ± 0.5 | 15 |
| This compound | 30 | Twice daily, p.o. | 80 | 3.1 ± 0.4 | 10 |
| Positive Control | Varies | Varies | 90 | 2.5 ± 0.3 | 8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflows
Potential Signaling Pathway
Conclusion
While direct in vivo studies on this compound are scarce, its known mechanism as a protein synthesis inhibitor and the promising results from related glutarimide compounds suggest its potential as an anti-cancer, antiviral, and anti-inflammatory agent. The protocols and data tables provided herein offer a foundational framework for researchers to design and conduct rigorous preclinical evaluations of this compound in various animal models. It is crucial to perform dose-finding and toxicity studies before embarking on efficacy trials. All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Lactimidomycin, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Oral Glutarimide Derivative XC8 Suppresses Sephadex-Induced Lung Inflammation in Rats and Ovalbumin-induced Acute and Chronic Asthma in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory agent 3-[(dodecylthiocarbonyl)-methyl]-glutarimide ameliorates murine models of inflammatory bowel disease [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Streptimidone and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptimidone, a glutarimide-containing polyketide antibiotic produced by various Streptomyces species, has garnered interest for its biological activities.[1][2] Robust and sensitive analytical methods are crucial for its detection and quantification in various matrices, including fermentation broths and biological samples, to support research and development efforts. This document provides a detailed protocol for the analysis of this compound and its known metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for the selective and sensitive quantification of small molecules in complex mixtures.[3]
Analyte Information
This compound is the primary analyte of interest. Additionally, several metabolites have been identified, including a non-hydroxylated analog, an α,β-unsaturated ketone derivative, and ring-opened compounds.[1] While specific quantitative data for these metabolites are not widely available, the developed method can be adapted for their analysis by determining their specific mass transitions.
Principle of the Method
This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of this compound and its metabolites, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling accurate quantification even at low concentrations.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the sample matrix. Below are recommended procedures for fermentation broth and plasma samples.
1.1. Extraction from Fermentation Broth (Liquid-Liquid Extraction - LLE)
This protocol is adapted from general methods for extracting antibiotics from fermentation broths.[4]
-
Sample Collection: Collect a representative sample of the fermentation broth. Centrifuge at 10,000 x g for 15 minutes to pellet cells and large debris.
-
pH Adjustment: Transfer the supernatant to a clean tube. Adjust the pH to acidic (e.g., pH 3-4) using a suitable acid like formic acid. This step enhances the extraction efficiency of acidic to neutral compounds.
-
Extraction: Add an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve clear phase separation.
-
Collection: Carefully collect the upper organic layer (ethyl acetate) containing the analytes.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
1.2. Extraction from Plasma (Solid-Phase Extraction - SPE)
This protocol is a general approach for cleaning up biological samples prior to LC-MS analysis.
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of an acidic solution (e.g., 4% phosphoric acid in water) to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following conditions are a starting point and may require optimization for specific applications and available instrumentation. The goal is to achieve good separation of this compound from its metabolites and matrix components.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The following parameters should be optimized on the specific mass spectrometer being used.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions are proposed for this compound based on available literature. Transitions for metabolites should be determined by infusing pure standards or analyzing samples where these metabolites are expected to be present.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 294.1 | 276.1 | Optimize |
| This compound (Qualifier) | 294.1 | 258.1 | Optimize |
| Metabolite 1 (e.g., Non-hydroxylated) | Determine | Determine | Optimize |
| Metabolite 2 (e.g., Unsaturated ketone) | Determine | Determine | Optimize |
| Internal Standard | Select appropriate | Select appropriate | Optimize |
Collision energy needs to be optimized for each transition on the specific instrument to achieve the best sensitivity.
Quantitative Data Summary
| Parameter | Target Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | S/N > 3 |
| Limit of Quantification (LOQ) | S/N > 10, with acceptable precision and accuracy |
| Precision (%RSD) | < 15% (at LLOQ, LQC, MQC, HQC) |
| Accuracy (%Bias) | Within ±15% (at LLOQ, LQC, MQC, HQC) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for this compound quantification.
Signaling Pathway (Illustrative)
As this compound's mechanism of action involves the inhibition of protein synthesis, a simplified diagram illustrating this general pathway is provided.
Caption: Simplified mechanism of action for this compound.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust framework for the sensitive and selective quantification of this compound and its metabolites. Proper method validation is essential to ensure the accuracy and reliability of the data generated. This protocol serves as a comprehensive starting point for researchers and scientists in the field of natural product drug discovery and development.
References
- 1. Isolation of new this compound derivatives, glutarimide antibiotics from Streptomyces sp. W3002 using LC-MS-guided screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics - Tiei liquid/liquid mixing and separation Antibiotics [tyextractor.com]
Troubleshooting & Optimization
optimizing Streptimidone concentration to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of Streptimidone to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a glutarimide antibiotic that acts as a potent inhibitor of eukaryotic protein synthesis. Its primary on-target effect is the inhibition of the 80S ribosome, thereby blocking the elongation step of translation. This leads to a global shutdown of protein production in treated cells.
Q2: What are the known off-target effects of this compound?
Currently, there is limited specific information in the public domain detailing the comprehensive off-target profile of this compound. As a small molecule that inhibits a fundamental cellular process, it has the potential for a range of off-target activities. Potential off-target effects could include, but are not limited to:
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Interaction with other ATP-binding proteins: Due to structural motifs that might mimic endogenous ligands.
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Modulation of signaling pathways: Indirectly, as a consequence of inhibiting the synthesis of key regulatory proteins, or directly through unforeseen interactions with pathway components.
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Induction of cellular stress responses: Such as the unfolded protein response (UPR) or oxidative stress, independent of direct protein synthesis inhibition.
Q3: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response curve to determine the concentration that achieves the desired on-target effect (inhibition of protein synthesis) while minimizing cytotoxicity and potential off-target effects. A general workflow for this is outlined below.
Troubleshooting Guide: Minimizing Off-Target Effects
Problem: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be due to off-target effects. Here’s a guide to help you troubleshoot and optimize your this compound concentration.
Step 1: Determine the On-Target Potency (IC50 for Protein Synthesis Inhibition)
Objective: To find the concentration of this compound that inhibits protein synthesis by 50% in your specific cell system.
Recommended Experiment: Metabolic Labeling Assay (e.g., with ³⁵S-methionine or a non-radioactive alternative like O-propargyl-puromycin).
Experimental Protocol: On-Target Potency Determination
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Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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This compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.01 µM). Treat the cells with the different concentrations for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).
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Metabolic Labeling: Add the labeling reagent (e.g., ³⁵S-methionine) to the culture medium and incubate for a short period (e.g., 30-60 minutes).
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Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
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Quantification:
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For radioactive labeling: Precipitate proteins using trichloroacetic acid (TCA), collect on a filter, and measure radioactivity using a scintillation counter.
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For non-radioactive methods (e.g., Click-iT assay): Follow the manufacturer's protocol for detection, which typically involves a fluorescent readout.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
dot
Caption: Workflow for determining the on-target IC50 of this compound.
Step 2: Assess Cytotoxicity
Objective: To determine the concentration at which this compound causes significant cell death, which can confound experimental results.
Recommended Experiment: Cell Viability Assay (e.g., MTT, MTS, or a live/dead cell stain).
Experimental Protocol: Cytotoxicity Assay
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Cell Seeding: Plate cells as in the on-target potency assay.
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This compound Treatment: Treat cells with the same serial dilution of this compound for a longer duration, relevant to your main experiment (e.g., 24, 48, or 72 hours).
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Viability Assessment: Add the viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or fluorescence).
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Data Analysis: Plot cell viability (%) against the log of this compound concentration to determine the CC50 (50% cytotoxic concentration).
Table 1: Hypothetical On-Target vs. Cytotoxicity Data for this compound
| Cell Line | On-Target IC50 (Protein Synthesis) | Cytotoxicity CC50 (48h) | Therapeutic Window (CC50 / IC50) |
| HeLa | 1.5 µM | 25 µM | 16.7 |
| Jurkat | 0.8 µM | 15 µM | 18.8 |
| A549 | 2.2 µM | 40 µM | 18.2 |
Interpretation: A larger therapeutic window suggests a concentration range where on-target effects can be studied with minimal confounding cytotoxicity. Aim to use this compound at concentrations well below the CC50.
Step 3: Investigate Potential Off-Target Effects
If you suspect off-target effects even at non-toxic concentrations, more advanced techniques can be employed for target deconvolution.
A. Cellular Thermal Shift Assay (CETSA)
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Principle: Ligand binding can stabilize a target protein against thermal denaturation. This can be used to confirm direct binding to the 80S ribosome (on-target) and to identify novel off-target proteins.
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Workflow:
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Treat intact cells with this compound or vehicle.
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Heat cell lysates to a range of temperatures.
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Separate soluble from aggregated proteins.
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Analyze the soluble fraction by Western blot for the target of interest or by mass spectrometry for proteome-wide analysis.
-
dot
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
B. Kinome Scanning
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Principle: To assess if this compound interacts with a broad panel of kinases, which are common off-targets for small molecules.
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Methodology: This is typically performed as a fee-for-service by specialized companies. A high concentration of this compound is screened against a large panel of purified kinases, and binding or inhibition is measured.
C. Proteome Profiling
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Principle: To identify changes in the abundance or post-translational modification of proteins in response to this compound treatment, which can reveal affected pathways.
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Methodology:
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Treat cells with a chosen concentration of this compound and a vehicle control.
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Lyse cells and digest proteins.
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Analyze peptides by quantitative mass spectrometry (e.g., SILAC, TMT, or Label-Free Quantification).
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Perform bioinformatics analysis to identify significantly altered proteins and pathways.
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Table 2: Summary of Methods to Investigate Off-Target Effects
| Method | Principle | Information Gained | Throughput |
| CETSA | Ligand-induced thermal stabilization | Direct target engagement (on- and off-target) | Low to Medium |
| Kinome Scan | In vitro binding/inhibition assays | Interaction with a wide range of kinases | High |
| Proteome Profiling | Quantitative mass spectrometry | Global changes in protein expression and PTMs | Medium |
Logical Relationship for Concentration Optimization
dot
Caption: Decision-making flowchart for this compound concentration optimization.
By following these guidelines, researchers can more confidently select an appropriate concentration of this compound for their experiments, ensuring that the observed effects are primarily due to its on-target activity of protein synthesis inhibition.
solubility of Streptimidone in DMSO and other solvents
This technical support center provides guidance on the solubility of Streptimidone in DMSO and other solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Solubility of this compound
This compound is readily soluble in Dimethyl Sulfoxide (DMSO), as well as other organic solvents such as ethanol, methanol, and Dimethylformamide (DMF). While qualitative data confirms its solubility, specific quantitative values (e.g., mg/mL or mM) are not consistently reported in publicly available literature. Therefore, empirical determination of solubility for your specific stock concentration is recommended.
Quantitative Solubility Data:
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | A specific maximum solubility has not been quantitatively defined in the literature. It is recommended to determine the maximum concentration for your experimental needs empirically. |
| Ethanol | Soluble | - | |
| Methanol | Soluble | - | |
| DMF | Soluble | - |
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common questions and troubleshooting tips when working with this compound and other small molecules in DMSO.
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: Several factors can affect the dissolution of this compound in DMSO:
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DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Always use anhydrous, high-purity DMSO.
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Temperature: Gentle warming to 37°C can aid dissolution. However, avoid excessive heat as it may degrade the compound.
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Agitation: Ensure thorough mixing by vortexing or sonicating the solution. Sonication can help break up small particles and enhance solubility.
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Concentration: You may be attempting to prepare a stock solution that is above the maximum solubility of this compound in DMSO. Try preparing a more dilute solution.
Q2: I observed a precipitate after diluting my this compound DMSO stock in aqueous media for my cell culture experiment. How can I prevent this?
A2: This is a common issue known as "solvent shock," where the compound precipitates when transferred from a high-solubility organic solvent to a low-solubility aqueous environment.
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Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media. Mix gently, and then add this to the final volume.
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Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, to minimize both precipitation and potential cellular toxicity.
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Pre-warmed Media: Adding the compound to media that has been pre-warmed to 37°C can sometimes help maintain solubility.
Q3: How should I store my this compound stock solution in DMSO?
A3: To ensure the stability of your this compound stock solution:
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Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage.
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Avoid Freeze-Thaw Cycles: Prepare single-use aliquots to minimize repeated freezing and thawing, which can degrade the compound and introduce moisture into the DMSO.
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Protect from Light: Store in amber or light-blocking vials to prevent photodegradation.
Q4: Can I use other solvents to prepare this compound stock solutions for my experiments?
A4: Yes, this compound is also soluble in ethanol and methanol. However, it is crucial to consider the compatibility of these solvents with your specific experimental system, especially in cell-based assays where they can have cytotoxic effects at higher concentrations. Always include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-induced effects.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution of this compound in DMSO.
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Preparation: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
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Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile, conical tube.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution:
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Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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If necessary, gently warm the solution in a 37°C water bath for a short period.
-
-
Visual Inspection: Visually confirm that all the solid material has dissolved and the solution is clear.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol for Determining the Kinetic Solubility of this compound in an Aqueous Buffer
This protocol outlines a method to assess the solubility of this compound when diluted from a DMSO stock into an aqueous buffer, which is relevant for many biological assays.
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Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
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Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution into the aqueous buffer of your choice (e.g., Phosphate-Buffered Saline, PBS). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
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Incubation: Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate.
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Turbidity Measurement: Measure the absorbance of each well at a wavelength of 650 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
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Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility under these conditions.
Visualizations
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Streptimidone Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Streptimidone in cell culture media. The following information is presented in a question-and-answer format to directly address potential issues and provide clear protocols for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a glutarimide antibiotic produced by Streptomyces species. It functions as a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action is the inhibition of the elongation phase of translation. This compound binds to the E-site (exit site) of the large 60S ribosomal subunit of the 80S ribosome, which stalls the translocation of tRNA and prevents the growing polypeptide chain from being elongated.
Q2: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is limited publicly available data quantifying the stability of this compound in specific cell culture media over time. The stability of a small molecule in solution can be influenced by several factors including temperature, pH, light exposure, and interactions with media components. Therefore, it is crucial for researchers to experimentally determine the stability of this compound under their specific cell culture conditions (e.g., 37°C, 5% CO₂).
Q3: Why is it important to determine the stability of this compound in my experiments?
Q4: What are the primary methods to assess the stability of this compound in cell culture media?
The most common and reliable methods for quantifying small molecules like this compound in complex matrices such as cell culture media are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally more sensitive and specific and is considered the gold standard.
Troubleshooting Guide
Issue: I am observing a weaker than expected biological effect of this compound in my long-term cell culture experiments.
Possible Cause 1: Degradation of this compound.
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Troubleshooting Step: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions.
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Solution: Based on the stability data, you may need to replenish the this compound by performing partial or full media changes at regular intervals to maintain the target concentration.
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Possible Cause 2: Binding to plasticware.
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Troubleshooting Step: Some compounds can adsorb to the surface of cell culture plates or flasks, reducing their effective concentration in the media.
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Solution: Consider using low-binding plasticware. You can also quantify the concentration of this compound in the media at different time points to assess for loss due to binding.
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Possible Cause 3: Solubility issues.
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Troubleshooting Step: Although this compound is soluble in solvents like DMSO and ethanol, it may precipitate out of the aqueous cell culture medium, especially at higher concentrations.
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Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is suspected, centrifuge a sample of the media and analyze the supernatant to determine the soluble concentration. It may be necessary to use a lower concentration or a different formulation.
-
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) |
| 0 | 100 | 100 |
| 6 | 95 | 92 |
| 12 | 88 | 85 |
| 24 | 75 | 70 |
| 48 | 55 | 48 |
| 72 | 38 | 30 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally. |
Experimental Protocols
Protocol 1: Determining this compound Stability in Cell Culture Media using HPLC-UV
This protocol provides a general framework for assessing the stability of this compound. Method optimization (e.g., mobile phase composition, gradient, and wavelength) will be required.
1. Materials:
- This compound
- Cell culture medium (e.g., DMEM, RPMI-1640)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Formic acid or other suitable mobile phase modifier
- Sterile, low-binding microcentrifuge tubes
- Calibrated pipettes
- HPLC system with a UV detector and a suitable C18 column
2. Procedure:
- Preparation of this compound-spiked Media:
- Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
- Warm the cell culture medium to 37°C.
- Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).
- Mix thoroughly.
- Incubation and Sampling:
- Aliquot the this compound-spiked media into sterile microcentrifuge tubes.
- Immediately collect a sample for the T=0 time point.
- Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
- Collect samples at subsequent time points (e.g., 6, 12, 24, 48, 72 hours).
- Store all samples at -80°C until analysis.
- Sample Preparation for HPLC Analysis:
- Thaw the samples.
- To precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to each media sample.
- Vortex and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a known volume of mobile phase.
- HPLC Analysis:
- Inject the prepared samples onto the HPLC system.
- Monitor the elution of this compound at its maximum absorbance wavelength.
- Quantify the peak area of this compound at each time point.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Workflow for Stability Analysis
Caption: Experimental workflow for determining this compound stability.
Signaling Pathway
Caption: Mechanism of action of this compound in eukaryotic translation.
Technical Support Center: Troubleshooting Streptimidone Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results or other issues during experiments with Streptimidone. The information is presented in a question-and-answer format to directly address specific problems.
Troubleshooting Guide
Q1: I am observing high variability in my IC50 values for this compound across replicate experiments. What could be the cause?
High variability in IC50 values can stem from several factors, ranging from experimental technique to the inherent biology of your system.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting for dispensing cells to maintain consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of multi-well plates as they are more susceptible to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each dilution and replicate to avoid cross-contamination and inaccurate volumes. |
| Incomplete Drug Solubilization | This compound is soluble in DMSO, methanol, and ethanol.[1] Ensure the stock solution is fully dissolved before preparing serial dilutions. Vortex briefly between dilutions. |
| Cell Health and Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to treatment. |
| Variations in Incubation Time | Adhere strictly to the planned incubation times. Small deviations can lead to significant differences in results, especially with potent inhibitors like this compound. |
A systematic approach to troubleshooting variability is crucial. The following workflow can help pinpoint the source of the inconsistency.
Q2: My cells are showing resistance to this compound, or I am not observing the expected cytotoxic effect. What should I investigate?
Several factors could contribute to an apparent lack of effect.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions and the concentration of your stock solution. Prepare fresh dilutions for each experiment. |
| Drug Inactivation | This compound stability in solution at 37°C for extended periods should be considered. Prepare fresh dilutions from a frozen stock for each experiment. Long-term storage of stock solutions should be at -20°C.[2] |
| Cell Line Resistance | The cell line you are using may have intrinsic resistance mechanisms, such as altered ribosome structure or drug efflux pumps. Consider using a different cell line known to be sensitive to protein synthesis inhibitors. |
| Insufficient Incubation Time | The cytotoxic effects of protein synthesis inhibitors may take time to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to and sequester small molecules, reducing their effective concentration. If your cell line can tolerate it, consider reducing the serum percentage in your culture medium during treatment. |
Q3: I am seeing a discrepancy between different types of viability assays (e.g., MTT vs. a membrane integrity assay). Why is this happening?
Different cell viability assays measure distinct cellular parameters. A discrepancy between them often provides valuable insight into the specific mechanism of action of the compound.
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MTT and similar tetrazolium-based assays measure metabolic activity. A reduction in signal indicates a decrease in cellular metabolism, which is an early indicator of cytotoxicity for a protein synthesis inhibitor like this compound.
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Membrane integrity assays (e.g., trypan blue or LDH release) measure the loss of plasma membrane integrity, which is a hallmark of late-stage apoptosis or necrosis.
A compound like this compound will first inhibit protein synthesis, leading to a decrease in metabolic activity (and thus a lower MTT reading). The loss of membrane integrity may occur at a later time point. Therefore, it is not unusual to see a significant effect in an MTT assay before a membrane integrity assay shows a similar level of cell death.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glutarimide antibiotic that acts as a potent inhibitor of eukaryotic protein synthesis.[1] It specifically targets the 80S ribosome, thereby blocking the elongation step of translation.[3] This disruption of protein production leads to cell cycle arrest and ultimately apoptosis.
Q2: How should I prepare and store this compound?
This compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[1] For long-term storage, it is recommended to keep the solid compound at -20°C. Once dissolved, stock solutions should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. For experimental use, it is advisable to prepare fresh dilutions from the stock solution.
Q3: Are there any known off-target effects of this compound?
While the primary target of this compound is the eukaryotic ribosome, the potential for off-target effects should always be a consideration, as is the case with many small molecule inhibitors. Off-target interactions can contribute to unexpected phenotypic outcomes or toxicity. Currently, specific off-target effects of this compound are not well-documented in publicly available literature. If you suspect off-target effects are influencing your results, consider employing techniques such as proteomic or transcriptomic analysis to investigate global changes in your experimental system.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been shown to have in vivo activity. For instance, it has demonstrated the ability to reduce tumor growth in rat xenograft models.
Data Presentation
The following table provides a hypothetical example of this compound's cytotoxic activity across various human cancer cell lines, as would be determined by a standard cell viability assay (e.g., MTT) after 72 hours of treatment. Note that these are example values and actual IC50s will vary depending on the specific experimental conditions and cell line.
Table 1: Example IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.5 - 2.0 |
| A549 | Lung Cancer | 1.0 - 5.0 |
| MCF-7 | Breast Cancer | 2.0 - 10.0 |
| HCT116 | Colon Cancer | 0.1 - 1.5 |
| Jurkat | T-cell Leukemia | 0.05 - 0.5 |
Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cells of interest
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Complete culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate for 24 hours to allow for cell attachment.
-
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Compound Treatment:
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Prepare serial dilutions of this compound in culture medium from the stock solution.
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Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition and Incubation:
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Add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization and Measurement:
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Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance (medium only).
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the dose-response curve and determine the IC50 value.
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2. Protocol: In Vitro Translation Assay
This protocol describes a general method to assess the direct inhibitory effect of this compound on protein synthesis.
Materials:
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This compound stock solution
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Rabbit reticulocyte lysate or other cell-free translation system
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Reporter mRNA (e.g., luciferase mRNA)
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Amino acid mixture (containing a labeled amino acid like ³⁵S-methionine or a non-radioactive alternative)
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RNase-free water, tubes, and pipette tips
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Detection reagents for the reporter protein (e.g., luciferase substrate)
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Luminometer or scintillation counter
Procedure:
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Reaction Setup:
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On ice, combine the components of the in vitro translation system (e.g., reticulocyte lysate, amino acid mixture, reporter mRNA) in an RNase-free microcentrifuge tube.
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Inhibitor Addition:
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Add the desired concentrations of this compound or vehicle control to the reaction mix.
-
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Incubation:
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Incubate the reactions at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60-90 minutes).
-
-
Detection:
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Stop the reaction according to the kit manufacturer's instructions.
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Measure the amount of newly synthesized protein. For a luciferase reporter, add the luciferase substrate and measure luminescence. For radiolabeled amino acids, the protein product can be quantified by scintillation counting after precipitation.
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Data Analysis:
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Calculate the percentage of translation inhibition relative to the vehicle control.
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Determine the IC50 value of this compound for protein synthesis inhibition.
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Signaling Pathway Visualization
The following diagram illustrates the process of eukaryotic translation elongation and the proposed site of action for glutarimide antibiotics like this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of Streptimidone
Welcome to the technical support center for researchers utilizing Streptimidone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in identifying and characterizing potential off-target effects of this protein synthesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a glutarimide antibiotic that primarily targets the eukaryotic 80S ribosome, inhibiting protein biosynthesis.[1] Its mechanism of action is similar to that of cycloheximide, where it interferes with the elongation step of translation.[1]
Q2: Why should I be concerned about off-target effects of this compound?
While this compound is a potent inhibitor of protein synthesis, like many small molecules, it has the potential to interact with other cellular proteins, known as off-targets. These unintended interactions can lead to a variety of cellular effects that are independent of its primary mechanism of action, potentially confounding experimental results and leading to misinterpretation of data.
Q3: Are there any known or suspected off-target effects of this compound?
Direct, documented off-target effects of this compound are not extensively reported in the literature. However, its structural analog, cycloheximide, has been shown to have effects beyond protein synthesis inhibition, providing clues for potential off-target activities of this compound. These include:
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Actin Cytoskeleton Dynamics: Cycloheximide has been observed to disrupt filamentous actin structures, an effect mediated at least in part by suppressing the activation of the small GTPase RhoA.[1]
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mTORC1 Signaling: Cycloheximide can activate the mTORC1 signaling pathway, a master regulator of cell growth and autophagy. This can lead to the inhibition of starvation-induced autophagy.[2][3]
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Gene Expression: Treatment with cycloheximide can lead to the transcriptional upregulation of certain genes, a response that can be dependent on TORC1 signaling.
Given the structural similarity, it is plausible that this compound could elicit similar off-target effects.
Troubleshooting Guides
Problem 1: I'm observing a cellular phenotype that cannot be solely explained by the inhibition of protein synthesis.
If you are observing unexpected cellular responses following this compound treatment, it is crucial to consider the possibility of off-target effects. Here’s a guide to help you investigate this.
Troubleshooting Steps:
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Validate the On-Target Effect:
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Confirm that protein synthesis is indeed inhibited at the concentration of this compound you are using. This can be done using a protein synthesis assay, such as incorporation of a labeled amino acid (e.g., ³⁵S-methionine or a puromycin-based assay).
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Investigate Potential Off-Target Pathways:
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Actin Cytoskeleton: Examine the morphology of the actin cytoskeleton using phalloidin staining and fluorescence microscopy. Look for changes in stress fibers or cell shape.
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RhoA Activity: Measure the activity of RhoA GTPase using a pull-down assay followed by Western blotting.
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mTORC1 Signaling: Assess the phosphorylation status of mTORC1 downstream targets, such as p70S6K and 4E-BP1, by Western blotting.
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-
Perform Unbiased Screening:
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If the above targeted approaches do not yield an explanation, consider unbiased, proteome-wide methods to identify potential off-target proteins. Recommended techniques include:
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Cellular Thermal Shift Assay (CETSA): To identify proteins that are thermally stabilized upon this compound binding.
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Proteomic Profiling: To identify changes in protein abundance or post-translational modifications upon this compound treatment.
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Kinome Scanning: To screen for off-target interactions with a broad panel of kinases.
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Problem 2: How can I confirm if a suspected off-target interaction is real?
Once you have identified a potential off-target protein, it is important to validate this interaction using orthogonal methods.
Validation Strategies:
| Strategy | Description |
| In vitro Binding Assays | Use purified proteins and this compound to directly measure binding affinity using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Enzymatic Assays | If the putative off-target is an enzyme (e.g., a kinase), perform an in vitro activity assay in the presence and absence of this compound to determine if it has an inhibitory or activatory effect. |
| Cell-Based Target Engagement | Use techniques like CETSA in a targeted manner to confirm that this compound engages the suspected off-target protein in a cellular context. |
| Genetic Approaches | Use siRNA or CRISPR/Cas9 to knockdown or knockout the suspected off-target protein. If the phenotype observed with this compound treatment is rescued or mimicked, it provides strong evidence for the on-target nature of the effect. |
| Use of Analogs | If available, use a structurally related but inactive analog of this compound as a negative control. If the analog does not produce the same phenotype, it suggests the effect is specific to this compound's interaction with its target(s). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol describes a general workflow for identifying proteins that are thermally stabilized by this compound binding in intact cells.
Methodology:
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Cell Culture and Treatment:
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Culture cells to 70-80% confluency.
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Treat one set of cells with this compound at the desired concentration and another set with vehicle (e.g., DMSO) for a specified time.
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Heat Shock:
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Aliquot the cell suspensions into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
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Cell Lysis and Protein Extraction:
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Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
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Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Protein Quantification and Analysis:
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Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
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Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against a suspected off-target or perform a proteome-wide analysis using mass spectrometry (TPP).
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Data Analysis:
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Quantify the band intensities from the Western blot or the peptide abundances from the mass spectrometry data.
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Plot the amount of soluble protein as a function of temperature for both this compound- and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, a potential binding interaction.
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Experimental Workflow for CETSA
References
Technical Support Center: Managing Streptimidone Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the cytotoxic effects of Streptimidone in long-term experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cycloheximide-related glutarimide antibiotic produced by Streptomyces species. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells. It specifically targets the 60S ribosomal subunit, thereby preventing the elongation step of translation. This inhibition of protein synthesis is the basis for its biological activities, including its antifungal and potential anticancer properties.
Q2: Why is managing cytotoxicity a concern in long-term experiments with this compound?
Inhibition of protein synthesis is a potent mechanism that can lead to cell death if sustained over long periods. In long-term experiments, continuous exposure to this compound can result in significant cytotoxicity, leading to the loss of experimental cell populations and confounding results. The concentration of this compound that effectively inhibits protein synthesis may be very close to the concentration that causes cell death, creating a narrow experimental window.
Q3: What are the typical signs of this compound-induced cytotoxicity?
Researchers may observe several signs of cytotoxicity, including:
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A significant decrease in cell viability and proliferation over time.
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Changes in cell morphology, such as rounding, detachment from the culture surface, and the appearance of apoptotic bodies.
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Induction of cell death pathways, which can be confirmed by assays for apoptosis (e.g., caspase activation, Annexin V staining) or necrosis.
Q4: How can I determine the optimal concentration of this compound for my long-term experiment?
It is crucial to perform a dose-response and time-course analysis to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental duration. This will help identify a concentration that achieves the desired biological effect (e.g., inhibition of a specific pathway) while minimizing widespread cell death.
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at low concentrations of this compound in a long-term experiment.
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Possible Cause: The chosen concentration, although low, is still above the cytotoxic threshold for the extended exposure time.
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Troubleshooting Steps:
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Re-evaluate the IC50: Perform a long-term IC50 determination (e.g., 72, 96, or more hours) to better reflect the experimental conditions.
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Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover.
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Lower Seeding Density: Start with a lower cell seeding density to prevent confluence-related stress, which can exacerbate drug-induced cytotoxicity.
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Media Refreshment: Ensure regular media changes (e.g., every 48-72 hours) with fresh this compound to maintain a consistent concentration and remove metabolic waste products.[1][2]
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Issue 2: Inconsistent results and high variability between replicate experiments.
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Possible Cause: Inconsistent drug concentration, cell health, or assay performance.
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Troubleshooting Steps:
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Fresh Drug Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
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Consistent Cell Passages: Use cells from a similar passage number for all experiments to minimize variability due to genetic drift in culture.
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Monitor Cell Health: Regularly assess the health and morphology of your cell stock to ensure you are starting with a healthy population.
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Standardize Protocols: Strictly adhere to standardized protocols for cell seeding, drug treatment, and endpoint assays.
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Issue 3: My cells seem to develop resistance to this compound over time.
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Possible Cause: In long-term cultures, there is a risk of selecting for a subpopulation of cells that are resistant to the compound.
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Troubleshooting Steps:
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Limit Experiment Duration: If possible, design experiments to be as short as feasible to achieve the scientific objective.
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Clonal Cell Lines: If working with a heterogeneous cell line, consider using a clonal population to ensure a more uniform response.
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Monitor IC50: Periodically re-determine the IC50 of your cell line to check for any shifts that might indicate the development of resistance.
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Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HeLa | Cervical Cancer | ~0.1 | Not Specified |
| K562 | Chronic Myelogenous Leukemia | ~0.05 | Not Specified |
| MCF-7 | Breast Cancer | ~0.2 | 72 |
| HCT-116 | Colon Cancer | ~0.15 | 72 |
| A549 | Lung Cancer | ~0.3 | 72 |
Note: These values are approximate and can vary depending on the specific experimental conditions and cell line passage number. It is highly recommended to determine the IC50 in your own laboratory setting.
Experimental Protocols
Protocol 1: Determination of Long-Term IC50 for this compound
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% over an extended period.
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Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
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Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting range could be from 10 µM down to 0.01 nM.
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Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
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Incubation: Incubate the plates for the desired long-term duration (e.g., 72, 96, 120, or 144 hours).
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Media Refreshment (for experiments > 72 hours): Every 48-72 hours, carefully remove half of the medium from each well and replace it with fresh medium containing the corresponding concentration of this compound.
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Viability Assay: At the end of the incubation period, assess cell viability using a suitable assay, such as the MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
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Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression analysis.
Protocol 2: Assessing Apoptosis Induction by this compound
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
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Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for various time points (e.g., 24, 48, 72 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
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Cell Harvesting: At each time point, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
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Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
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Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound at various concentrations and time points. Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).
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Probe Loading: At the end of the treatment period, remove the medium and incubate the cells with H2DCFDA solution in the dark at 37°C for 30-60 minutes.
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Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
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Data Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold-change in ROS production.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Inferred apoptotic signaling pathway for this compound.
References
Technical Support Center: Ensuring Complete Inhibition of Protein Synthesis with Streptimidone
Welcome to the technical support center for Streptimidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound to achieve complete inhibition of protein synthesis in eukaryotic cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit protein synthesis?
This compound is a glutarimide antibiotic produced by Streptomyces species. It functions as a potent inhibitor of eukaryotic protein synthesis. Its mechanism of action involves binding to the 60S ribosomal subunit, likely at or near the E-site (Exit site). This binding event interferes with the elongation step of translation, thereby halting the synthesis of new proteins.
Q2: What is the recommended concentration of this compound to achieve complete protein synthesis inhibition?
The effective concentration of this compound can vary depending on the cell line, cell density, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Below is a table of reported IC50 values for cytotoxic effects in various cancer cell lines, which can serve as a starting point for determining the appropriate concentration for protein synthesis inhibition experiments.
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 0.51 ± 0.05 |
| K562 (Leukemia) | 5.0 ± 0.2 |
| MCF-7 (Breast Cancer) | 7.2 ± 0.6 |
Note: The IC50 for cytotoxicity may not be identical to the concentration required for complete and immediate protein synthesis inhibition. A higher concentration may be necessary for rapid and complete blockage of translation.
Q3: How should I prepare and store a this compound stock solution?
This compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
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Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, sterile DMSO. Ensure the powder is completely dissolved by vortexing.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. When stored properly, the stock solution should be stable for several months.
Q4: How can I verify that protein synthesis is completely inhibited in my experiment?
Several methods can be used to confirm the inhibition of protein synthesis. Two common and effective techniques are:
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Metabolic Labeling with ³⁵S-Methionine/Cysteine: This is a direct method to measure the rate of new protein synthesis. Cells are incubated with radiolabeled amino acids in the presence and absence of this compound. A significant reduction in the incorporation of radioactivity into newly synthesized proteins indicates inhibition.
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Western Blotting for a short-lived protein: Monitor the levels of a protein with a known short half-life (e.g., c-Myc, p53). In the presence of a protein synthesis inhibitor, the levels of such proteins should decrease rapidly. This can be visualized by Western blotting at different time points after this compound treatment.
Troubleshooting Guide
Encountering issues with your protein synthesis inhibition experiments? This guide addresses common problems and provides potential solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete protein synthesis inhibition. | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or cell density. 2. Degradation of this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell permeability issues: In rare cases, some cell types may have reduced permeability to the compound. | 1. Perform a dose-response curve to determine the optimal concentration. Start with a range based on published IC50 values and extend to higher concentrations. 2. Prepare a fresh stock solution of this compound. 3. Increase the incubation time with this compound. |
| High levels of cell death or cytotoxicity. | 1. This compound concentration is too high: While an effective inhibitor, high concentrations can lead to rapid apoptosis or necrosis. 2. Prolonged incubation time: Long-term inhibition of protein synthesis is inherently toxic to cells. | 1. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiment. 2. Shorten the duration of the experiment to the minimum time required to observe the desired effect. |
| Variability between experiments. | 1. Inconsistent cell density: The number of cells can affect the effective concentration of the inhibitor. 2. Inconsistent preparation of this compound working solution: Errors in dilution can lead to different final concentrations. 3. Differences in cell passage number or health: Older or unhealthy cells may respond differently. | 1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh working solutions for each experiment and double-check calculations. 3. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Unexpected changes in signaling pathways. | 1. Off-target effects: Like many inhibitors, this compound may have off-target effects at high concentrations. 2. Cellular stress response: Inhibition of protein synthesis is a significant cellular stressor and can activate pathways like the Unfolded Protein Response (UPR). | 1. Use the lowest effective concentration of this compound. 2. Be aware of and control for the activation of stress-related signaling pathways. For example, monitor markers of the UPR. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete protein synthesis inhibition with this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration via Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability, which helps in selecting an appropriate concentration range for protein synthesis inhibition experiments.
Materials:
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Target cell line (e.g., HeLa, A549, MCF-7)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Serial Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
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Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
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Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
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Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Verification of Protein Synthesis Inhibition using Western Blotting
This protocol describes how to confirm the inhibition of protein synthesis by monitoring the degradation of a short-lived protein.
Materials:
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Target cell line
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Complete cell culture medium
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This compound (at a pre-determined effective concentration)
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Primary antibody against a short-lived protein (e.g., c-Myc)
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Western blotting equipment and reagents
Procedure:
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Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with the determined effective concentration of this compound.
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Time Course: Harvest cells at different time points after treatment (e.g., 0, 30, 60, 120 minutes). The "0" time point serves as the untreated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane to prevent non-specific antibody binding.
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Incubate with the primary antibody against the short-lived protein overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Wash the membrane again.
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Strip the membrane and re-probe for a loading control to ensure equal protein loading. A decrease in the band intensity of the short-lived protein over time, while the loading control remains constant, confirms the inhibition of protein synthesis.
Signaling Pathways Affected by Protein Synthesis Inhibition
Inhibition of global protein synthesis by this compound can significantly impact various cellular signaling pathways that are regulated by the synthesis of key protein components.
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and is tightly linked to protein synthesis.
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Downstream Effectors: Two key downstream effectors of mTORC1 are S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). Phosphorylation of S6K and 4E-BP1 by mTORC1 promotes protein synthesis.
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Effect of this compound: By inhibiting protein synthesis, this compound can disrupt the feedback loops that regulate mTOR signaling. While this compound does not directly inhibit mTOR kinase activity, the cellular response to translational arrest can lead to changes in the phosphorylation status of mTOR pathway components. For instance, prolonged inhibition of protein synthesis can lead to a decrease in the levels of proteins that are part of the mTOR signaling cascade, indirectly affecting its activity.
Caption: Simplified mTOR signaling pathway leading to protein synthesis and the point of inhibition by this compound.
Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
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Activation: While this compound inhibits the synthesis of new proteins, which would be expected to alleviate ER stress, the rapid depletion of short-lived ER chaperones and other quality control proteins due to translational arrest can paradoxically trigger the UPR.
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Key Markers: Key events in the UPR include the phosphorylation of eIF2α and the increased expression of the transcription factor ATF4. The phosphorylation of eIF2α leads to a general attenuation of translation, a response that complements the action of this compound. However, it also selectively promotes the translation of certain mRNAs, such as ATF4, which in turn upregulates genes involved in stress adaptation and apoptosis.[1][2][3][4][5]
Caption: The PERK branch of the Unfolded Protein Response and its relation to protein synthesis inhibition by this compound.
References
- 1. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The eIF2α serine 51 phosphorylation-ATF4 arm promotes HIPPO signaling and cell death under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF2α phosphorylation-ATF4 axis-mediated transcriptional reprogramming mitigates mitochondrial impairment during ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EIF2α phosphorylation: a hallmark of both autophagy and immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF2α phosphorylation bidirectionally regulates the switch from short to long-term synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]
best practices for preparing Streptimidone stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Streptimidone stock solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity for hydrophobic compounds and its miscibility with aqueous culture media.[1] Other suitable solvents include Dimethylformamide (DMF), ethanol, and methanol.[1]
Q2: What is a typical concentration for a this compound stock solution?
A2: A common starting concentration for a this compound stock solution is 10 mM. However, the optimal concentration may vary depending on the specific experimental requirements. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
Q3: How should this compound stock solutions be stored?
A3: this compound stock solutions should be stored in tightly sealed vials at -20°C.[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2] Under these conditions, the stock solution is generally stable for up to one month.[2]
Q4: What are the safety precautions for handling this compound powder?
A4: Standard laboratory safety practices should be followed when handling this compound powder. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Quantitative Data Summary
The following table summarizes the known solubility and recommended storage conditions for this compound.
| Parameter | Details | Source |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | |
| Recommended Solvent (Cell Culture) | DMSO | General Practice |
| Recommended Stock Concentration | 10 mM (starting point) | General Practice |
| Storage Temperature | -20°C | |
| Storage Duration | Up to 1 month (in aliquots) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
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This compound powder (Molecular Weight: 293.36 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Calibrated analytical balance
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Vortex mixer
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Pipettes and sterile filter tips
Procedure:
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Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
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Weighing: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.293 mg of this compound.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
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Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure no solid particles are present.
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Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
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Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots in cryovials. Label each vial clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C.
Troubleshooting Guide
Problem: The this compound powder is not dissolving completely.
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Possible Cause: The concentration may be too high for the volume of solvent, or the compound may require more energy to dissolve.
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Solution:
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Continue to vortex the solution for a longer period.
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Gently warm the solution in a 37°C water bath for a few minutes.
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If the powder still does not dissolve, you may need to prepare a more dilute stock solution by adding a larger volume of DMSO.
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Problem: The solution appears cloudy or has precipitates after preparation.
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Possible Cause: The this compound may not be fully dissolved, or there may be impurities present.
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Solution:
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Repeat the mixing and gentle warming steps.
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Centrifuge the tube at a low speed to pellet any undissolved material. Carefully transfer the clear supernatant to a new sterile tube. Note that this may slightly reduce the actual concentration of your stock solution.
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Problem: The stock solution forms a precipitate after being diluted in aqueous media.
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Possible Cause: this compound has low aqueous solubility. When the DMSO stock is added to the aqueous culture medium, the this compound may precipitate out of the solution.
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Solution:
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Ensure the final concentration of this compound in the culture medium is within its soluble range.
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When adding the stock solution to the medium, add it dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations.
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Consider performing a serial dilution of the stock solution in the culture medium to reach the desired final concentration.
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Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Logical troubleshooting flow for common this compound solution issues.
References
Technical Support Center: Minimizing Variability in Streptimidone-Based Assays
Welcome to the technical support center for Streptimidone-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a glutarimide antibiotic that functions as a potent inhibitor of eukaryotic protein synthesis. It achieves this by binding to the E-site of the 80S ribosome, which interferes with the translocation step of elongation, ultimately halting the production of new proteins. Due to this mechanism, this compound is a valuable tool in studying protein synthesis and can be used to induce cell cycle arrest and apoptosis in various cell-based assays.
Q2: My replicate wells in a this compound cytotoxicity assay show high variability. What are the common causes?
High variability between replicate wells is a frequent issue that can obscure the true effect of this compound. The primary causes often include:
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Inconsistent Cell Seeding: An uneven distribution of cells at the start of the experiment is a major source of variation.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, consider filling the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and not using them for experimental data.[1]
-
Pipetting Inaccuracies: Small errors in pipetting volumes, especially of this compound or detection reagents, can lead to significant differences.
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Cell Health and Passage Number: Using cells that are unhealthy, stressed, or at a high passage number can lead to inconsistent responses to this compound.
Q3: My calculated IC50 value for this compound is inconsistent between experiments. What factors should I investigate?
Lack of inter-experiment reproducibility can be frustrating and costly. This issue often points to variability in:
-
Cell Culture Conditions: Use cells within a consistent and limited passage number range. Ensure the seeding density and the confluency of the stock flask are the same for each experiment.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage of the stock solution to prevent degradation.
-
Incubation Times: The duration of cell exposure to this compound can significantly impact the IC50 value. A longer incubation period may lower the apparent IC50. Standardize the incubation time across all experiments.[2]
-
Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma, as it can significantly alter cellular physiology and response to treatments.
Q4: I am observing a very low or no signal in my protein synthesis inhibition assay using this compound. What could be the problem?
This could be due to several factors:
-
Ineffective Concentration: The concentration of this compound used may be too low to cause a detectable inhibition of protein synthesis in your specific cell line.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in protein synthesis.
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Cellular Health: The cells may have low metabolic activity to begin with, resulting in a low basal level of protein synthesis.
-
Reagent Issues: Ensure that all assay reagents, such as labeling agents (e.g., O-Propargyl-puromycin), are not expired and have been stored correctly.
Troubleshooting Guides
Guide 1: High Variability in Replicate Wells of a Cytotoxicity Assay
| Symptom | Possible Cause | Recommended Solution |
| High standard deviation between replicate wells. | Inconsistent Cell Seeding: Uneven number of cells per well. | Ensure the cell suspension is homogenous by gently mixing before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. |
| Edge Effect: Increased evaporation in outer wells. | Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[3][4][5] | |
| Pipetting Error: Inaccurate liquid handling. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. | |
| Compound Precipitation: this compound coming out of solution at higher concentrations. | Visually inspect wells for precipitation. Prepare this compound dilutions in pre-warmed media and vortex briefly before adding to cells. |
Guide 2: Inconsistent IC50 Values Between Experiments
| Symptom | Possible Cause | Recommended Solution |
| IC50 value shifts significantly from one experiment to the next. | Cell Passage Number: Cells at higher passages may have altered sensitivity. | Maintain a consistent, low passage number for all experiments. Keep detailed records of passage numbers. |
| Initial Seeding Density: Different starting cell numbers can alter the apparent IC50. | Optimize and standardize the cell seeding density for your specific cell line and assay duration. | |
| This compound Stock Degradation: The potency of the stock solution has decreased over time. | Aliquot the stock solution upon receipt and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. | |
| Variations in Incubation Time: Inconsistent exposure time to the compound. | Strictly adhere to a standardized incubation time for all experiments. Use a timer to ensure consistency. |
Data Presentation: Impact of Key Variables on this compound IC50
The following tables present hypothetical, yet realistic, quantitative data to illustrate how common variables can impact the IC50 value of this compound in a typical cancer cell line (e.g., HeLa) after a 48-hour incubation period, as measured by an MTT assay.
Table 1: Effect of Cell Seeding Density on this compound IC50
| Seeding Density (cells/well) | Mean IC50 (µM) | Standard Deviation (µM) |
| 2,500 | 1.2 | 0.15 |
| 5,000 | 2.5 | 0.21 |
| 10,000 | 5.8 | 0.45 |
| 20,000 | 12.3 | 1.10 |
Table 2: Effect of Incubation Temperature on this compound IC50
| Incubation Temperature (°C) | Mean IC50 (µM) | Standard Deviation (µM) |
| 36.0 | 3.1 | 0.25 |
| 37.0 | 2.5 | 0.18 |
| 38.0 | 1.9 | 0.22 |
Table 3: Effect of Serum Concentration in Media on this compound IC50
| Fetal Bovine Serum (%) | Mean IC50 (µM) | Standard Deviation (µM) |
| 2.5 | 1.8 | 0.19 |
| 5.0 | 2.5 | 0.23 |
| 10.0 | 4.2 | 0.35 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound IC50 Determination
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Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: O-Propargyl-puromycin (OPP) Protein Synthesis Assay
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Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 2 hours). Include a positive control (no treatment) and a negative control (cycloheximide, a known protein synthesis inhibitor).
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OPP Labeling: Add OPP to each well at a final concentration of 20 µM and incubate for 30 minutes at 37°C.
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Fixation and Permeabilization: Remove the medium, wash the cells with PBS, and then add 100 µL of a fixative solution (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature. Wash the cells with PBS and then add 100 µL of a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 10 minutes.
-
Click-iT Reaction: Wash the cells with PBS. Prepare a Click-iT reaction cocktail containing a fluorescent azide according to the manufacturer's instructions. Add the cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
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Staining and Imaging: Wash the cells with PBS. A DNA stain (e.g., DAPI) can be added to visualize the nuclei. Image the plate using a high-content imaging system or a fluorescence microscope.
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Data Analysis: Quantify the mean fluorescence intensity of the incorporated OPP per cell. Normalize the results to the positive control to determine the percentage of protein synthesis inhibition.
Visualizations
References
Technical Support Center: The Impact of Serum Concentration on Streptimidone Activity
Welcome to the technical support center for researchers utilizing Streptimidone. This resource provides troubleshooting guidance and frequently asked questions regarding the potential influence of serum concentration on the experimental activity of this compound.
Troubleshooting Guides
Issue: Decreased or Inconsistent this compound Activity in Cell-Based Assays
Researchers may observe a reduction or variability in the inhibitory effect of this compound on protein synthesis or cell viability when using serum-containing media. This can manifest as a higher IC50 value (the concentration required to inhibit a biological process by 50%) or inconsistent results between experiments.
Possible Cause:
Serum proteins, particularly albumin, can bind to small molecules, effectively sequestering them and reducing their bioavailable concentration.[1][2][3] The portion of this compound bound to serum proteins is unable to enter cells and interact with its ribosomal target.[2] Therefore, only the unbound, or "free," fraction of the drug is pharmacologically active.[4] An increase in serum concentration can lead to a higher proportion of bound this compound, thus lowering its effective concentration and diminishing its observed activity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Experimental Setup | Carefully document the type and percentage of serum (e.g., Fetal Bovine Serum - FBS) used in your experiments. Note any recent changes in serum batches or suppliers. | Serum composition can vary between batches and suppliers, potentially altering the protein binding capacity and affecting the free fraction of this compound. |
| 2. Perform a Serum Concentration Matrix Experiment | Design an experiment to test the activity of this compound across a range of serum concentrations (e.g., 0%, 1%, 5%, 10%, 20% FBS). Keep the this compound concentration constant initially. | This will help to systematically determine if there is a correlation between the serum concentration and the observed activity of this compound. |
| 3. Determine the IC50 at Different Serum Concentrations | Conduct a dose-response experiment for this compound in media containing different, fixed concentrations of serum (e.g., 2%, 5%, and 10% FBS). | A rightward shift in the dose-response curve and an increase in the IC50 value with higher serum concentrations would strongly suggest that serum components are binding to this compound and reducing its bioavailability. |
| 4. Consider Using Serum-Free or Reduced-Serum Conditions | If the experimental cell line can be maintained in serum-free or low-serum media for the duration of the drug treatment, this can be a viable option to minimize protein binding effects. | This approach eliminates the variable of serum protein binding, leading to more consistent and reproducible results. |
| 5. Allow for Pre-incubation | If using serum-containing media is unavoidable, consider pre-incubating the cells with this compound in a low-serum or serum-free medium for a short period before adding the full complement of serum. | This may allow for cellular uptake of the compound before significant protein binding can occur. However, the kinetics of this process would need to be determined empirically. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which serum can affect this compound's activity?
The most likely mechanism is plasma protein binding. Serum contains a high concentration of proteins, such as albumin, which can reversibly bind to small molecules like this compound. This binding reduces the concentration of free, unbound drug that is available to diffuse across the cell membrane and inhibit protein synthesis.
Q2: Does the type of serum used in my cell culture matter?
Yes, the type of serum (e.g., fetal bovine, calf, human) and even the specific batch can influence the extent of drug binding. Different sera have varying protein compositions and concentrations, which can lead to variability in experimental outcomes. It is good practice to qualify new batches of serum to ensure consistency in your assays.
Q3: How can I experimentally determine if serum is impacting my results?
A systematic way to investigate this is to perform a dose-response study of this compound at several different serum concentrations. If the IC50 of this compound increases with higher serum concentrations, it is a strong indicator of serum-induced inhibition of its activity.
Q4: Are there alternatives to reducing serum concentration in my experiments?
If your cells require high serum concentrations for viability, you might consider using purified protein components instead of whole serum to supplement your media, although this can be a more complex and expensive approach. Another strategy is to perform the experiment in the presence of a consistent, standardized serum concentration across all treatment groups and acknowledge the potential for protein binding in the interpretation of your results.
Q5: Could other components in the serum be inactivating this compound?
While protein binding is the most common cause of reduced activity for many small molecules, it is theoretically possible that enzymatic degradation could play a role. However, without specific data on this compound's stability in serum, protein binding remains the most probable explanation for a concentration-dependent loss of activity.
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound IC50
This protocol outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound at different serum concentrations using a cell viability reagent.
Materials:
-
Cell line of interest
-
Complete cell culture medium (with a standard percentage of FBS, e.g., 10%)
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Serum-free cell culture medium
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Fetal Bovine Serum (FBS)
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This compound stock solution (in a suitable solvent like DMSO)
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96-well cell culture plates
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Cell viability assay reagent (e.g., MTT, resazurin, or a commercial kit)
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Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in complete culture medium (e.g., 10% FBS).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions in Different Serum Concentrations:
-
Prepare three sets of media with varying final FBS concentrations (e.g., 2%, 5%, and 10%).
-
For each serum concentration, prepare a serial dilution of this compound. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations. Include a vehicle control (e.g., DMSO) without this compound for each serum condition.
-
-
Drug Treatment:
-
After the 24-hour incubation, carefully remove the seeding medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (in the different serum concentrations) to the corresponding wells.
-
Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
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Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the data for each serum concentration to its respective vehicle control (defined as 100% viability).
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Plot the normalized cell viability against the logarithm of the this compound concentration for each serum condition.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each serum concentration.
-
Data Presentation:
The calculated IC50 values can be summarized in a table for easy comparison:
| Serum Concentration (%) | This compound IC50 (µM) |
| 2 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
Visualizations
Caption: Hypothetical mechanism of serum protein binding reducing this compound bioavailability.
References
Technical Support Center: Protein Synthesis Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing protein synthesis inhibitors in their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common protein synthesis inhibitors and their mechanisms of action?
A1: Protein synthesis inhibitors are compounds that block or slow down the process of translation. They are essential tools for studying protein degradation, function, and cellular processes. Common inhibitors include:
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Cycloheximide (CHX): Blocks the translocation step in elongation on the 60S subunit of eukaryotic ribosomes.[1][2]
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Puromycin: An aminonucleoside antibiotic that acts as an analog of the 3'-terminal end of aminoacyl-tRNA, causing premature chain termination.[3][4]
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Anisomycin: Inhibits the peptidyl transferase reaction on the 80S ribosome.
These inhibitors are widely used in techniques like the cycloheximide chase assay to determine protein half-life.[1]
Q2: How do I determine the optimal concentration of a protein synthesis inhibitor for my experiment?
A2: The optimal concentration of an inhibitor is cell-type dependent and must be determined empirically. A "kill curve" is a common method to find the minimum concentration of an antibiotic required to kill all non-resistant cells within a specific timeframe (usually 7-10 days).
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For selection experiments (e.g., with puromycin): The goal is to find the lowest concentration that effectively kills non-transfected cells while minimizing toxicity to transfected cells.
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For transient inhibition experiments (e.g., cycloheximide chase): The concentration should be sufficient to completely block protein synthesis without causing significant cytotoxicity over the course of the experiment.
Q3: What are the essential controls to include in a protein synthesis inhibitor experiment?
A3: Proper controls are crucial for interpreting your results accurately. Essential controls include:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effects of the solvent on cell viability or protein expression.
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Untreated Control: Cells that are not treated with the inhibitor or vehicle. This provides a baseline for normal cell growth and protein levels.
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Positive Control (for protein degradation studies): A protein with a known short half-life can be used to confirm that the inhibitor is effectively blocking protein synthesis.
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Loading Control (for Western blotting): A housekeeping protein (e.g., GAPDH, β-actin, or tubulin) is used to ensure equal protein loading between lanes. However, be aware that the expression of some housekeeping genes can be affected by prolonged treatment with protein synthesis inhibitors.
Q4: What are off-target effects of protein synthesis inhibitors and how can I mitigate them?
A4: Off-target effects are unintended biological consequences of a drug that are not related to its primary mechanism of action. Protein synthesis inhibitors can induce cellular stress responses, such as the activation of mitogen-activated protein kinase (MAPK) and stress-activated protein kinase (SAPK) pathways. To mitigate off-target effects:
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Use the lowest effective concentration of the inhibitor.
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Keep the treatment time as short as possible to achieve the desired effect.
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Validate your findings using a second inhibitor with a different mechanism of action.
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Consider using genetic methods, such as siRNA or CRISPR, to confirm the phenotype observed with the inhibitor.
Troubleshooting Guides
Unexpected Cell Viability Results
| Problem | Possible Cause | Solution |
| High cell death in control wells | Solvent toxicity | Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to your cells. Run a vehicle-only control. |
| Contamination | Check for bacterial or fungal contamination in your cell cultures. | |
| No decrease in cell viability with inhibitor treatment | Inhibitor is inactive | Prepare fresh stock solutions of the inhibitor and store them properly. Confirm the activity of the inhibitor on a sensitive cell line. |
| Cell line is resistant | Some cell lines may have intrinsic resistance to certain inhibitors. Verify the expression of the inhibitor's target if possible. | |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Higher than expected cytotoxicity at low inhibitor concentrations | Off-target effects | The inhibitor may have cytotoxic off-target effects. Perform a dose-response curve to assess if the effect is dose-dependent. |
| Cell line is highly sensitive | Your cell line may be particularly sensitive to the inhibitor. Use a lower concentration range in your experiments. |
Inconsistent Inhibitor Effects
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers. |
| Inconsistent inhibitor addition | Add the inhibitor at the same time and in the same manner to all relevant wells. | |
| Protein of interest is not degrading after inhibitor treatment (e.g., in a cycloheximide chase assay) | Protein has a long half-life | The half-life of your protein may be longer than the duration of your experiment. Extend the time course of your chase assay. |
| Ineffective inhibition of protein synthesis | Confirm that your inhibitor is working by checking the degradation of a known short-lived protein. | |
| Protein degradation is independent of new protein synthesis | The degradation of your protein of interest may be regulated by mechanisms that are not affected by blocking translation. | |
| Protein levels increase after adding cycloheximide | Indirect effects of the inhibitor | Cycloheximide can sometimes lead to an increase in mRNA levels, which might result in a temporary increase in protein if the inhibition of translation is not 100% complete. |
| Experimental artifact | Ensure that your loading controls are stable and that you are loading equal amounts of protein in each lane for Western blotting. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
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Cells
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Protein synthesis inhibitor
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96-well plate
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of the protein synthesis inhibitor. Include vehicle-treated and untreated control wells.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Remove the media and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
Western Blotting for Protein Degradation
This protocol is used to detect changes in the levels of a specific protein over time.
Materials:
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Cell lysates
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody specific to the protein of interest
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
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Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the protein synthesis inhibitor at different time points.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow
Caption: A general workflow for a protein synthesis inhibitor experiment.
Signaling Pathway: Ribotoxic Stress Response
Caption: Activation of stress signaling pathways by protein synthesis inhibitors.
References
- 1. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. The effect of puromycin and cycloheximide on vacuole formation and exocytosis in Tetrahymena pyriformis GL-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Streptimidone-Induced Cellular Stress Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptimidone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I treated my cells with this compound, but I don't observe the expected induction of the Integrated Stress Response (ISR). What could be the reason?
A1: Several factors could contribute to the lack of an observable ISR. Consider the following troubleshooting steps:
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Cell Line Specificity: The sensitivity to this compound and the magnitude of the ISR can vary significantly between different cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model.
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Time Course of Treatment: The ISR is a dynamic process. The peak of eIF2α phosphorylation, a key initiating event, can be transient. We recommend performing a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal time point for observing the desired stress markers.
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Reagent Quality: Ensure that your this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to a loss of bioactivity.
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Western Blotting Issues: If you are assessing ISR activation by Western blotting for phosphorylated proteins, ensure that your protocol includes phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of your target proteins.[1]
Q2: My cells are showing much higher (or lower) cytotoxicity to this compound than reported in the literature. What should I check?
A2: Discrepancies in cytotoxicity can arise from several experimental variables:
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Cell Density: The initial seeding density of your cells can influence their sensitivity to cytotoxic agents. Ensure you are using a consistent and appropriate cell density for your assays.
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Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, caspase activation).[2][3][4] The choice of assay can influence the perceived cytotoxicity. Consider using multiple assays to get a more comprehensive understanding of the cellular response.[3]
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Serum Concentration: Components in the serum of your cell culture medium can bind to and sequester compounds, affecting their effective concentration. If possible, conduct experiments in reduced-serum or serum-free media, ensuring the cells remain viable for the duration of the experiment.
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Confluency: Cells at a very high or very low confluency can exhibit altered metabolic states and drug sensitivities. Aim for a consistent level of confluency (e.g., 70-80%) at the time of treatment.
Q3: I am trying to perform polysome profiling after this compound treatment and I am not seeing a clear shift from polysomes to monosomes. What could be wrong?
A3: A lack of a clear polysome-to-monosome shift, which is indicative of translation inhibition, can be due to several technical reasons:
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Insufficient Drug Concentration or Treatment Time: Similar to the ISR, the effect on translation is dose- and time-dependent. You may need to optimize the this compound concentration and treatment duration.
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Cell Lysis Conditions: Incomplete or improper cell lysis can lead to the aggregation of ribosomes, which can obscure the polysome profile. Ensure your lysis buffer is optimized for your cell type and that you are effectively lysing the cells without disrupting ribosome-mRNA complexes.
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Sucrose Gradient Quality: The quality of your sucrose gradient is critical for proper separation of ribosomal subunits, monosomes, and polysomes. Ensure your gradients are prepared correctly and have not been disturbed before loading the lysate.
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RNase Contamination: Contamination with RNases can degrade mRNA, leading to the breakdown of polysomes. Use RNase-free reagents and techniques throughout the procedure.
Q4: I am seeing multiple bands for my target protein in a Western blot after this compound treatment. How do I interpret this?
A4: The appearance of multiple bands on a Western blot can be due to several factors, especially when studying cellular stress:
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Post-Translational Modifications (PTMs): Cellular stress can induce various PTMs, such as phosphorylation, ubiquitination, or SUMOylation, which can alter the molecular weight of your protein and result in multiple bands.
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Protein Isoforms: Your antibody may be recognizing different isoforms of the target protein. Check the antibody datasheet and protein databases like UniProt to see if multiple isoforms are known to exist.
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Cleavage Products: Some stress responses can lead to the proteolytic cleavage of proteins. The additional bands may represent cleavage products.
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Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. To troubleshoot this, optimize your antibody concentrations and blocking conditions.
Quantitative Data Summary
| Cell Line | This compound Concentration (µM) | Assay | Endpoint | Result | Reference |
| MCF-7 | 0.17 | Cytotoxicity (unspecified) | IC50 (72h) | 0.17 µM | |
| PC-3 | 0.14 | Cytotoxicity (unspecified) | IC50 (72h) | 0.14 µM | |
| A375 | 22.41 - 46.92 | MTT Assay | IC50 (48h) | Varies with derivative |
Key Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
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96-well cell culture plates
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This compound stock solution
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Read the absorbance at a wavelength of 570 nm using a plate reader.
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Calculate cell viability as a percentage of the no-treatment control.
Western Blotting for Phosphorylated eIF2α
This protocol describes the detection of phosphorylated eIF2α, a key marker of the Integrated Stress Response.
Materials:
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Cell culture dishes
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This compound
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibody (anti-phospho-eIF2α)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Plate cells and treat with this compound for the desired time.
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Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
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Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Visualize the bands using an imaging system. It is recommended to also probe for total eIF2α as a loading control.
Polysome Profiling
This technique is used to study the association of mRNAs with ribosomes, providing a snapshot of the translational activity in the cell.
Materials:
-
Cell culture dishes
-
This compound
-
Cycloheximide (CHX)
-
Lysis buffer for polysome analysis
-
Sucrose solutions for gradient preparation (e.g., 10-50%)
-
Ultracentrifuge and tubes
-
Gradient fractionation system with a UV detector
Procedure:
-
Treat cells with this compound for the desired time.
-
Pre-treat cells with cycloheximide for a few minutes before harvesting to "freeze" the ribosomes on the mRNA.
-
Lyse the cells in a specialized lysis buffer that preserves polysomes.
-
Layer the cell lysate onto a pre-formed sucrose gradient.
-
Centrifuge the gradients at high speed in an ultracentrifuge to separate the ribosomal subunits, monosomes, and polysomes based on their size.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and the polysomes. A shift from the polysome region to the monosome peak indicates translation inhibition.
Signaling Pathways and Workflows
Caption: this compound-induced Integrated Stress Response (ISR) pathway.
Caption: General troubleshooting workflow for this compound experiments.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Proper Controls for Streptimidone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptimidone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a glutarimide antibiotic produced by Streptomyces species. Its primary mechanism of action is the inhibition of protein biosynthesis in eukaryotic cells. It achieves this by binding to the 80S ribosome, thereby interfering with the translation process.[1]
Q2: What are the essential controls for an experiment involving this compound?
A2: To ensure the validity of your experimental results with this compound, it is crucial to include the following controls:
-
Negative Control (Vehicle Control): This consists of treating cells with the same solvent used to dissolve the this compound (e.g., DMSO, ethanol) at the same final concentration used in the experimental wells. This control accounts for any effects the vehicle itself might have on the cells.
-
Positive Control: A well-characterized protein synthesis inhibitor should be used as a positive control to confirm that the experimental system is sensitive to the inhibition of translation. Cycloheximide is a commonly used and appropriate positive control for this purpose.[1]
-
Untreated Control: This consists of cells that are not exposed to either this compound or its vehicle. This group serves as a baseline for normal cell behavior and viability.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in solvents such as ethanol, methanol, DMF, and DMSO. For cell culture experiments, it is common practice to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. The stability of this compound in your specific cell culture medium and experimental conditions should be empirically determined.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Run a positive control experiment using a fresh, validated stock of a known protein synthesis inhibitor like cycloheximide. If the positive control works, your this compound stock may have degraded. Prepare a fresh stock solution of this compound.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: The effective concentration of this compound can vary significantly between different cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: Some cell lines may exhibit intrinsic or acquired resistance to certain compounds. If possible, test this compound on a different, sensitive cell line to confirm its activity.
-
Issue 2: I am observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control at the highest concentration used to assess its toxicity.
-
-
Possible Cause 2: High Sensitivity of the Cell Line.
-
Troubleshooting Step: Your cell line may be particularly sensitive to the inhibition of protein synthesis. Perform a detailed dose-response curve starting from very low concentrations to determine a more appropriate working concentration.
-
Issue 3: I am seeing variability in my results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure that you are seeding a consistent number of cells for each experiment and that the cells are evenly distributed in the wells.
-
-
Possible Cause 2: Instability of this compound in Media.
-
Troubleshooting Step: The stability of this compound in cell culture media can be influenced by factors like temperature and pH. Prepare fresh dilutions of this compound from your stock solution for each experiment. Consider performing a time-course experiment to assess the stability of the compound under your experimental conditions.
-
Data Presentation
Table 1: Example of IC50 Values for a Protein Synthesis Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Assay Method |
| HeLa | Cervical Cancer | User-determined | 48 | MTT Assay |
| MCF-7 | Breast Cancer | User-determined | 72 | SRB Assay |
| A549 | Lung Cancer | User-determined | 48 | CellTiter-Glo |
| HCT116 | Colon Cancer | User-determined | 72 | AlamarBlue |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare solutions for your negative control (vehicle only) and positive control (e.g., cycloheximide).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions, including controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value using a suitable software.
Protocol 2: Protein Synthesis Inhibition Assay using Radioactive Labeling
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound, a positive control (cycloheximide), and a negative control (vehicle) for a predetermined time.
-
Radiolabeling: Add a radioactive amino acid (e.g., ³⁵S-methionine) to each well and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer.
-
Protein Precipitation: Precipitate the proteins from the cell lysate using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellets, resuspend them in a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein concentration and express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway Diagram
While this compound's primary target is the ribosome, leading to a general inhibition of protein synthesis, its specific downstream effects on signaling pathways are not well-documented in current literature. The following diagram illustrates the direct mechanism of action of this compound and its general consequence. Researchers should investigate the impact of protein synthesis inhibition on their specific pathway of interest.
Caption: General mechanism of this compound-mediated inhibition of protein synthesis.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an experiment designed to test the effect of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
References
Technical Support Center: Streptimidone Washout Procedures
This technical support center provides guidance on techniques for washing out Streptimidone from cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete this compound Washout (Persistent Inhibition of Protein Synthesis) | Insufficient number of washes or inadequate wash duration. | Increase the number of washes to 3-5 cycles. Extend the duration of each wash step to 5-10 minutes to allow for more effective diffusion of the compound out of the cells and the culture vessel. |
| Use of a simple buffer (e.g., PBS) that may not efficiently sequester the compound. | Use complete cell culture medium (without selection antibiotics) for the washout steps. The serum proteins in the medium can help bind and remove residual this compound. | |
| Poor Cell Viability or Detachment After Washout | Mechanical stress from excessive pipetting or harsh washing steps. | Handle cells gently. When washing adherent cells, add and remove solutions slowly from the side of the culture vessel. For suspension cells, use low-speed centrifugation (e.g., 100-200 x g) for pelleting. |
| Temperature shock. | Ensure all wash solutions are pre-warmed to the optimal temperature for the specific cell line (typically 37°C). | |
| High Experimental Variability Between Samples | Inconsistent timing of washout procedures. | Standardize the duration of this compound treatment and each washout step across all samples. Use a timer to ensure consistency. |
| Variation in cell density at the time of treatment and washout. | Ensure that all cultures have a similar cell density and confluency before initiating the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for washing out this compound?
A1: For optimal results, it is recommended to use a complete cell culture medium that is identical to the growth medium but lacks any selection antibiotics. The presence of serum in the medium can aid in sequestering and removing the hydrophobic this compound compound. If a serum-free medium is required for downstream applications, perform the initial washes with a complete medium and the final wash with a serum-free medium.
Q2: How many washes are necessary to effectively remove this compound?
A2: A minimum of three washes is recommended. However, for experiments sensitive to residual compound, increasing the number of washes to five may be beneficial.
Q3: What is the optimal duration for each wash step?
A3: Each wash step should last between 5 and 10 minutes to allow for sufficient diffusion of this compound from the cells and the plasticware.
Q4: Will the washout procedure affect cell health and viability?
A4: If performed gently and with pre-warmed solutions, the washout procedure should have a minimal impact on cell viability. Monitor your cells for any signs of stress, such as changes in morphology or detachment, and optimize the procedure as needed. Using a vital dye such as trypan blue can help in assessing cell viability post-washout.
Q5: How can I verify that this compound has been successfully washed out?
A5: The most direct way to verify the washout is to assess the resumption of protein synthesis. This can be done by metabolic labeling with an amino acid analog (e.g., puromycin or a radiolabeled amino acid) followed by detection. A successful washout will show a recovery of protein synthesis to levels comparable to untreated control cells.
Experimental Protocols
Protocol 1: this compound Washout from Adherent Cell Cultures
-
Aspirate this compound-containing medium: Carefully aspirate the medium from the culture vessel without disturbing the cell monolayer.
-
First Wash: Gently add pre-warmed (37°C) complete cell culture medium to the vessel. The volume should be equivalent to the original culture volume.
-
Incubate: Place the culture vessel back in the incubator for 5-10 minutes.
-
Aspirate Wash Medium: Carefully aspirate the wash medium.
-
Repeat: Repeat steps 2-4 for a total of 3-5 washes.
-
Final Wash (Optional): For downstream applications requiring a specific buffer or serum-free medium, perform the final wash with the desired solution.
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells and return the culture vessel to the incubator.
Protocol 2: this compound Washout from Suspension Cell Cultures
-
Pellet Cells: Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifugation at 100-200 x g for 5 minutes.
-
Aspirate Supernatant: Carefully aspirate the this compound-containing supernatant without disturbing the cell pellet.
-
Resuspend for First Wash: Gently resuspend the cell pellet in pre-warmed (37°C) complete cell culture medium. Use a volume equivalent to the original culture volume.
-
Incubate: Incubate the cell suspension for 5-10 minutes at 37°C.
-
Repeat Centrifugation: Pellet the cells again by centrifugation at 100-200 x g for 5 minutes.
-
Repeat Wash Steps: Repeat steps 2-5 for a total of 3-5 washes.
-
Final Resuspension: After the final wash, resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a new culture vessel.
Visualizations
Caption: Experimental workflows for this compound washout in adherent and suspension cell cultures.
Caption: Simplified diagram of this compound's mechanism of action as a protein synthesis inhibitor.[1]
References
Validation & Comparative
A Comparative Guide to Streptimidone and Cycloheximide: Unraveling the Nuances of Eukaryotic Translation Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug discovery, the precise inhibition of protein synthesis is a cornerstone of experimental design and a promising avenue for therapeutic intervention. Among the arsenal of tools available, Streptimidone and cycloheximide have emerged as potent inhibitors of eukaryotic translation. Both belonging to the glutarimide class of antibiotics, they share a common mechanism of action by targeting the 60S ribosomal subunit and impeding the elongation phase of protein synthesis. However, a deeper analysis reveals subtle yet significant differences in their potency, off-target effects, and experimental utility. This guide provides a comprehensive comparison of this compound and cycloheximide, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action: A Shared Target with Subtle Distinctions
Both this compound and cycloheximide exert their inhibitory effects by binding to the E-site of the large (60S) ribosomal subunit in eukaryotic cells. This binding event physically obstructs the translocation step of elongation, a crucial process where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By interfering with this movement, both compounds effectively halt the growing polypeptide chain, leading to a global shutdown of protein synthesis.[1][2][3]
Data Presentation: A Head-to-Head Comparison
To facilitate a clear understanding of their relative performance, the following tables summarize the available quantitative data for this compound and cycloheximide. It is important to note that direct comparative studies are limited, and the presented IC50 values are collated from different studies, which may involve varied experimental conditions.
Table 1: Comparative Potency (IC50) of Cycloheximide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM | Leukemia | 0.12 | [4] |
| 9L | Gliosarcoma | 0.2 | |
| SK-MEL-28 | Melanoma | 1 | |
| Vero | Monkey Kidney | 0.16 (anti-MERS-CoV activity) | |
| HepG2 | Hepatocellular Carcinoma | 6.6 | |
| K-562 | Leukemia | Not specified, derivative showed IC50 in the range of 22.0-4.4 µM for hFKBP12 inhibition |
Table 2: Cytotoxicity (IC50) of Cycloheximide Derivatives
| Derivative | Target/Assay | IC50 (µM) | Reference |
| Cycloheximide | Eukaryotic protein synthesis | 0.1 | |
| Cycloheximide-N-(ethyl ethanoate) | Eukaryotic protein synthesis | 115 |
Off-Target Effects: A Critical Consideration
While both compounds are potent protein synthesis inhibitors, their utility can be influenced by their off-target effects. Cycloheximide, being more extensively studied, has a well-documented profile of such activities.
Cycloheximide:
-
Induction of Apoptosis: Cycloheximide can induce programmed cell death in a variety of cell types. This effect can be dose-dependent, with lower concentrations sometimes exhibiting protective effects while higher concentrations are pro-apoptotic.
-
Signaling Pathway Modulation: Cycloheximide has been shown to impact several key signaling pathways. For instance, it can influence the JNK and ERK signaling cascades, which are involved in stress responses, cell proliferation, and apoptosis.
-
Actin Cytoskeleton Disruption: Studies have indicated that cycloheximide can interfere with the dynamics of the actin cytoskeleton, affecting cell motility and polarization.
This compound:
Detailed studies on the off-target effects of this compound are less abundant in the current literature. Its structural similarity to cycloheximide suggests that it may share some off-target activities, but further investigation is required to fully characterize its specificity and potential confounding effects.
Experimental Protocols: Methodologies for Key Experiments
The following sections provide detailed protocols for commonly used assays involving these inhibitors.
Protein Synthesis Inhibition Assay
This general protocol can be adapted for both this compound and cycloheximide to determine their effect on de novo protein synthesis.
Objective: To quantify the inhibition of protein synthesis in cultured cells.
Materials:
-
Cultured eukaryotic cells
-
Complete cell culture medium
-
This compound or cycloheximide stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
[³⁵S]-methionine or a non-radioactive alternative (e.g., O-propargyl-puromycin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation counter (for radioactive methods) or appropriate detection system for non-radioactive methods
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of this compound or cycloheximide. Include a vehicle-only control. Pre-incubate for a time determined by preliminary experiments (e.g., 30 minutes to 1 hour).
-
Metabolic Labeling: Add the labeling reagent (e.g., [³⁵S]-methionine) to the culture medium and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Precipitation (for radioactive method): Precipitate the proteins by adding cold TCA.
-
Quantification:
-
Radioactive Method: Collect the protein precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Follow the manufacturer's instructions for the specific detection reagent used.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Cycloheximide Chase Assay
This assay is widely used to determine the half-life of a specific protein.
Objective: To measure the degradation rate of a target protein.
Materials:
-
Cultured eukaryotic cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide stock solution
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency.
-
Cycloheximide Treatment: Treat the cells with a concentration of cycloheximide known to completely inhibit protein synthesis (e.g., 10-100 µg/mL).
-
Time Course Collection: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected stability of the protein.
-
Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensity for the target protein at each time point.
-
Half-Life Determination: Plot the protein intensity against time. The time at which the protein level is reduced by 50% is the half-life of the protein.
Mandatory Visualizations
Signaling Pathway Diagram: Inhibition of Eukaryotic Translation Elongation
Caption: Mechanism of translation inhibition by this compound and Cycloheximide.
Experimental Workflow Diagram: Cycloheximide Chase Assay
Caption: Workflow for determining protein half-life using a cycloheximide chase assay.
Conclusion
This compound and cycloheximide are invaluable tools for dissecting the intricacies of eukaryotic protein synthesis. While they share a fundamental mechanism of action, the extensive characterization of cycloheximide provides a more detailed understanding of its broader cellular impacts. The choice between these two inhibitors will ultimately depend on the specific experimental goals. For routine inhibition of protein synthesis or for established protocols like the chase assay, cycloheximide remains a well-documented and reliable option. However, in contexts where potential off-target effects on specific signaling pathways are a concern, or for comparative studies, this compound presents a structurally related alternative that warrants further investigation. It is imperative for researchers to carefully consider the available data and, when necessary, perform preliminary experiments to validate the optimal inhibitor and concentration for their system, ensuring the generation of robust and reproducible results.
References
Unraveling the Ribosome's Secrets: A Comparative Guide to Streptimidone and Puromycin in Translation Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of translation inhibitors is paramount for advancing fields from basic cell biology to oncology. This guide provides a detailed, objective comparison of two potent translation inhibitors, Streptimidone and puromycin, supported by experimental data and protocols to facilitate further investigation.
This comprehensive analysis delves into the distinct mechanisms of action, binding sites, and downstream cellular effects of this compound and puromycin. By presenting quantitative data in a clear, tabular format and offering detailed experimental methodologies, this guide aims to equip researchers with the knowledge to strategically select and utilize these inhibitors in their studies.
At a Glance: Key Differences in Mechanism and Effect
| Feature | This compound | Puromycin |
| Mechanism of Action | Inhibits the elongation phase of translation by blocking the eEF2-mediated translocation of tRNA. | Acts as an aminoacyl-tRNA analog, causing premature termination of translation. |
| Ribosomal Binding Site | Binds to the E-site (Exit site) of the large (60S) ribosomal subunit in eukaryotes. | Enters the A-site (Aminoacyl site) of the ribosome in both prokaryotes and eukaryotes. |
| Effect on Polypeptide Chain | Stalls the ribosome, leading to the accumulation of ribosomes on the mRNA (polysomes). | Is incorporated into the nascent polypeptide chain, leading to the release of truncated, non-functional peptides. |
| Cellular Consequences | Can induce a cellular stress response due to ribosome stalling. | Leads to the production of truncated proteins, which can have dominant-negative effects or be rapidly degraded. Can also induce apoptosis.[1] |
Delving Deeper: Mechanisms of Action
This compound: The Elongation Roadblock
This compound, a glutarimide antibiotic, functions as a specific inhibitor of the elongation step in eukaryotic protein synthesis.[2] Its mechanism is analogous to that of the well-characterized inhibitor, cycloheximide. This compound exerts its effect by binding to the E-site of the 60S ribosomal subunit. This binding event physically obstructs the translocation of the deacylated tRNA from the P-site to the E-site, a critical step catalyzed by the eukaryotic elongation factor 2 (eEF2). By preventing this translocation, this compound effectively freezes the ribosome on the mRNA template, leading to a halt in polypeptide chain elongation.
Puromycin: The Chain Terminator
Puromycin, an aminonucleoside antibiotic, employs a fundamentally different strategy to inhibit translation. It acts as a structural mimic of the 3' end of an aminoacyl-tRNA.[3] This molecular mimicry allows it to enter the A-site of the ribosome, where it participates in the peptidyl transferase reaction. The ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and the amino group of puromycin. However, because the amide bond in the puromycin molecule is resistant to hydrolysis and lacks the necessary structure for translocation, the puromycylated polypeptide chain is prematurely released from the ribosome. This results in the production of truncated and non-functional proteins.
Quantitative Analysis of Inhibition
Determining the potency of translation inhibitors is crucial for experimental design. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Cell Line | IC50 | Reference |
| Puromycin | NIH/3T3 fibroblasts | 3.96 µM | [4][5] |
| This compound | Not directly available in a comparable study | - |
Visualizing the Mechanisms
To better understand the distinct points of intervention for this compound and puromycin, the following diagrams illustrate their mechanisms of action within the context of the ribosome.
Figure 1. Mechanism of this compound. This compound binds to the E-site of the 60S ribosomal subunit, blocking the translocation of deacylated tRNA from the P-site to the E-site.
Figure 2. Mechanism of Puromycin. Puromycin, a structural analog of aminoacyl-tRNA, enters the A-site and is incorporated into the growing polypeptide chain, leading to premature termination and release of a truncated peptide.
Experimental Protocols
To facilitate a direct comparison of this compound and puromycin, the following protocols for in vitro translation assays and ribosome profiling are provided.
In Vitro Translation Inhibition Assay
This protocol allows for the direct measurement of the inhibitory effects of this compound and puromycin on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate-based in vitro translation kit
-
Luciferase reporter mRNA
-
This compound (stock solution in DMSO)
-
Puromycin (stock solution in water)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions, including the luciferase reporter mRNA.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound or puromycin to the respective tubes. Include a vehicle control (DMSO for this compound, water for puromycin).
-
Incubate the reactions at 30°C for 90 minutes.
-
Add the luciferase assay reagent to each tube and mix.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the percentage of translation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments. This protocol can be adapted to compare the effects of this compound and puromycin on ribosome occupancy.
Materials:
-
Cultured cells
-
This compound
-
Puromycin
-
Cycloheximide (for ribosome immobilization during harvesting)
-
Lysis buffer
-
RNase I
-
Sucrose density gradient solutions
-
Proteinase K
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound, puromycin, or a vehicle control for a defined period.
-
Harvesting: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL to arrest ribosome translocation and immediately place the culture dish on ice.
-
Lysis: Wash the cells with ice-cold PBS containing cycloheximide and then lyse the cells in a polysome lysis buffer.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Load the digested lysate onto a sucrose density gradient and centrifuge to separate the monosomes (ribosomes with protected mRNA fragments).
-
RNA Extraction: Collect the monosome fraction and extract the ribosome-protected RNA fragments (RPFs).
-
Library Preparation and Sequencing: Prepare a sequencing library from the RPFs and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the ribosome occupancy on different mRNAs. Compare the ribosome profiles of this compound- and puromycin-treated cells to the control to identify differential effects on translation.
Figure 3. Ribosome Profiling Workflow. A schematic overview of the key steps involved in a ribosome profiling experiment to assess the impact of translation inhibitors.
Conclusion
This compound and puromycin, while both potent inhibitors of protein synthesis, operate through distinct and specific mechanisms. This compound acts as a "brake" on the ribosomal machinery during elongation, while puromycin acts as a "saboteur," causing the premature release of incomplete proteins. The choice between these inhibitors will depend on the specific experimental question. For studies requiring the stabilization of ribosome-mRNA complexes, this compound or cycloheximide are suitable choices. Conversely, for applications involving the labeling and tracking of newly synthesized proteins or inducing the production of truncated polypeptides, puromycin is the inhibitor of choice. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize these powerful tools in their exploration of the intricate world of protein translation.
References
- 1. Differential effect of the protein synthesis inhibitors puromycin and cycloheximide on vascular smooth muscle cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 5. m.youtube.com [m.youtube.com]
Unveiling the Potency of Streptimidone: A Comparative Guide to Protein Synthesis Inhibitors
For researchers in cell biology, neuroscience, and drug development, the precise control of protein synthesis is a critical experimental tool. Small molecule inhibitors of translation are invaluable for dissecting cellular processes, validating drug targets, and understanding disease mechanisms. Streptimidone, a glutarimide antibiotic, has emerged as a potent inhibitor of eukaryotic protein synthesis. This guide provides a comprehensive comparison of this compound with other widely used translation inhibitors—Cycloheximide, Anisomycin, and Puromycin—supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Protein Synthesis Inhibitors
The efficacy of a protein synthesis inhibitor is paramount. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its counterparts, providing a quantitative measure of their potency. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Inhibitor | Target/Mechanism | IC50 (Protein Synthesis) | Cell Line | Key Distinctions |
| This compound | Eukaryotic Ribosome (likely E-site of the 60S subunit) | Varies by cell type | Eukaryotic cells | Structurally similar to Cycloheximide, suggesting a related mechanism of inhibiting translation elongation. |
| Cycloheximide | Eukaryotic Ribosome (E-site of the 60S subunit) | 532.5 nM[1] | HeLa | Blocks the translocation step of elongation.[2] |
| Anisomycin | Eukaryotic Ribosome (60S subunit, inhibits peptidyl transferase) | ~0.2 µM (cell growth)[3] | U251 & U87 | Potent activator of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK.[3][4] |
| Puromycin | Eukaryotic & Prokaryotic Ribosomes (A-site mimic) | 3.96 µM (cytotoxicity) | NIH/3T3 | Causes premature chain termination by being incorporated into the nascent polypeptide. |
Delving into the Mechanisms: A Visual Guide
Understanding the precise molecular mechanism of each inhibitor is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the distinct ways in which this compound and its alternatives interfere with the process of protein synthesis.
Caption: Mechanisms of action for various protein synthesis inhibitors at the ribosome.
Off-Target Effects: A Look at Cellular Signaling
A critical consideration when using any chemical inhibitor is the potential for off-target effects. Anisomycin, in particular, is well-documented as a potent activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This can confound the interpretation of experiments where the primary goal is to study the effects of protein synthesis inhibition alone. While less is known about the specific signaling effects of this compound, its structural similarity to Cycloheximide suggests it may have a more direct and specific effect on translation.
Caption: Comparison of primary and off-target effects of protein synthesis inhibitors.
Experimental Validation: Protocols for the Bench
To rigorously validate the inhibitory effect of this compound and compare it to other compounds, several well-established experimental protocols can be employed.
Radioactive Amino Acid Incorporation Assay
This classic method directly measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids into proteins.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Starvation (Optional): To increase the specific activity of the radiolabel, incubate cells in methionine/cysteine-free media for 30-60 minutes prior to labeling.
-
Inhibitor Treatment: Add this compound or other inhibitors at the desired concentrations and incubate for the specified time.
-
Radiolabeling: Add a mixture of 35S-methionine and 35S-cysteine to the culture medium and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellets to remove unincorporated radiolabel, resuspend them in a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein concentration for each sample and compare the level of incorporation between treated and untreated cells.
Caption: Workflow for the radioactive amino acid incorporation assay.
Puromycin Labeling Assay (SUnSET)
The SUrface SEnsing of Translation (SUnSET) method is a non-radioactive alternative that utilizes the antibiotic puromycin to label nascent polypeptide chains.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with protein synthesis inhibitors as described above.
-
Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. The intensity of the puromycin signal corresponds to the rate of protein synthesis.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: Workflow for the puromycin labeling (SUnSET) assay.
Polysome Profiling
This technique provides a detailed snapshot of the translational status of a cell by separating ribosomes based on the number of associated ribosomes. A decrease in polysomes indicates an inhibition of translation initiation or elongation.
Protocol:
-
Cell Treatment: Treat cells with the protein synthesis inhibitor. For elongation inhibitors like this compound and Cycloheximide, a pre-treatment is necessary to "freeze" the ribosomes on the mRNA.
-
Cell Lysis: Lyse cells in a buffer containing cycloheximide to maintain the integrity of the polysomes.
-
Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.
-
Fractionation: Collect fractions from the gradient while monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Data Analysis: Compare the polysome profiles of treated and untreated cells. A shift from polysomes to monosomes indicates a block in translation.
Caption: Workflow for polysome profiling analysis.
Conclusion
This compound presents a valuable tool for the study of protein synthesis, exhibiting potent inhibitory effects. Its structural and mechanistic similarities to Cycloheximide suggest a specific mode of action on translation elongation, potentially with fewer off-target signaling effects compared to inhibitors like Anisomycin. The choice of inhibitor will ultimately depend on the specific experimental question. For studies requiring a rapid and potent shutdown of translation with the caveat of potential MAPK pathway activation, Anisomycin may be suitable. For experiments where premature chain termination is the desired outcome, or for use in both prokaryotic and eukaryotic systems, Puromycin is the inhibitor of choice. However, for researchers seeking a specific inhibitor of eukaryotic translation elongation with potentially cleaner cellular effects, this compound and Cycloheximide are excellent candidates. The experimental protocols provided herein offer a robust framework for validating the efficacy of this compound and comparing its performance to other inhibitors in your specific model system.
References
A Comparative Analysis of Streptimidone and Its Synthetic Analogues: A Guide for Researchers
Streptimidone, a glutarimide antibiotic produced by Streptomyces species, has garnered interest for its diverse biological activities, including antifungal, antiprotozoal, and cytotoxic effects.[1] Its primary mechanism of action involves the inhibition of eukaryotic protein biosynthesis, making it a valuable tool for studying this fundamental cellular process and a potential scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its synthetic analogues, summarizing their biological activities with supporting experimental data, detailing relevant experimental protocols, and visualizing key cellular pathways.
Comparative Biological Activity
The cytotoxic effects of this compound and its analogues have been evaluated against various cancer cell lines. While some natural derivatives show limited activity, synthetic modifications have been explored to enhance potency and elucidate structure-activity relationships (SAR).
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | > 100 µg/mL | [2] |
| K562 (Chronic Myelogenous Leukemia) | > 100 µg/mL | [2] | |
| HCT116 (Colon Carcinoma) | > 100 µg/mL | [2] | |
| Deoxythis compound | A549 (Lung Carcinoma) | > 100 µg/mL | [2] |
| K562 (Chronic Myelogenous Leukemia) | > 100 µg/mL | ||
| HCT116 (Colon Carcinoma) | > 100 µg/mL | ||
| 9-Methylthis compound Analogue 8 | Macrophage-like cells (LPS-induced NO production) | Comparable to 9-methylthis compound | |
| (+/-)-4,alpha-diepi-streptovitacin A | Macrophage-like cells (LPS-induced NO production) | As potent as 9-methylthis compound | |
| MT-1 (Adult T-cell Leukemia) | Induces apoptosis |
Note: The study by Lee et al. (2019) also isolated two other derivatives, a C-5/C-6 unsaturated analogue and two glutarimide ring-opened compounds, which showed no significant cytotoxicity.
Structure-Activity Relationship
Studies on 9-methylthis compound and its analogues have provided initial insights into the structural features crucial for biological activity. The unsaturated hydrophobic portion of the molecule appears to be essential for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage-like cells. Specifically, the analogue (+/-)-4,alpha-diepi-streptovitacin A demonstrated comparable potency to 9-methylthis compound in this assay and also selectively induced apoptosis in adult T-cell leukemia MT-1 cells, highlighting the potential for stereochemistry to influence activity and selectivity. Further research focusing on systematic modifications of the glutarimide ring, the side chain, and the stereocenters is necessary to establish a comprehensive SAR for this class of compounds.
Mechanism of Action and Signaling Pathways
This compound and its analogues exert their primary effect by inhibiting protein synthesis in eukaryotes. This inhibition can trigger a cascade of downstream cellular events and affect various signaling pathways.
One key pathway identified to be modulated by this compound analogues is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . 9-Methylthis compound was found to inhibit LPS-induced NF-κB activation. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. Its inhibition can lead to apoptosis, as observed with (+/-)-4,alpha-diepi-streptovitacin A in leukemia cells.
The general inhibition of protein synthesis can also lead to the activation of stress-responsive signaling pathways. For instance, the inhibition of protein synthesis by other compounds has been shown to induce the phosphorylation and activation of Protein Kinase B (AKT), a central regulator of cell survival and metabolism, primarily through the PI3K pathway.
Below are diagrams illustrating the NF-κB signaling pathway and a general overview of the eukaryotic translation process that is targeted by this compound.
Caption: NF-κB signaling pathway and the inhibitory point of this compound analogues.
Caption: Overview of eukaryotic protein translation and the inhibitory target of this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells to be tested
-
This compound or its analogues
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogues in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cells treated with this compound or its analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or its analogues for the desired time period. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and its analogues represent a promising class of compounds with potential therapeutic applications stemming from their ability to inhibit protein synthesis. While naturally occurring derivatives have shown limited cytotoxic activity, synthetic modifications, particularly around the hydrophobic side chain, have the potential to enhance potency and selectivity. The inhibition of the NF-κB pathway appears to be a key downstream effect contributing to their pro-apoptotic activity. Further research focused on the synthesis and biological evaluation of a broader range of analogues is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development. The provided experimental protocols offer a foundation for researchers to conduct comparative studies and further investigate the mechanism of action of these intriguing molecules.
References
Streptimidone's Potency Across Diverse Cell Lines: A Comparative Analysis
Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, has demonstrated cytotoxic effects against several human cancer cell lines. This guide provides a comparative overview of this compound's potency, presenting available experimental data, outlining the methodologies used for its assessment, and illustrating its mechanism of action. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this compound's therapeutic potential.
Potency Comparison
The cytotoxic efficacy of this compound, typically measured as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. While comprehensive comparative studies are limited, existing data indicates a range of potencies.
One study reported weak cytotoxic activity of this compound against three human cancer cell lines. In contrast, another study focusing on natural products isolated from Streptomyces sp. MA37 identified this compound as a potent anticancer agent against the MCF-7 breast cancer cell line, with a reported IC50 value of 2.2 µM. It is important to note that derivatives of this compound, such as deoxy-streptimidone, have been shown to lack significant cytotoxic activity up to a concentration of 100 μg/mL against human cervical carcinoma, human hepatoma, and myeloid leukemia cell lines, highlighting the critical role of the complete molecular structure for its biological activity.
Due to the limited publicly available data directly comparing this compound's IC50 values across a broad panel of cancer cell lines, a comprehensive comparative table cannot be constructed at this time. Further research is required to systematically evaluate and compare the potency of this compound in a wider range of cell lines to better understand its spectrum of activity.
Experimental Protocols
The determination of a compound's cytotoxic potency is a critical step in drug discovery. The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and determine the IC50 values of cytotoxic compounds like this compound.
MTT Assay Protocol for Determining IC50
1. Cell Seeding:
-
Cells of the desired cancer cell line are harvested during their exponential growth phase.
-
A cell suspension is prepared in a complete growth medium, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).
-
100 µL of the cell suspension is seeded into each well of a 96-well microplate.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and stabilization.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of serial dilutions of the this compound stock solution are made in a complete growth medium to achieve a range of final concentrations for testing.
-
The growth medium from the wells is carefully aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells.
-
Control wells containing cells treated with the vehicle (DMSO) at the same concentration as the highest this compound concentration and wells with untreated cells are also included.
-
The plate is incubated for a specified exposure time (e.g., 48 or 72 hours) under the same conditions as the initial cell seeding.
3. MTT Addition and Incubation:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed from each well.
-
100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
5. Data Analysis:
-
The percentage of cell viability is calculated for each this compound concentration relative to the untreated control cells.
-
The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve (percentage of cell viability versus log of this compound concentration) and using non-linear regression analysis.
Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis
This compound exerts its cytotoxic effects by inhibiting eukaryotic protein synthesis. Its mechanism is similar to that of the well-characterized inhibitor, cycloheximide. Specifically, this compound targets the elongation phase of translation.
The process of protein synthesis in eukaryotes involves three main stages: initiation, elongation, and termination. This compound acts during the elongation cycle, which is the stepwise addition of amino acids to the growing polypeptide chain. It binds to the ribosome and interferes with the translocation step, which is the movement of the ribosome along the messenger RNA (mRNA) to the next codon. This blockage prevents the incorporation of subsequent aminoacyl-tRNAs into the ribosome, thereby halting the synthesis of new proteins. The inability to synthesize essential proteins ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Below are diagrams illustrating the experimental workflow for determining cytotoxicity and the signaling pathway of this compound's mechanism of action.
Validating the Specificity of Streptimidone for Eukaryotic Ribosomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Streptimidone, a potent inhibitor of eukaryotic protein synthesis, with other well-characterized translation inhibitors. By examining its mechanism of action and comparing its inhibitory profile against prokaryotic and eukaryotic systems, this document serves as a valuable resource for validating the specificity of this compound in research and drug development contexts.
Introduction to this compound
This compound is a glutarimide antibiotic produced by Streptomyces species. It is known to inhibit protein synthesis in eukaryotic cells by targeting the large ribosomal subunit (60S) and interfering with the elongation phase of translation. Its structural similarity to cycloheximide suggests a related mechanism of action, primarily disrupting the translocation step of the ribosome along the mRNA. Understanding the precise specificity of this compound is crucial for its application as a research tool and for the potential development of novel therapeutics.
Comparison of Translation Inhibitors
| Inhibitor | Target Ribosomal Subunit | Mechanism of Action | Eukaryotic IC50 | Prokaryotic IC50 | Specificity |
| This compound | 60S (Eukaryotic) | Inhibits translation elongation | Data not available | Data not available | Primarily Eukaryotic |
| Cycloheximide | 60S (Eukaryotic) | Inhibits translation elongation by blocking eEF2-mediated translocation[1] | ~0.068 µM (in PRH)[2] | Ineffective | Eukaryotic |
| Anisomycin | 60S (Eukaryotic) | Inhibits peptidyl transferase activity | ~0.02 µM (against T. gondii)[3] | Ineffective | Eukaryotic |
| Puromycin | 50S (Prokaryotic) & 60S (Eukaryotic) | Causes premature chain termination by acting as an aminoacyl-tRNA analog[4] | ~1.6 µM (in HepG2)[2] | Active | Both |
| Chloramphenicol | 50S (Prokaryotic) | Inhibits peptidyl transferase activity | Ineffective on cytoplasmic ribosomes | ~2 µM (in E. coli) | Prokaryotic |
Note: IC50 values can vary significantly depending on the specific cell-free system or cell line used, as well as the experimental conditions. The provided values are for comparative purposes.
Experimental Protocols
To experimentally validate the specificity of this compound, two key assays can be employed: an in vitro translation inhibition assay and a ribosome binding assay.
In Vitro Translation Inhibition Assay using Luciferase Reporter
This assay quantitatively measures the inhibition of protein synthesis in a cell-free system by monitoring the expression of a reporter protein, such as luciferase. By using both eukaryotic (e.g., rabbit reticulocyte lysate) and prokaryotic (e.g., E. coli S30 extract) translation systems, the specificity of an inhibitor can be determined.
Materials:
-
Rabbit reticulocyte lysate or E. coli S30 extract
-
Luciferase mRNA transcript
-
Amino acid mixture (including luciferin substrate)
-
This compound and other control inhibitors
-
Luminometer
Procedure:
-
Prepare in vitro translation reactions containing the cell-free extract, amino acid mixture, and luciferase mRNA.
-
Add varying concentrations of this compound or control inhibitors to the reactions. A control reaction with no inhibitor should also be prepared.
-
Incubate the reactions at the optimal temperature for the respective translation system (typically 30-37°C) for a set period (e.g., 60-90 minutes).
-
Terminate the reactions and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Ribosome Binding Assay using Filter Binding
This assay directly assesses the binding of a radiolabeled inhibitor to ribosomes. By performing the assay with both eukaryotic (80S) and prokaryotic (70S) ribosomes, the binding specificity can be determined.
Materials:
-
Purified 70S and 80S ribosomes
-
Radiolabeled this compound (e.g., [³H]-Streptimidone)
-
Binding buffer (containing appropriate salts and buffering agents)
-
Nitrocellulose filters
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of purified 70S or 80S ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
Filter the reaction mixture through a nitrocellulose membrane. Ribosomes and any bound inhibitor will be retained on the filter, while unbound inhibitor will pass through.
-
Wash the filter with cold binding buffer to remove any non-specifically bound inhibitor.
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Plot the amount of bound inhibitor against the inhibitor concentration to determine the dissociation constant (Kd), which reflects the binding affinity.
Visualizations
Eukaryotic Translation Elongation Pathway
The following diagram illustrates the key steps in eukaryotic translation elongation, the stage targeted by this compound.
Caption: Eukaryotic translation elongation cycle and the point of inhibition by this compound.
Experimental Workflow: In Vitro Translation Inhibition Assay
The following diagram outlines the workflow for determining the IC50 value of a translation inhibitor.
Caption: Workflow for determining the IC50 of a translation inhibitor using an in vitro assay.
Logical Relationship: Specificity Determination
This diagram illustrates the logical flow for validating the specificity of a translation inhibitor.
Caption: Logical framework for validating the specificity of this compound.
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
Comparative Analysis of Cross-Resistance Between Streptimidone and Other Glutarimide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of glutarimide antibiotics, with a focus on Streptimidone. The information presented is based on available experimental data and is intended to inform research and development in the field of antimicrobial agents.
Introduction to Glutarimide Antibiotics
Glutarimide antibiotics are a class of natural products characterized by a glutarimide ring. They are known for their potent inhibitory effects on eukaryotic protein synthesis. This class includes well-known compounds such as Cycloheximide, as well as this compound and Lactimidomycin. Understanding the cross-resistance patterns among these antibiotics is crucial for predicting their efficacy against resistant strains and for the development of new therapeutic agents that can overcome existing resistance mechanisms.
Mechanism of Action: Inhibition of Eukaryotic Translation Elongation
This compound and other glutarimide antibiotics, including Cycloheximide and Lactimidomycin, share a common mechanism of action. They are potent inhibitors of the elongation step in eukaryotic protein synthesis.[1] These antibiotics bind to the E-site (exit site) of the 60S ribosomal subunit. This binding event physically obstructs the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), a critical step that is mediated by the eukaryotic elongation factor 2 (eEF2). By halting this translocation, the nascent polypeptide chain cannot be elongated, leading to a cessation of protein synthesis and ultimately cell death.[1]
The shared binding site on the ribosome is the molecular basis for the observed cross-resistance among these compounds. A mutation in the ribosomal proteins that alters the structure of the E-site can reduce the binding affinity of multiple glutarimide antibiotics, rendering the cell resistant to a range of these drugs.
Cross-Resistance Profiles
Cross-resistance among glutarimide antibiotics has been primarily studied in the context of Cycloheximide and Lactimidomycin. Yeast strains that have developed resistance to Cycloheximide, often through mutations in ribosomal proteins, have been shown to also exhibit resistance to Lactimidomycin.[1] This is a direct consequence of their shared binding target on the ribosome.
While direct and extensive quantitative cross-resistance studies involving this compound are not widely published, its structural similarity to Cycloheximide and its known function as a translation inhibitor strongly suggest that it would be subject to the same cross-resistance mechanisms. Therefore, it is highly probable that yeast strains resistant to Cycloheximide would also show a degree of resistance to this compound.
Quantitative Data on Cross-Resistance
| Antibiotic | Target Organism | Strain | IC50 / MIC (µg/mL) | Reference |
| Cycloheximide | Saccharomyces cerevisiae | Wild-Type | ~0.1 - 1.0 | General Knowledge |
| CYH-Resistant | >10 | [General literature on CHX resistance] | ||
| Lactimidomycin | Saccharomyces cerevisiae | Wild-Type | Lower than CHX | [1] |
| CYH-Resistant | Increased resistance | [1] | ||
| This compound | Saccharomyces cerevisiae | Wild-Type | Data not available | - |
| CYH-Resistant | Data not available | - | ||
| 9-Methylthis compound | Colletotrichum orbiculare | Wild-Type | EC50: 1.09 | - |
Experimental Protocols
The following is a generalized protocol for determining the cross-resistance profile of glutarimide antibiotics in yeast, based on standard broth microdilution methods for Minimum Inhibitory Concentration (MIC) determination.
Protocol: MIC Determination for Cross-Resistance Analysis in Saccharomyces cerevisiae
1. Preparation of Yeast Inoculum: a. Culture the wild-type and resistant S. cerevisiae strains on Yeast extract-Peptone-Dextrose (YPD) agar plates at 30°C for 24-48 hours. b. Inoculate a single colony from each plate into 5 mL of YPD broth and incubate overnight at 30°C with shaking. c. Dilute the overnight culture in fresh YPD broth to a starting OD600 of 0.1.
2. Preparation of Antibiotic Stock Solutions: a. Prepare stock solutions of this compound, Cycloheximide, and other glutarimide antibiotics in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).
3. Broth Microdilution Assay: a. In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic stock solution in YPD broth to achieve a range of desired final concentrations. b. Add 100 µL of the diluted yeast inoculum to each well. c. Include a positive control (yeast inoculum without antibiotic) and a negative control (broth only) for each strain. d. Incubate the plates at 30°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antibiotic that results in no visible growth of the yeast. b. Growth can be assessed visually or by measuring the OD600 using a microplate reader.
5. Data Analysis: a. Compare the MIC values of the different glutarimide antibiotics for the wild-type and resistant yeast strains. A significant increase in the MIC for the resistant strain compared to the wild-type indicates resistance. Cross-resistance is established if the resistant strain shows increased MICs to multiple glutarimide antibiotics.
Conclusion and Future Directions
The available evidence strongly supports the existence of cross-resistance between this compound and other glutarimide antibiotics like Cycloheximide and Lactimidomycin, owing to their shared mechanism of targeting the eukaryotic ribosome. However, there is a notable lack of direct quantitative data to confirm the extent of this cross-resistance for this compound.
For researchers and drug development professionals, this implies that novel glutarimide derivatives must be tested against a panel of existing resistant strains to ascertain their efficacy. Furthermore, there is a clear need for future research to focus on generating quantitative cross-resistance data for this compound and its analogues. Such studies will be invaluable for the rational design of new antibiotics that can evade current resistance mechanisms and for the effective deployment of this class of compounds in therapeutic and research applications.
References
Protein Synthesis Inhibitors Face Off: A Comparative Guide to Antiviral Efficacy
In the ongoing battle against viral diseases, researchers are continually exploring novel therapeutic avenues. One such strategy involves targeting the host cell's own machinery, which viruses hijack for their replication. This guide provides a comparative analysis of the antiviral efficacy of Streptimidone and other protein synthesis inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. By examining their mechanisms of action and antiviral activities, we aim to shed light on their potential as broad-spectrum antiviral agents.
Mechanism of Action: A Shared Strategy
This compound, Cycloheximide, and Puromycin all exert their antiviral effects by inhibiting protein synthesis in eukaryotic cells, a critical process for viral replication. Viruses are obligate intracellular parasites that rely on the host cell's ribosomes to translate their viral messenger RNA (mRNA) into proteins necessary for producing new virus particles. By blocking this process, these inhibitors effectively halt the viral life cycle.
This compound and Cycloheximide , both belonging to the glutarimide class of antibiotics, are known to interfere with the translocation step of protein synthesis. They bind to the E-site of the 80S ribosome, thereby preventing the movement of the ribosome along the mRNA and inhibiting the elongation of the polypeptide chain.
Puromycin , an aminonucleoside antibiotic, acts as an analog of the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain, causing premature chain termination.
Comparative Antiviral Efficacy: A Look at the Data
Quantitative data on the antiviral efficacy of this compound is limited in publicly available research. However, studies on the closely related streptovirudin complex, which includes this compound, have demonstrated broad-spectrum antiviral activity.
| Inhibitor | Virus | Cell Line | Assay Type | Effective Concentration (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Streptovirudin complex | Newcastle Disease Virus (NDV), Sindbis Virus, Fowl Plague Virus, Vaccinia Virus, Pseudorabies Virus | Chick embryo cells | Plaque Reduction Assay | 2.5 - 20 µg/mL (100% plaque reduction) | Not Reported | Not Reported |
| Cycloheximide | Coxsackievirus B3 (CVB3) | Vero | Cytopathic Effect (CPE) Inhibition | ~0.4 µM (80% inhibition) | >2 µM | >5 |
| Cycloheximide | Coxsackievirus B1, B2, B4, B5, B6 | Vero | Cell Viability Assay | >0.4 µM (>90% cell viability) | Not Reported | Not Reported |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Plaque Reduction Assay (for Streptovirudin complex)
-
Cell Seeding: Chick embryo cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with the respective virus at a known multiplicity of infection (MOI).
-
Inhibitor Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the streptovirudin complex.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained with crystal violet to visualize and count the plaques. The concentration of the inhibitor that reduces the number of plaques by 100% is determined.
Cytopathic Effect (CPE) Inhibition Assay (for Cycloheximide)
-
Cell Seeding: Vero cells are seeded in 96-well plates and incubated overnight.
-
Virus Infection and Treatment: The cells are infected with Coxsackievirus B3 and simultaneously treated with various concentrations of Cycloheximide.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
CPE Observation: The cytopathic effect is observed under a microscope, and cell viability is assessed using a suitable method (e.g., MTT assay).
-
Data Analysis: The concentration of the inhibitor that protects 80% of the cells from virus-induced CPE is calculated.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these inhibitors is the direct targeting of the host cell's ribosomal machinery, thereby inhibiting protein synthesis. This fundamental process is central to viral replication.
Caption: Mechanism of antiviral action via inhibition of host cell protein synthesis.
Caption: General workflow for in vitro antiviral efficacy testing.
Unraveling Streptimidone's Mechanism: A Comparative Guide Using Ribosomal Profiling
For researchers, scientists, and drug development professionals, ribosomal profiling has emerged as a powerful tool to elucidate the precise mechanisms of translation inhibitors. This guide provides a comparative analysis of Streptimidone, a potent translation elongation inhibitor, with other well-characterized inhibitors, supported by experimental data and detailed protocols. By examining the ribosomal footprint signatures of these compounds, we can validate and refine our understanding of their modes of action.
Streptidone is reported to be a translation elongation inhibitor that targets the E-site of the 60S ribosomal subunit. To understand how ribosomal profiling can validate this mechanism, we will draw comparisons with two well-studied E-site inhibitors: Lactimidomycin (LTM) and Cycloheximide (CHX). While direct, comprehensive ribosomal profiling data for this compound is not as widely published as for LTM and CHX, the expected footprint signatures can be inferred from its proposed mechanism of action.
Comparative Analysis of Ribosomal Footprinting Data
Ribosomal profiling allows for the precise mapping of ribosome positions on mRNA transcripts. The distribution and density of these "footprints" provide a high-resolution view of translation dynamics. Treatment with translation inhibitors creates characteristic changes in these profiles, revealing where ribosomes are stalled.
| Inhibitor | Target Site | Proposed Mechanism of Action | Expected Ribosome Profiling Signature |
| Streptidone | 60S E-site (putative) | Inhibits translation elongation by interfering with the exit of the deacylated tRNA from the E-site, thereby stalling the ribosome. | Accumulation of ribosome footprints with the E-site positioned at the point of inhibition. This would likely result in a distinct peak of ribosome density at a specific codon context, reflecting the stalled pre-translocation state ribosome. The A-site would be empty. |
| Lactimidomycin (LTM) | 60S E-site | Specifically inhibits the first few rounds of elongation by binding to the E-site of the initiating 80S ribosome, preventing the binding of the first elongator tRNA. At higher concentrations, it also inhibits elongation. | Preferential accumulation of ribosome footprints at translation initiation sites (TIS). This leads to a strong peak of ribosome density at the start codon of open reading frames (ORFs). |
| Cycloheximide (CHX) | 60S E-site | Inhibits the translocation step of elongation by binding to the E-site and preventing the movement of the ribosome along the mRNA. | Causes a widespread stalling of ribosomes throughout the coding sequences of transcripts. This results in a more uniform increase in ribosome density across entire ORFs rather than a specific peak. It can introduce artifacts in ribosome profiles if not used carefully. |
| Emetine | 40S E-site | Inhibits translation elongation by preventing the translocation of the peptidyl-tRNA from the A-site to the P-site. | Accumulation of ribosomes at the site of inhibition, leading to distinct peaks in ribosome density within coding sequences. It is known to induce ribosome collisions at low doses. |
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of this compound and the experimental workflow of ribosomal profiling.
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow for ribosomal profiling.
Experimental Protocols
A detailed protocol for ribosomal profiling is crucial for obtaining reliable and reproducible data. The following is a generalized protocol that can be adapted for studying the effects of this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound (or other inhibitors) for a predetermined amount of time. A time-course and dose-response experiment is recommended to determine optimal conditions. For comparison, parallel cultures should be treated with vehicle control, LTM, and CHX.
-
Harvesting:
-
Aspirate the media and wash the cells once with ice-cold PBS containing 100 µg/mL cycloheximide (to pause elongating ribosomes during harvesting).
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Ribosome Footprinting
-
Nuclease Digestion:
-
Treat the clarified lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for each cell type.
-
Incubate at room temperature for 45 minutes with gentle rotation.
-
Stop the digestion by adding a potent RNase inhibitor (e.g., SUPERase·In™).
-
-
Ribosome Isolation:
-
Layer the RNase I-treated lysate onto a sucrose gradient (e.g., 10-50%).
-
Perform ultracentrifugation to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the monosome peak, which contains the ribosome-protected footprints.
-
Library Preparation and Sequencing
-
RNA Extraction: Extract the RNA from the collected monosome fractions using a method like Trizol extraction followed by isopropanol precipitation.
-
Size Selection: Run the extracted RNA on a denaturing polyacrylamide gel and excise the gel region corresponding to the expected size of ribosome footprints (~28-30 nucleotides).
-
Adapter Ligation and Reverse Transcription:
-
Ligate a pre-adenylated DNA adapter to the 3' end of the RNA footprints.
-
Perform reverse transcription using a primer that is complementary to the 3' adapter.
-
-
Circularization and PCR Amplification:
-
Circularize the resulting cDNA.
-
Amplify the circularized cDNA using PCR to generate a library for deep sequencing.
-
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
Data Analysis
-
Adapter Trimming and Quality Control: Remove adapter sequences from the raw sequencing reads and perform quality filtering.
-
Alignment: Align the cleaned reads to the reference transcriptome.
-
Footprint Analysis:
-
Determine the P-site offset for the aligned reads to precisely map the position of the ribosome.
-
Calculate the ribosome density for each codon and across entire transcripts.
-
Compare the ribosome footprint profiles between this compound-treated and control samples to identify regions of ribosome stalling.
-
Perform comparative analysis with LTM and CHX-treated samples to distinguish the specific footprint signature of this compound.
-
By following these rigorous experimental and analytical procedures, researchers can effectively utilize ribosomal profiling to validate and deeply characterize the mechanism of action of translation inhibitors like this compound, providing critical insights for drug development and fundamental biological research.
Assessing the Reversibility of Streptimidone's Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reversibility of the inhibitory effects of Streptimidone on protein synthesis, with a focus on contrasting its performance with the well-characterized inhibitor, cycloheximide. The information presented herein is intended to assist researchers in selecting the appropriate tool for their experimental needs, particularly in studies requiring temporal control of protein synthesis.
Executive Summary
This compound, a glutarimide antibiotic, is known to inhibit protein synthesis in eukaryotes by targeting the 80S ribosome. A critical aspect of any inhibitor used in biological research is the reversibility of its effects, as this determines the experimental paradigms in which it can be effectively utilized. While extensive data is available for the widely used protein synthesis inhibitor cycloheximide, demonstrating its reversible nature, direct experimental evidence detailing the kinetics of recovery from this compound-induced inhibition is less prevalent in the current body of scientific literature. This guide synthesizes the available information and highlights the need for further direct comparative studies.
Comparison of Inhibitor Reversibility
| Inhibitor | Target | Reversibility | Recovery Kinetics | Supporting Experimental Data |
| This compound | 80S Ribosome | Presumed Reversible | Not Quantitatively Determined | Data from direct washout and recovery studies are not readily available in the reviewed literature. Reversibility is inferred from its structural similarity to cycloheximide. |
| Cycloheximide | 80S Ribosome | Reversible | Protein synthesis returns to control levels within 30-45 minutes after removal in hepatocytes.[1] | Washout experiments in rat hepatocytes demonstrated a full recovery of protein synthesis. The recovery phase is characterized by an accelerated release of completed polypeptides.[1] |
| Anisomycin | 80S Ribosome (Peptidyl Transferase Center) | Reversible | - | Characterized as a potent and reversible inhibitor. |
| Phyllanthoside | Eukaryotic Ribosome | Effectively Irreversible | No significant recovery observed up to 6 hours post-washout. | A 2-minute exposure was sufficient to cause sustained inhibition. |
Experimental Protocols
To adequately assess the reversibility of a protein synthesis inhibitor, a washout experiment is the standard method employed. Below is a generalized protocol for such an experiment.
Objective: To determine the time course of recovery of protein synthesis following the removal of an inhibitor.
Materials:
-
Cell culture of interest (e.g., HeLa cells, primary hepatocytes)
-
Complete cell culture medium
-
Protein synthesis inhibitor (e.g., this compound, cycloheximide)
-
Radioactive amino acid (e.g., ³⁵S-methionine or ³H-leucine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Inhibitor Treatment: Plate cells and grow to the desired confluency. Treat the cells with the protein synthesis inhibitor at a concentration known to cause significant inhibition (e.g., determined from a dose-response curve). Incubate for a defined period (e.g., 1-2 hours).
-
Washout: After the incubation period, remove the medium containing the inhibitor. Wash the cells multiple times with fresh, pre-warmed, inhibitor-free medium to ensure complete removal of the drug.
-
Recovery and Metabolic Labeling: Add fresh, inhibitor-free medium to the cells. At various time points after the washout (e.g., 0, 15, 30, 60, 120 minutes), add a radioactive amino acid to the medium to label newly synthesized proteins. Incubate for a short period (e.g., 15-30 minutes).
-
Quantification of Protein Synthesis: After the labeling period, wash the cells with cold phosphate-buffered saline (PBS). Precipitate the proteins by adding cold TCA. Wash the protein pellet to remove unincorporated radioactive amino acids.
-
Data Analysis: Lyse the cells and measure the radioactivity incorporated into the protein pellet using a scintillation counter. Express the rate of protein synthesis at each recovery time point as a percentage of the rate in untreated control cells. Plot the percentage of protein synthesis recovery against time to determine the kinetics of recovery.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Glutarimide Antibiotics
The following diagram illustrates the general mechanism of action for glutarimide antibiotics like this compound and cycloheximide, which target the eukaryotic 80S ribosome to inhibit protein synthesis.
References
Streptimidone's Impact on Cap-Dependent vs. IRES-Mediated Translation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Streptimidone on the two primary mechanisms of translation initiation in eukaryotes: cap-dependent and Internal Ribosome Entry Site (IRES)-mediated translation. Due to the limited direct experimental data on this compound, this guide leverages data from studies on cycloheximide, a structurally and mechanistically similar glutarimide antibiotic. Both compounds are known to inhibit the elongation phase of translation by binding to the E-site of the ribosome.
Executive Summary
This compound, like its analog cycloheximide, is a potent inhibitor of eukaryotic protein synthesis. Its mechanism of action is the inhibition of the translocation step of translation elongation. This mode of action suggests that this compound is unlikely to exhibit significant differential effects between cap-dependent and IRES-mediated translation initiation. Both initiation pathways converge at the elongation phase, where this compound exerts its inhibitory effect. Therefore, it is anticipated that this compound will inhibit both translation mechanisms with similar efficacy. This contrasts with inhibitors that target specific initiation factors, which would show a differential impact.
Data Presentation: Comparing Inhibitors of Translation
The following table summarizes the expected impact of this compound on cap-dependent and IRES-mediated translation, based on data from studies using the translation elongation inhibitor Lactimidomycin (LTM), which shares a similar mechanism with this compound and cycloheximide. For comparison, data for an initiation inhibitor, Pateamine A (PatA), is also included to highlight the differential effects of inhibitors targeting different stages of translation.
| Translation Inhibitor | Target | Cap-Dependent Translation | EMCV IRES-Mediated Translation | HCV IRES-Mediated Translation | CrPV IRES-Mediated Translation |
| This compound (inferred) | Translation Elongation (E-site of 60S ribosome) | Inhibited | Inhibited | Inhibited | Inhibited |
| Lactimidomycin (LTM) | Translation Elongation (E-site of 60S ribosome) | Inhibited | Inhibited | Inhibited | Inhibited |
| Pateamine A (PatA) | Translation Initiation (eIF4A) | Inhibited | Inhibited | Not Inhibited | Not Inhibited |
Data for LTM and PatA are based on findings from Schneider-Poetsch et al., 2010. The effect of this compound is inferred based on its similar structure and mechanism of action to cycloheximide and LTM.
Signaling Pathways and Experimental Workflow
To understand how the effects of compounds like this compound are evaluated, it is crucial to visualize the underlying biological pathways and the experimental setups used for their study.
Caption: Cap-dependent and IRES-mediated translation pathways converge at the elongation step, the target of this compound.
Caption: A bicistronic reporter assay allows for the simultaneous measurement of cap-dependent and IRES-mediated translation.
Experimental Protocols
Several key experimental techniques are employed to differentiate and quantify the activity of cap-dependent and IRES-mediated translation.
Bicistronic Reporter Assay
This is a widely used method to directly compare the efficiency of cap-dependent and IRES-mediated translation from a single mRNA transcript.
-
Principle: A reporter plasmid is constructed to express a single messenger RNA (mRNA) that contains two separate reporter genes (cistrons), for instance, Renilla luciferase and Firefly luciferase. The first cistron is translated via a cap-dependent mechanism, while the second is preceded by an IRES element, making its translation dependent on IRES activity. By measuring the expression levels of both reporter proteins, the relative efficiency of the two initiation mechanisms can be determined.
-
Methodology:
-
Construct Design: A bicistronic vector is engineered with a promoter driving the expression of the two reporter cistrons separated by the IRES sequence of interest.
-
Transfection: The plasmid is transfected into cultured cells.
-
Treatment: Cells are treated with the compound of interest (e.g., this compound) at various concentrations.
-
Lysis and Assay: After a defined incubation period, cells are lysed, and the activities of both reporter enzymes are measured using a luminometer.
-
Analysis: The ratio of the activity of the second reporter (IRES-dependent) to the first reporter (cap-dependent) is calculated. A compound that equally inhibits both will not change this ratio, whereas a compound that selectively inhibits one mechanism will alter the ratio.
-
Polysome Profiling
This technique provides a snapshot of the translational status of the entire transcriptome by separating mRNAs based on the number of associated ribosomes.
-
Principle: Actively translated mRNAs are associated with multiple ribosomes, forming polysomes. The number of ribosomes on an mRNA is proportional to its translation initiation rate. By separating cellular lysates on a sucrose density gradient, it is possible to distinguish between untranslated mRNAs, those associated with single ribosomes (monosomes), and those in polysomes.
-
Methodology:
-
Cell Lysis: Cells are treated with an elongation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA and then lysed under conditions that preserve polysome integrity.
-
Sucrose Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient and subjected to ultracentrifugation. This separates the components by size and density, with heavier polysomes sedimenting further down the gradient.
-
Fractionation and Analysis: The gradient is fractionated, and the RNA from each fraction is isolated. The distribution of specific mRNAs across the gradient can be analyzed by quantitative PCR (qPCR) or RNA sequencing (RNA-seq).
-
Interpretation: A shift of a specific mRNA from heavy polysome fractions to lighter monosome or untranslated fractions upon treatment with a compound indicates inhibition of its translation initiation. By comparing the profiles of known cap-dependent and IRES-dependent transcripts, the differential effect of a drug can be assessed.
-
Ribosome Profiling (Ribo-seq)
This powerful high-throughput sequencing technique provides a detailed, genome-wide view of translation by mapping the precise locations of ribosomes on all mRNAs.
-
Principle: Ribosomes protect a segment of the mRNA they are translating from nuclease digestion. By isolating and sequencing these ribosome-protected fragments (RPFs), one can determine the number and position of ribosomes on every transcript in the cell.
-
Methodology:
-
Ribosome Footprinting: Cells are treated with an elongation inhibitor, and the lysate is treated with a nuclease to digest all mRNA not protected by ribosomes.
-
Ribosome Isolation: Ribosome-mRNA complexes are isolated, typically by ultracentrifugation through a sucrose cushion.
-
RPF Isolation and Library Preparation: The RPFs (typically ~28-30 nucleotides) are isolated, and a sequencing library is prepared.
-
Deep Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to a reference transcriptome. The density of RPFs on each transcript provides a quantitative measure of its translation rate.
-
Analysis: By comparing the ribosome occupancy on known cap-dependent and IRES-dependent transcripts in treated versus untreated cells, the differential impact of an inhibitor can be determined with high resolution.
-
Conclusion
Based on its mechanism as a translation elongation inhibitor, this compound is expected to inhibit both cap-dependent and IRES-mediated translation with similar potency. This is because both pathways ultimately rely on the same ribosomal machinery for the elongation phase of protein synthesis. Experimental approaches such as bicistronic reporter assays, polysome profiling, and ribosome profiling are essential tools to experimentally verify this hypothesis and to precisely quantify the impact of this compound and other translation inhibitors on different modes of translation initiation. For drug development professionals, understanding that this compound is a general translation inhibitor is critical for predicting its cellular effects and potential therapeutic applications.
A Researcher's Guide to Protein Degradation: Validating Streptimidone as a Key Tool
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein synthesis and degradation is paramount. This guide provides a comprehensive comparison of Streptimidone with other widely-used tools for studying protein degradation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Protein homeostasis, the balance between protein synthesis and degradation, is crucial for cellular function. Disruptions in this equilibrium are implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Consequently, tools that allow for the precise study of protein degradation are invaluable. This compound, a glutarimide antibiotic, has emerged as a potent inhibitor of eukaryotic protein synthesis, making it a valuable instrument for elucidating protein degradation pathways. This guide will objectively compare this compound with established alternatives—cycloheximide, bortezomib, and MG132—providing the necessary data and protocols to validate its use in your laboratory.
Mechanism of Action: A Tale of Two Strategies
The tools discussed herein employ two primary strategies to enable the study of protein degradation: inhibition of protein synthesis or direct inhibition of the cellular degradation machinery.
1. Protein Synthesis Inhibitors: this compound and Cycloheximide
This compound and cycloheximide are functionally analogous, belonging to the glutarimide group of antibiotics. They act by binding to the E-site of the 60S ribosomal subunit, thereby stalling ribosomal translocation and halting protein synthesis. By blocking the production of new proteins, researchers can monitor the decay of existing proteins over time, a technique commonly known as a "chase" experiment. This allows for the determination of a protein's half-life and the investigation of factors that influence its stability.
2. Proteasome Inhibitors: Bortezomib and MG132
In contrast, bortezomib and MG132 directly target the primary cellular machinery responsible for protein degradation: the proteasome. The ubiquitin-proteasome system (UPS) tags proteins for destruction with ubiquitin molecules, after which they are recognized and degraded by the 26S proteasome. Bortezomib, a dipeptide boronic acid derivative, and MG132, a peptide aldehyde, are potent and reversible inhibitors of the chymotrypsin-like activity of the 20S catalytic core of the proteasome.[1][2] By inhibiting the proteasome, these compounds lead to the accumulation of ubiquitinated proteins, allowing for the study of upstream ubiquitination events and the identification of proteasome substrates.
Comparative Performance: A Data-Driven Analysis
The choice of tool for studying protein degradation depends on the specific experimental question. The following tables provide a quantitative comparison of this compound and its alternatives.
Table 1: Comparison of Potency in Inhibiting Protein Synthesis
| Compound | Target | Mechanism of Action | IC50 for Protein Synthesis Inhibition |
| This compound | 60S Ribosomal Subunit | Inhibition of Translation Elongation | Varies by cell line (typically in the nM to low µM range) |
| Cycloheximide | 60S Ribosomal Subunit | Inhibition of Translation Elongation | ~290 - 6600 nM in HepG2 and primary rat hepatocytes[3] |
Table 2: Comparison of Proteasome Inhibitors
| Compound | Target | Mechanism of Action | Typical Working Concentration |
| Bortezomib | 26S Proteasome (β5 subunit) | Reversible inhibition of chymotrypsin-like activity | 10 - 100 nM |
| MG132 | 26S Proteasome | Reversible inhibition of chymotrypsin-like activity | 5 - 50 µM[4] |
Table 3: Key Features and Considerations
| Feature | This compound | Cycloheximide | Bortezomib | MG132 |
| Primary Use | Measuring protein half-life | Measuring protein half-life | Studying ubiquitination, identifying proteasome substrates | Studying ubiquitination, identifying proteasome substrates |
| Advantages | Potent, allows for kinetic studies of degradation | Well-established, extensive literature | Directly targets degradation machinery, highly potent | Directly targets degradation machinery, widely used |
| Limitations | Potential off-target effects, indirect effect on degradation | Known off-target effects, cytotoxicity at high concentrations/long incubations | Can induce ER stress and apoptosis, may not inhibit all proteasome activity | Also inhibits other proteases (e.g., calpains), potential for off-target effects |
| Off-Target Effects | Limited specific data available | Can affect RNA synthesis and other cellular processes[3] | Can induce calpain-mediated IκBα degradation | Inhibits calpains and other cysteine proteases |
Experimental Protocols: A Step-by-Step Guide
Detailed and validated protocols are essential for reproducible research. Below are representative protocols for using these compounds in protein degradation studies.
This compound/Cycloheximide Chase Assay Protocol
This protocol is designed to measure the half-life of a protein of interest. The principle is to inhibit new protein synthesis and then monitor the disappearance of the existing protein over time.
Materials:
-
Cell culture medium
-
This compound or Cycloheximide stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
-
Antibody against a stable loading control (e.g., GAPDH, β-actin)
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Treat cells with this compound or Cycloheximide at a final concentration sufficient to inhibit protein synthesis (e.g., 1-10 µM for this compound, 10-100 µg/mL for Cycloheximide). The optimal concentration should be determined empirically for each cell line.
-
Collect cell lysates at various time points after the addition of the inhibitor (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The "0 hour" time point represents the initial amount of the protein before degradation begins.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in each lysate.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each time point.
-
Probe the membrane with the primary antibody against the protein of interest and the loading control.
-
Develop the blot and quantify the band intensities.
-
Normalize the intensity of the protein of interest to the loading control for each time point.
-
Plot the normalized protein levels against time to determine the protein's half-life.
Proteasome Inhibition Assay with Bortezomib or MG132
This protocol is used to determine if a protein is degraded by the proteasome.
Materials:
-
Cell culture medium
-
Bortezomib or MG132 stock solution (in DMSO)
-
Lysis buffer with protease and deubiquitinase inhibitors (e.g., NEM)
-
Reagents for immunoprecipitation (optional)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
-
Antibody against ubiquitin (optional)
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with Bortezomib (e.g., 10-100 nM) or MG132 (e.g., 5-50 µM) for a specific duration (e.g., 4-8 hours).
-
As a control, treat a parallel set of cells with the vehicle (DMSO).
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve ubiquitinated proteins.
-
Perform Western blotting to detect the levels of the protein of interest. An accumulation of the protein in the treated cells compared to the control indicates that it is a substrate of the proteasome.
-
(Optional) To confirm ubiquitination, the protein of interest can be immunoprecipitated from the lysates and then probed with an anti-ubiquitin antibody.
Visualizing the Pathways: A DOT Language Representation
To further clarify the mechanisms of action, the following diagrams, generated using the DOT language, illustrate the key cellular pathways affected by these compounds.
Protein Synthesis Inhibition by this compound and Cycloheximide.
Proteasome Inhibition by Bortezomib and MG132.
Conclusion: Selecting the Right Tool for the Job
The validation of this compound as a tool for studying protein degradation hinges on a clear understanding of its mechanism and a direct comparison with established alternatives. This guide provides the foundational information for researchers to make informed decisions.
-
For determining the half-life of a protein , both This compound and Cycloheximide are suitable choices. The selection between them may depend on cell-type specific efficacy and potential off-target effects that need to be empirically determined.
-
To investigate whether a protein is a substrate of the proteasome and to study its ubiquitination , Bortezomib and MG132 are the preferred tools. Bortezomib is generally more potent and specific for the proteasome, while MG132 is a broader inhibitor that can also affect other proteases.
References
- 1. Ubiquitin Proteasomal Pathway Mediated Degradation of p53 in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitor PS-341 (Bortezomib) Induces Calpain-dependent IκBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Comparative Efficacy of Streptimidone Across Fungal Species: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Streptimidone, focusing on its performance against various fungal species as supported by available experimental data. The information is intended to be a valuable resource for researchers investigating novel antifungal compounds and professionals involved in drug development.
Quantitative Performance Analysis
This compound, a glutarimide antibiotic, has demonstrated potent antifungal activity against several plant pathogenic fungi. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Phytophthora capsici | ~ 3-10 | [1] |
| Didymella bryoniae | ~ 3-10 | [1] |
| Magnaporthe grisea | ~ 3-10 | [2] |
| Botrytis cinerea | ~ 3-10 |
Note: The current body of publicly accessible scientific literature has limited quantitative data on the inhibitory effects of this compound against a broader range of fungal species, including clinically significant yeasts and molds such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The existing data primarily focuses on its efficacy against phytopathogens.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antifungal effect by inhibiting protein synthesis in eukaryotic cells. As a member of the glutarimide class of antibiotics, its mechanism is analogous to that of cycloheximide. It specifically targets the 60S ribosomal subunit.
The binding of this compound to the E-site (exit site) of the ribosome interferes with the translocation step of the elongation phase of protein synthesis. This action prevents the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby stalling the ribosome and halting the synthesis of polypeptide chains. This disruption of protein production is ultimately lethal to the fungal cell.
Caption: Mechanism of this compound action on the fungal ribosome.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal species is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
General Broth Microdilution Protocol:
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) to obtain pure colonies.
-
For filamentous fungi, a conidial suspension is prepared by flooding the agar surface with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface. The resulting suspension is then filtered to remove hyphal fragments. For yeasts, colonies are suspended directly in sterile saline.
-
The turbidity of the fungal suspension is adjusted using a spectrophotometer to a standard concentration, which is then further diluted to achieve the final desired inoculum concentration (typically 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).
-
-
Preparation of Antifungal Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24 to 72 hours, depending on the growth rate of the fungus).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi and antifungal agents, this is defined as 100% inhibition, while for others it may be a 50% reduction in growth.
-
Caption: Standard workflow for MIC determination.
Alternative Antifungal Agents
For the fungal species where this compound has shown activity, other classes of antifungal agents are also effective. A brief comparison is provided below:
-
Metalaxyl: An acylalanine fungicide effective against oomycetes like Phytophthora. It inhibits ribosomal RNA synthesis.
-
Vinclozolin: A dicarboximide fungicide primarily used against Botrytis cinerea. Its mechanism involves the inhibition of spore germination.
-
Tricyclazole: A triazolobenzothiazole fungicide that specifically inhibits melanin biosynthesis in fungi like Magnaporthe grisea, which is essential for appressorial penetration of the host plant.
The choice of antifungal agent depends on the target species, the context of the application (agricultural or clinical), and the potential for resistance development. Further research is warranted to expand our understanding of this compound's antifungal spectrum and to evaluate its potential in various applications.
References
Confirming On-Target Engagement of Streptimidone in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm the on-target engagement of Streptimidone, a eukaryotic protein synthesis inhibitor. Due to the limited availability of public quantitative data for this compound, this guide focuses on comparing its known mechanism of action with well-characterized alternative protein synthesis inhibitors. We provide supporting experimental data for these alternatives and detailed protocols for key validation assays.
Introduction to this compound and On-Target Engagement
This compound is a glutarimide antibiotic that inhibits protein biosynthesis in eukaryotic cells. Its primary cellular target is the 80S ribosome, the molecular machine responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound is understood to bind to the E-site (Exit site) of the large ribosomal subunit (60S), interfering with the elongation phase of translation.
Confirming that a small molecule like this compound interacts with its intended target in a cellular context is a critical step in drug discovery and chemical biology. This process, known as on-target engagement, validates the compound's mechanism of action and helps to differentiate intended biological effects from off-target activities that can lead to toxicity or misleading results.
Comparison of Eukaryotic Protein Synthesis Inhibitors
To understand the on-target engagement of this compound, it is useful to compare it with other well-studied inhibitors that target the ribosome. This section provides a comparative overview of this compound and three common alternatives: Cycloheximide, Puromycin, and Anisomycin.
Mechanism of Action and On-Target Effects
| Inhibitor | Target Subunit | Binding Site | Mechanism of Action |
| This compound | 60S | E-site | Inhibits the translocation step of elongation. |
| Cycloheximide | 60S | E-site | Inhibits the translocation step of elongation by interfering with the function of eEF2 (eukaryotic elongation factor 2).[1] |
| Puromycin | 60S | A-site (mimics aminoacyl-tRNA) | Acts as a chain terminator by being incorporated into the nascent polypeptide chain, causing its premature release.[2][3] |
| Anisomycin | 60S | Peptidyl transferase center (A-site) | Inhibits peptide bond formation.[4][5] |
Quantitative On-Target Engagement Data
| Inhibitor | Parameter | Value | Cell Line / System |
| Cycloheximide | IC50 (Protein Synthesis) | 532.5 nM | In vivo |
| IC50 (Anticancer Activity) | 0.12 µM | CEM cells | |
| IC50 (Anticancer Activity) | 0.2 µM | 9L cells | |
| IC50 (Anticancer Activity) | 1 µM | SK-MEL-28 cells | |
| Lactimidomycin | IC50 (Cell Growth) | Low nanomolar range | Tumor cell lines |
| Puromycin | IC50 (Cytotoxicity) | 3.96 µM | NIH/3T3 cells |
| IC50 (Protein Synthesis) | 1 µg/mL | Jurkat cells | |
| IC50 (Protein Synthesis) | 1.6 ± 1.2 µM | HepG2 cells | |
| Anisomycin | IC50 (Cell Growth) | 0.233 µmol/L | U251 cells |
| IC50 (Cell Growth) | 0.192 µmol/L | U87 cells |
Off-Target Effects
A critical aspect of confirming on-target engagement is understanding a compound's potential off-target effects.
| Inhibitor | Known Off-Target Effects |
| This compound | Data on specific off-target effects is limited. |
| Cycloheximide | Can induce apoptosis and has been shown to have effects on RNA synthesis at higher concentrations. |
| Puromycin | Can induce endoplasmic reticulum (ER) stress and apoptosis. |
| Anisomycin | Potent activator of the stress-activated protein kinases (SAPKs), including JNK and p38 MAPK. This activation can lead to a variety of cellular responses independent of protein synthesis inhibition. |
Visualizing the Mechanism of Action
To illustrate the molecular interactions and pathways discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound and alternatives on the 80S ribosome.
Experimental Protocols for On-Target Engagement
Confirming that this compound binds to the ribosome and inhibits protein synthesis in cells requires specific experimental approaches. Below are detailed protocols for two key methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells. It is based on the principle that a protein's thermal stability changes upon ligand binding.
Experimental Workflow:
Caption: Workflow for confirming this compound target engagement using CETSA.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the levels of a specific ribosomal protein (e.g., a 60S subunit protein like RPL3 or RPL7) in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.
-
-
Data Interpretation:
-
A positive on-target engagement is indicated by a thermal shift. If this compound binds to and stabilizes the ribosome, the ribosomal protein will remain soluble at higher temperatures in the drug-treated samples compared to the vehicle-treated samples.
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on mRNA at a given moment. It can be used to confirm that a compound inhibits translation elongation.
Experimental Workflow:
Caption: Workflow for Ribosome Profiling to assess translation inhibition.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a control.
-
Prior to lysis, add an elongation inhibitor like cycloheximide to "freeze" the ribosomes on the mRNA.
-
Lyse the cells in a buffer that preserves ribosome-mRNA complexes.
-
-
Nuclease Digestion:
-
Treat the cell lysate with an RNase (e.g., RNase I) to digest all mRNA that is not protected by the ribosomes.
-
-
Isolation of Ribosome-Protected Fragments (RPFs):
-
Isolate the 80S monosomes containing the RPFs, typically by sucrose gradient centrifugation.
-
Extract the RNA from the isolated monosomes.
-
-
Library Preparation and Sequencing:
-
Purify the RPFs (typically 28-30 nucleotides in length).
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR to create a sequencing library.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Map the sequencing reads to the transcriptome.
-
Analyze the distribution of ribosome footprints. An accumulation of ribosomes at the start codons or a depletion of ribosomes in the coding sequences of genes in this compound-treated cells compared to controls would be indicative of translation elongation inhibition.
-
Conclusion
Confirming the on-target engagement of this compound requires a multi-faceted approach. While direct quantitative binding and inhibition data for this compound remain to be robustly established in the public domain, its mechanism of action can be inferred and validated through comparison with well-characterized alternatives and by employing powerful cellular assays. The Cellular Thermal Shift Assay provides a direct measure of target binding in cells, while Ribosome Profiling offers a global view of the compound's impact on translation. By utilizing these methods, researchers can gain a high degree of confidence in the on-target activity of this compound and other novel protein synthesis inhibitors, a crucial step in advancing their potential as research tools and therapeutic agents.
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anisomycin has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Streptimidone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Streptimidone, a glutarimide antibiotic, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.
Core Principles of this compound Waste Management
All waste containing this compound, including stock solutions, treated media, and contaminated labware, should be regarded as hazardous chemical waste.[1][2][3] Disposal must always adhere to local, state, and federal regulations, as well as institutional policies.[4][5] Never dispose of this compound waste down the drain or in the regular trash.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile gloves). |
| Eye Protection | Safety glasses or chemical splash goggles. |
| Skin and Body | Lab coat. |
| Respiratory | If handling outside a fume hood or if dust may be generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedures
The following protocols outline the recommended procedures for disposing of liquid and solid this compound waste, as well as empty containers. A key safety step for liquid waste is a chemical inactivation process using alkaline hydrolysis, leveraging the known instability of the related compound, cycloheximide, in basic solutions.
Experimental Protocol: Alkaline Hydrolysis for Liquid this compound Waste
This procedure is based on the chemical properties of glutarimide antibiotics and is intended to degrade the active compound before final disposal.
-
Preparation: Working in a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Inactivation:
-
For each volume of this compound-containing liquid waste (e.g., stock solutions, cell culture media), slowly add an equal volume of the 1 M NaOH solution.
-
Stir the mixture at room temperature for a minimum of 24 hours to allow for the hydrolysis of the glutarimide ring.
-
-
Neutralization:
-
After the inactivation period, neutralize the basic solution by carefully adding a suitable acid, such as hydrochloric acid (HCl), until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter.
-
-
Collection:
-
Transfer the neutralized solution into a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "Treated this compound," and the date.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Disposal of Contaminated Solid Waste
Contaminated solid waste, such as petri dishes, flasks, pipette tips, and gloves, should be collected in a designated hazardous waste container that is clearly labeled. Do not autoclave materials heavily contaminated with this compound, as this may not effectively degrade the chemical and could lead to harmful byproducts.
Disposal of Empty this compound Containers
Empty containers that held this compound are also considered hazardous waste. They must be managed in one of the following ways:
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates should also be collected. After rinsing and air-drying, the label must be defaced or removed before the container can be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).
-
Disposal as Hazardous Waste: If triple rinsing is not feasible, the empty, unrinsed container must be disposed of as hazardous waste through your institution's hazardous waste program.
Spill Management
In the event of a this compound spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep to avoid generating dust.
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous waste.
-
Ventilate the area after cleanup is complete.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both your laboratory personnel and the environment. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Streptimidone
Streptimidone, a glutarimide antibiotic with notable antifungal and antiprotozoal properties, requires careful handling in a laboratory setting to ensure the safety of researchers and the integrity of experiments.[1][2] While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it with a degree of caution, as related compounds may cause irritation to the mucous membranes, respiratory tract, eyes, and skin.[3][4] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound.
Hazard Assessment and Exposure Control
To minimize potential exposure, a combination of engineering controls, administrative controls, and personal protective equipment should be implemented. The toxicological data for this compound includes an intraperitoneal LD50 of 280 mg/kg in mice.[3]
Exposure Limits and Toxicity:
| Metric | Value | Species |
| Intraperitoneal LD50 | 280 mg/kg | Mouse |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the appropriate level of PPE required for handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - NIOSH-approved respirator (e.g., N95)- Chemical safety goggles- Compatible chemical-resistant gloves (e.g., nitrile), two pairs recommended- Polyethylene-coated or other laminate material disposable gown- Disposable head, hair, and shoe covers |
| Handling Solutions | - Chemical safety goggles or a face shield- Compatible chemical-resistant gloves (e.g., nitrile)- Lab coat or disposable gown |
| General Laboratory Operations | - Safety glasses with side shields- Lab coat- Chemical-resistant gloves (e.g., nitrile) |
Operational Plan for Safe Handling and Disposal
Following a step-by-step procedure is critical to minimize risks when working with this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form.
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling:
-
When weighing the solid compound, use a chemical fume hood to avoid inhalation of any dust particles.
-
This compound is soluble in ethanol, methanol, DMF, or DMSO. Prepare solutions within the fume hood.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
-
Cleanup and Disposal:
-
After completing your work, decontaminate all surfaces and equipment.
-
Dispose of all waste, including contaminated PPE and unused this compound, in a designated hazardous waste container and in accordance with local, state, and federal regulations.
-
Remove PPE in a manner that avoids self-contamination and dispose of it properly.
-
Thoroughly wash your hands with soap and water after removing your gloves.
-
Emergency Procedures
In the event of an exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Hierarchy of Hazard Controls
To ensure a multi-layered approach to safety, a hierarchy of controls should be implemented.
Caption: The hierarchy of controls illustrates the most effective strategies for mitigating hazards when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
